molecular formula C42H60ClN5O7 B12289782 N-(m-PEG4)-N'-(azide-PEG3)-Cy5

N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Número de catálogo: B12289782
Peso molecular: 782.4 g/mol
Clave InChI: PVVXUYTUWFXSAS-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a useful research compound. Its molecular formula is C42H60ClN5O7 and its molecular weight is 782.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C42H60ClN5O7

Peso molecular

782.4 g/mol

Nombre IUPAC

(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole chloride

InChI

InChI=1S/C42H60N5O7.ClH/c1-41(2)35-13-9-11-15-37(35)46(20-23-50-28-31-53-30-27-49-22-19-44-45-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)47(40)21-24-51-29-32-54-34-33-52-26-25-48-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1

Clave InChI

PVVXUYTUWFXSAS-UHFFFAOYSA-M

SMILES isomérico

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]

SMILES canónico

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5: A Heterobifunctional Fluorescent Probe for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the use of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a versatile fluorescent probe for researchers, scientists, and drug development professionals.

Core Concepts and Chemical Properties

This compound is a heterobifunctional molecule that integrates a cyanine dye (Cy5) with two distinct polyethylene glycol (PEG) linkers. One linker is terminated with a methoxy group (m-PEG4), while the other possesses a reactive azide group (azide-PEG3). This unique structure imparts several advantageous properties, making it a valuable tool in bioconjugation and related fields.

The Cy5 core provides a strong fluorescent signal in the far-red region of the spectrum, which is beneficial for biological imaging due to reduced autofluorescence from cells and tissues. The PEG linkers enhance the molecule's hydrophilicity, improving its solubility in aqueous buffers and reducing non-specific binding to biomolecules. The terminal azide group is a key functional moiety that enables the covalent attachment of the dye to other molecules via "click chemistry".

Chemical Structure:

G cluster_cy5 Cy5 Core cluster_peg PEG Linkers C1 Indolenine P Polymethine Bridge C1->P C2 Indolenine N2 N C2->N2 P->C2 PEG4 m-PEG4 N1 N PEG4->N1 PEG3 Azide-PEG3 Azide N3 PEG3->Azide N1->C1 N2->PEG3

Caption: Chemical structure of this compound.

Quantitative Data Summary:

The following table summarizes the key quantitative properties of this compound and compares it with other relevant fluorescent azide probes.

PropertyThis compoundCy5-PEG5-azideSulfo-Cy5 AzideAZDye 546 Azide
Molecular Formula C42H60ClN5O7[1]C44H63ClN6O6[2]C33H41N6NaO7S2C35H39N5O9S2
Molecular Weight ( g/mol ) 782.4[1]807.5[2]716.83741.83
Excitation Maximum (nm) 649[1]646[2]646554[3]
Emission Maximum (nm) 667[1]662[2]662570[3]
Molar Extinction Coefficient (M⁻¹cm⁻¹) 232,000[1]232,000[2]250,000110,000
Solubility Water, DMSO, DMF, DCM[1]DMSO, DMF, DCM[2]Water, DMSO, DMFWater, DMSO, DMF
Purity >97%[1]>95%[2]>95%>95%

Principle Applications: Click Chemistry

The primary application of this compound is in bioconjugation via click chemistry. This term describes a class of reactions that are rapid, specific, and high-yielding, making them ideal for modifying complex biological molecules. The azide group on the PEG linker is the reactive handle for these reactions.

There are two main types of click chemistry reactions in which this molecule can participate:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) salt. It is widely used for in vitro labeling of proteins, nucleic acids, and other biomolecules.[4][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between an azide and a strained alkyne, such as a dibenzocyclooctyne (DBCO). The absence of a cytotoxic copper catalyst makes SPAAC suitable for labeling molecules on the surface of living cells and for in vivo applications.[6]

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in both CuAAC and SPAAC reactions. Note: These are generalized protocols and may require optimization for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a protein containing a terminal alkyne group with this compound.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., phosphate or HEPES buffer, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride solution (e.g., 100 mM in water)

  • 2 mL microcentrifuge tubes

  • End-over-end rotator

Protocol:

  • Prepare the Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Set up the Reaction:

    • In a 2 mL microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer. The final reaction volume will be 500 µL.

    • Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the protein.

    • Add aminoguanidine hydrochloride solution to a final concentration of 5 mM.

    • Prepare a premixed solution of CuSO4 and THPTA ligand in a 1:5 molar ratio. Add this to the reaction mixture to a final copper concentration of 0.1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction by inverting the tube several times.

    • Incubate the reaction for 1-4 hours at room temperature on an end-over-end rotator, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to express a strained alkyne (e.g., DBCO).

Materials:

  • Cells with DBCO-functionalized surface proteins, cultured in appropriate media

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture plates or chambered cover slips

  • Fluorescence microscope

Protocol:

  • Prepare the Labeling Solution:

    • Dissolve this compound in PBS to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

  • Cell Labeling:

    • Wash the cells twice with warm PBS to remove any residual media.

    • Add the this compound labeling solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Gently wash the cells three times with PBS to remove any unbound dye.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm).

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate typical experimental workflows for bioconjugation using this compound.

CuAAC Protein Labeling Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Prepare Alkyne-Modified Protein mix Mix Protein, Dye, and Reagents protein_prep->mix dye_prep Prepare this compound Stock Solution dye_prep->mix reagent_prep Prepare Cu(I) Catalyst and Reducing Agent reagent_prep->mix incubate Incubate at Room Temperature (1-4 hours) mix->incubate purify Purify Labeled Protein (e.g., SEC or Dialysis) incubate->purify analyze Analyze Conjugate (e.g., SDS-PAGE, Spectroscopy) purify->analyze

Caption: Workflow for CuAAC-mediated protein labeling.

SPAAC Live Cell Imaging Workflow

SPAAC_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Culture Cells with DBCO-functionalized Precursor wash_cells1 Wash Cells with PBS cell_culture->wash_cells1 add_dye Add this compound Labeling Solution wash_cells1->add_dye incubate_cells Incubate at 37°C (30-60 minutes) add_dye->incubate_cells wash_cells2 Wash Cells to Remove Unbound Dye incubate_cells->wash_cells2 image_cells Image Cells with Fluorescence Microscope wash_cells2->image_cells

Caption: Workflow for SPAAC-based live cell imaging.

Application in Targeted Drug Delivery

Heterobifunctional PEG linkers, such as the one in this compound, are increasingly important in the development of targeted drug delivery systems.[7] The azide functionality allows for the conjugation of the fluorescent dye to a drug delivery vehicle (e.g., a nanoparticle, liposome, or antibody-drug conjugate) that has been functionalized with an alkyne or a strained alkyne.

The Cy5 dye then serves as a fluorescent reporter to track the biodistribution, cellular uptake, and intracellular trafficking of the drug delivery system. This is crucial for optimizing the design of targeted therapies to ensure they reach their intended site of action and to study their mechanism of delivery.

Conceptual Workflow for Tracking Drug Delivery Systems

Drug_Delivery_Workflow cluster_conjugation Conjugation cluster_delivery Delivery and Tracking cluster_analysis Analysis vehicle Drug Delivery Vehicle (e.g., Nanoparticle) with Alkyne Group click Click Chemistry (CuAAC or SPAAC) vehicle->click dye This compound dye->click administer Administer Labeled Vehicle to In Vitro or In Vivo Model click->administer track Track Biodistribution and Cellular Uptake via Fluorescence Imaging administer->track quantify Quantify Vehicle Accumulation in Target Tissues/Cells track->quantify optimize Optimize Delivery System Based on Imaging Data quantify->optimize

Caption: Conceptual workflow for tracking drug delivery systems.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its combination of a bright, far-red fluorophore with a hydrophilic, azide-functionalized PEG linker makes it well-suited for a wide range of bioconjugation applications. By leveraging the efficiency and specificity of click chemistry, this probe enables the precise labeling and tracking of biomolecules and drug delivery systems, facilitating a deeper understanding of complex biological processes and advancing the development of novel therapeutics.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5: Structure, Properties, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of the bifunctional fluorescent linker, N-(m-PEG4)-N'-(azide-PEG3)-Cy5. Detailed experimental protocols for its use in bioconjugation and cellular imaging are provided, along with visual representations of experimental workflows.

Core Chemical Structure and Properties

This compound is a versatile chemical probe that integrates a cyanine 5 (Cy5) fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive azide group. This unique combination of moieties makes it a valuable tool for a range of applications in biological research and drug development.

The chemical structure consists of:

  • Cy5 Fluorophore: A far-red fluorescent dye that is widely used for imaging applications due to its high extinction coefficient and good quantum yield. Its fluorescence is pH-insensitive in the range of 4 to 10.

  • PEG Linker: Two polyethylene glycol chains (PEG4 and PEG3) are incorporated to enhance the molecule's solubility in aqueous media, reduce non-specific binding, and provide a flexible spacer between the fluorophore and the conjugated biomolecule.

  • Azide Group (N3): This functional group is the key to the molecule's utility in "click chemistry," a set of biocompatible and highly efficient chemical reactions. The azide group can specifically react with alkyne- or cyclooctyne-modified biomolecules to form a stable triazole linkage.

The systematic chemical name for this compound is 1-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-((1E,3E)-5-((E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium chloride[1].

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C42H60ClN5O7[1][2][3]
Molecular Weight 782.4 g/mol [2][3]
CAS Number 2107273-02-7[2][3]
Excitation Maximum (λex) 649 nm[2][3]
Emission Maximum (λem) 667 nm[2][3]
Extinction Coefficient 232,000 cm-1M-1[2]
Purity >97%[2]
Solubility Water, DMSO, DMF, DCM[2]
Storage Conditions -20°C, desiccated[2]

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to fluorescently label and track biomolecules through "click chemistry". This makes it a powerful tool for:

  • Bioconjugation: Covalent attachment to alkyne-modified proteins, nucleic acids, lipids, and other biomolecules for visualization and quantification.

  • Cellular Imaging: Live-cell and fixed-cell imaging of labeled biomolecules to study their localization, trafficking, and dynamics.

  • Proteolysis-Targeting Chimera (PROTAC) Synthesis: Incorporation as a fluorescently tagged linker in the synthesis of PROTACs, enabling the study of their uptake, distribution, and mechanism of action. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation[4].

Experimental Protocols

The azide group of this compound can be conjugated to an alkyne-modified molecule of interest via two main types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Labeling Biomolecules

CuAAC is a highly efficient reaction but requires a copper(I) catalyst, which can be toxic to living cells. Therefore, this protocol is best suited for labeling purified biomolecules or for use in fixed cells.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • DMSO or DMF for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-modified biomolecule in an appropriate buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of the copper-chelating ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. A 2 to 10-fold molar excess of the azide-Cy5 reagent over the alkyne-biomolecule is recommended.

    • Prepare a premix of the copper catalyst by combining the CuSO4 stock solution and the THPTA stock solution.

    • Add the copper catalyst premix to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Purify the labeled biomolecule from the excess reagents using an appropriate method such as size-exclusion chromatography, dialysis, or precipitation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live-Cell Imaging

SPAAC is a copper-free click chemistry reaction that is ideal for labeling biomolecules in living systems due to its biocompatibility. This protocol involves the reaction of an azide with a strained cyclooctyne.

Materials:

  • Cells expressing or incubated with a biomolecule modified with a strained alkyne (e.g., DBCO, BCN)

  • This compound

  • Cell culture medium

  • PBS

Procedure:

  • Cell Preparation:

    • Culture your cells of interest under standard conditions.

    • Introduce the strained alkyne-modified biomolecule to the cells. This can be achieved through metabolic labeling or by treating the cells with a cyclooctyne-tagged probe.

  • Labeling:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Remove the culture medium from the cells and add the labeling medium containing this compound.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing and Imaging:

    • Remove the labeling medium and wash the cells three times with pre-warmed PBS or cell culture medium to remove any unbound fluorescent probe.

    • The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the use of this compound.

CuAAC_Bioconjugation_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne_Biomolecule Alkyne-modified Biomolecule Reaction CuAAC Reaction Alkyne_Biomolecule->Reaction Azide_Cy5 This compound Azide_Cy5->Reaction CuSO4 CuSO4 CuSO4->Reaction Reducer Sodium Ascorbate Reducer->Reaction Ligand THPTA/TBTA Ligand->Reaction Purification Purification Reaction->Purification Labeled_Product Cy5-Labeled Biomolecule Purification->Labeled_Product SPAAC_Live_Cell_Imaging_Workflow Start Live Cells with Cyclooctyne-tagged Biomolecule Add_Probe Add this compound in Culture Medium Start->Add_Probe Incubate Incubate at 37°C Add_Probe->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Image Fluorescence Microscopy Wash->Image PROTAC_Synthesis_Logic cluster_protac PROTAC Assembly POI_Ligand Alkyne-modified Target Protein Ligand Click_Reaction Click Chemistry (CuAAC or SPAAC) POI_Ligand->Click_Reaction Azide_Linker This compound Azide_Linker->Click_Reaction E3_Ligase_Ligand E3 Ligase Ligand Final_PROTAC Fluorescent PROTAC E3_Ligase_Ligand->Final_PROTAC Click_Reaction->Final_PROTAC Conjugation

References

Technical Guide: Spectroscopic and Application Properties of N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent probe N-(m-PEG4)-N'-(azide-PEG3)-Cy5. It details its core spectroscopic properties, experimental protocols for its use in bio-conjugation, and visual workflows for experimental design. This molecule is a versatile tool for fluorescence-based detection, leveraging the near-infrared (NIR) properties of the Cy5 dye, the biocompatibility of polyethylene glycol (PEG), and the specific reactivity of an azide group for "click chemistry."

Core Spectroscopic and Physicochemical Properties

This compound is engineered for high sensitivity and specificity in biological applications. The Cy5 core offers fluorescence in the far-red region of the spectrum, which is advantageous for minimizing autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[1][2] The hydrophilic PEG linker enhances aqueous solubility and reduces non-specific binding.[3][4] The terminal azide group allows for covalent attachment to alkyne-modified molecules via bioorthogonal click chemistry.[3][4]

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below. These values are essential for designing and calibrating fluorescence-based experiments.

PropertyValueUnitNotes
Excitation Maximum (λex) 649nmIdeal for excitation with 633 nm or 647 nm laser lines.[1][3]
Emission Maximum (λem) 667nmEmission is in the far-red/near-infrared range.[3]
Molar Extinction Coeff. (ε) ~232,000 - 250,000M⁻¹cm⁻¹Indicates high efficiency of light absorption.[3][5]
Quantum Yield (Φ) ~0.2 - 0.3-Represents the efficiency of converting absorbed light into emitted fluorescence.[2][5][6]
Molecular Weight 782.4 g/mol [3]
Molecular Formula C₄₂H₆₀ClN₅O₇-[3][4]
Solubility Water, DMSO, DMF, DCM-The PEG linker enhances solubility in aqueous buffers.[3]
Storage Conditions -20°C, protect from light, keep desiccated.-Avoid frequent freeze-thaw cycles.

Bioorthogonal Labeling Strategies

The terminal azide on this compound enables its conjugation to target molecules through "click chemistry." This refers to a class of reactions that are rapid, specific, and biocompatible. The two primary methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G cluster_0 Labeling Chemistries cluster_1 CuAAC Pathway cluster_2 SPAAC Pathway (Copper-Free) Azide_Dye N-(...)-N'-(azide)-Cy5 CuAAC Cu(I) Catalyst + Ligand (e.g., TBTA) + Reducing Agent Azide_Dye->CuAAC Product2 Labeled Target (Stable Triazole Linkage) Azide_Dye->Product2 Alkyne Target Molecule (with terminal alkyne) Alkyne->CuAAC Product1 Labeled Target (Stable Triazole Linkage) CuAAC->Product1 DBCO Target Molecule (with strained alkyne, e.g., DBCO) DBCO->Product2

Bioorthogonal reaction pathways for the azide-functionalized Cy5 dye.

Experimental Protocols

The following are generalized protocols for labeling biomolecules. Optimization of concentrations, incubation times, and purification steps is recommended for each specific application.

Protocol 1: CuAAC Labeling of Alkyne-Modified Proteins

This protocol is suitable for labeling purified proteins that have been modified to contain a terminal alkyne group.

1. Reagent Preparation:

  • Alkyne-Protein: Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1-10 mg/mL.
  • Cy5-Azide Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
  • Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water. This solution should be made fresh.
  • Ligand (e.g., TBTA): Prepare a 10 mM stock solution of Tris(benzyltriazolylmethyl)amine in DMSO.

2. Labeling Reaction: a. In a microcentrifuge tube, combine the alkyne-protein solution with the Cy5-Azide stock. A 5 to 10-fold molar excess of the dye over the protein is a good starting point. b. Add the TBTA ligand to the mixture to a final concentration of 1 mM. Vortex briefly. c. In a separate tube, pre-mix the CuSO₄ and sodium ascorbate solutions. Add this mixture to the protein/dye solution to initiate the reaction. Final concentrations should be approximately 1 mM CuSO₄ and 5 mM sodium ascorbate.[7][8] d. Incubate the reaction for 1-2 hours at room temperature, protected from light.

3. Purification: a. Remove the unreacted dye and catalyst components using a desalting column (e.g., Sephadex G-25) or via dialysis against PBS. b. Confirm labeling efficiency by measuring the absorbance at 280 nm (for protein) and 649 nm (for Cy5).

Protocol 2: SPAAC Labeling of Live Cells (Copper-Free)

This protocol is ideal for labeling cell surface proteins that have been metabolically engineered to express a strained alkyne, such as dibenzocyclooctyne (DBCO).[9][10][11]

1. Cell Preparation: a. Culture cells of interest under standard conditions. b. To introduce the strained alkyne, treat the cells with a DBCO-functionalized metabolic precursor (e.g., a DBCO-modified sugar or amino acid) for 24-48 hours, following the manufacturer's protocol.

2. Labeling Reaction: a. Prepare a working solution of this compound in cell culture medium. A final concentration of 5-25 µM is a typical starting point.[12] b. Wash the cells twice with warm PBS or serum-free medium to remove any residual metabolic precursor. c. Add the Cy5-azide working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[12]

3. Washing and Imaging: a. Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound dye. b. The cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy. Image using a Cy5-compatible filter set (e.g., excitation 630-650 nm, emission 660-680 nm).

General Experimental and Imaging Workflow

The successful application of this probe involves a multi-step process from initial target modification to final data analysis. The logical flow is critical for obtaining high-quality, reproducible results.

G cluster_workflow General Experimental Workflow cluster_analysis 5. Downstream Analysis A 1. Target Modification Introduce alkyne group into protein, nucleic acid, or cell surface. B 2. Bioorthogonal Conjugation React alkyne-target with N-(...)-N'-(azide)-Cy5 via CuAAC or SPAAC. A->B C 3. Purification Remove excess dye and reagents (e.g., size exclusion, dialysis, cell washing). B->C D 4. Sample Preparation Prepare labeled sample for analysis (e.g., fix cells, mount slides). C->D E Fluorescence Microscopy D->E F Flow Cytometry D->F G In-gel Fluorescence D->G H In Vivo Imaging D->H

A generalized workflow from target labeling to downstream analysis.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective use of fluorescent probes in biological research and drug development is critically dependent on their behavior in aqueous environments. This technical guide focuses on the solubility of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a popular cyanine dye derivative, in aqueous buffers. While precise quantitative solubility data is often application-specific and not widely published, this document provides a comprehensive overview of the factors influencing its solubility, qualitative solubility data, and a detailed protocol for determining its solubility in your specific experimental context.

Understanding the Molecule: A Balance of Hydrophobicity and Hydrophilicity

This compound is a trifunctional molecule designed for bio-conjugation via "click chemistry." Its structure consists of three key components:

  • A Cy5 Core: A hydrophobic pentamethine cyanine dye that provides the near-infrared (NIR) fluorescence properties (excitation/emission maxima ~649/667 nm).[1] Inherently, the Cy5 core has limited solubility in water.[2]

  • An Azide Group: A reactive handle for copper-catalyzed or copper-free click chemistry reactions.

  • Two Polyethylene Glycol (PEG) Linkers: A PEG4 (four ethylene glycol units) and a PEG3 (three ethylene glycol units) chain. These hydrophilic PEG spacers are crucial for improving the overall water solubility of the molecule.[1][3][4] PEGylation is a well-established method for increasing the aqueous solubility and biocompatibility of small molecules and biologics.[5][6][7]

The interplay between the hydrophobic dye core and the hydrophilic PEG chains governs the molecule's behavior in aqueous buffers. Insufficient solubility can lead to aggregation, which often results in fluorescence quenching and unreliable experimental outcomes.[8][9]

Solubility Profile

While specific quantitative solubility limits (e.g., in mg/mL or mM) in various aqueous buffers are not publicly documented, the manufacturer provides qualitative solubility information. This data is summarized in the table below.

Compound NameSolventSolubilitySource(s)
This compound Water Soluble [1]
Dimethyl sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
Dichloromethane (DCM)Soluble[1]
Pristine Cy5 (unmodified)WaterLimited/Low[2][10]
Sulfonated Cyanine DyesWaterHighly Soluble[10][11]

It is important to note that "soluble" is a qualitative term. The actual concentration that can be achieved in an aqueous buffer without aggregation or precipitation will depend on the factors described in the next section. For most labeling reactions, dissolving the compound first in a water-miscible organic solvent like DMSO is a standard practice before adding it to the aqueous reaction buffer.[10]

Key Factors Influencing Aqueous Solubility

The solubility of this compound in a given aqueous buffer is not a fixed value but is influenced by several environmental factors. Understanding these can help in optimizing experimental conditions and avoiding common pitfalls like dye aggregation.

Factors Influencing Aqueous Solubility of PEGylated Cy5 Dyes cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Buffer & Environmental Conditions Compound This compound in Aqueous Buffer Cy5 Hydrophobic Cy5 Core (Limits Solubility) Cy5->Compound influences PEG Hydrophilic PEG Chains (Increase Solubility) PEG->Compound influences Buffer Buffer Composition Buffer->Compound influences pH pH pH->Compound influences Salt Ionic Strength / Salt Conc. Salt->Compound influences Temp Temperature Temp->Compound influences

Factors affecting the solubility of PEGylated Cy5.
  • Buffer Composition and pH: The pH of the buffer can influence the charge state of any ionizable groups on a molecule to which the dye is conjugated, thereby affecting its solubility. While the dye itself is not expected to have a variable charge in the typical biological pH range, the overall solubility of a labeled biomolecule can be pH-dependent.

  • Ionic Strength: The concentration of salts in the buffer can have a significant impact. While moderate salt concentrations can sometimes improve the solubility of charged molecules, high ionic strength can lead to a "salting-out" effect, reducing the solubility of both the dye and conjugated biomolecules.[12]

  • Temperature: Temperature can affect solubility, though the effect may be complex. For many solids, solubility increases with temperature. However, for PEGylated compounds in aqueous solutions, a phenomenon known as a lower critical solution temperature (LCST) can sometimes be observed, where they become less soluble as the temperature is raised.

  • Presence of Organic Co-solvents: As indicated in the solubility table, water-miscible organic solvents like DMSO and DMF are often used to create concentrated stock solutions. Adding small percentages of these co-solvents to an aqueous buffer can increase the solubility of the dye during conjugation reactions.[10]

Experimental Protocol: Determining Aqueous Solubility

To ascertain the practical solubility limit of this compound in your specific aqueous buffer, the following protocol, which combines visual inspection with spectrophotometric analysis, is recommended.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your aqueous buffer of interest (e.g., PBS, HEPES, TRIS), filtered through a 0.22 µm filter.

  • Microcentrifuge tubes

  • UV-Vis Spectrophotometer and cuvettes (or a plate reader)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh out a small amount (e.g., 1 mg) of the lyophilized this compound powder.

    • Dissolve it in a precise volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. The solution should be clear.

  • Serial Dilution in Aqueous Buffer:

    • Prepare a series of microcentrifuge tubes, each containing 90 µL of your target aqueous buffer.

    • Add 10 µL of your 10 mM DMSO stock solution to the first tube to create a 1 mM solution in 10% DMSO/buffer. Vortex immediately and thoroughly.

    • Perform serial dilutions by taking 10 µL from the 1 mM tube and adding it to the next 90 µL buffer tube to get a 100 µM solution, and so on. Continue this process to generate a range of concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).

  • Equilibration and Visual Inspection:

    • Allow the prepared solutions to equilibrate at your desired experimental temperature (e.g., room temperature or 37°C) for at least one hour.

    • After equilibration, visually inspect each tube against a dark background. Look for any signs of precipitation, cloudiness, or turbidity. The highest concentration that remains a perfectly clear solution is the estimated solubility limit under these conditions.

    • For a more rigorous check, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet indicates that the solubility limit has been exceeded.

  • Spectrophotometric Analysis (Solubility Titration Method):

    • This method provides a more quantitative assessment.[13]

    • Measure the absorbance of each clear solution from step 3 at the maximum absorbance wavelength of Cy5 (~649 nm).

    • Plot the absorbance as a function of the dye concentration.

    • According to the Beer-Lambert law, this plot should be linear for concentrations below the solubility limit. A deviation from linearity or a plateau in absorbance at higher concentrations indicates that the dye is no longer fully dissolved and is likely forming aggregates or precipitating. The point at which the plot deviates from linearity is the saturation concentration, i.e., the solubility limit.

Conclusion and Best Practices

This compound is designed with hydrophilic PEG linkers to enhance its solubility in aqueous media, a significant improvement over the pristine Cy5 core.[1][2] While qualitatively soluble in water, its practical solubility limit in specific buffers should be determined experimentally, especially when high concentrations are required.

Key Recommendations for Researchers:

  • Always prepare fresh solutions. Stock solutions in DMSO are generally stable but should be stored desiccated and protected from light. Aqueous solutions should be used promptly.

  • For labeling reactions, it is best practice to add the dye from a concentrated DMSO stock to the biomolecule solution in buffer, ensuring the final DMSO concentration is low (typically <10%) to avoid affecting protein structure or function.

  • Be mindful of buffer components. High salt concentrations may reduce solubility.

  • If you observe unexpected fluorescence quenching or precipitation, consider reducing the dye concentration or adjusting the buffer conditions.

By understanding the factors that govern its solubility and by employing a systematic approach to determine its limits in your experimental system, you can ensure the reliable and effective use of this compound in your research.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, applications, and experimental protocols for N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a versatile heterobifunctional linker for click chemistry. This molecule integrates a polyethylene glycol (PEG) spacer, a terminal azide group for bioorthogonal conjugation, and a cyanine 5 (Cy5) fluorophore for detection.

Core Concepts: Mechanism of Action

This compound is a powerful tool in bioconjugation, enabling the precise and efficient labeling of biomolecules. Its functionality is rooted in the principles of "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility. The key reactive moiety in this molecule is the terminal azide group (-N3), which participates in highly specific cycloaddition reactions with alkyne-containing molecules.

The PEG chains (PEG4 and PEG3) incorporated into the linker structure serve several crucial functions. They enhance the water solubility of the molecule, which is often a challenge with fluorescent dyes.[1] Furthermore, the PEG spacer reduces steric hindrance and minimizes non-specific interactions, improving the accessibility of the reactive ends and the overall performance of the conjugate in biological systems.

The Cy5 fluorophore is a bright and photostable dye that excites and emits in the far-red region of the spectrum, minimizing background fluorescence from biological samples.[1] This makes it an ideal choice for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

The primary mechanisms of action for this compound in click chemistry are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and robust click reaction. In the presence of a copper(I) catalyst, the terminal azide of this compound reacts with a terminal alkyne on a target molecule to form a stable triazole linkage. This reaction is highly efficient and can be carried out in aqueous buffers under mild conditions.[2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that is particularly well-suited for applications in living cells where the toxicity of copper is a concern.[4] In SPAAC, the azide group reacts with a strained cyclooctyne (e.g., DBCO or BCN) on the target molecule. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst.[5][6]

Quantitative Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound and its performance in click chemistry.

PropertyValueReference
Molecular Weight 782.4 g/mol [1]
Excitation Maximum (λex) 649 nm[1]
Emission Maximum (λem) 667 nm[1]
Molar Extinction Coefficient (ε) 232,000 M⁻¹cm⁻¹[1]
Solubility Water, DMSO, DMF, DCM[1]
Purity >97%[1]
Storage -20°C, protected from light[1]
Quantum Yield (Φ) of Cy5-conjugates (typical) ~0.2 - 0.27[7]
CuAAC Reaction Rate (typical for azides) 10 to 10⁴ M⁻¹s⁻¹[8]
SPAAC Reaction Rate (with strained alkynes) Can be significantly enhanced with electron-withdrawing groups on the alkyne[5]

Experimental Protocols

Detailed methodologies for utilizing this compound in bioconjugation are provided below. These are general protocols and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Degassing equipment (e.g., vacuum line or argon/nitrogen gas)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with this compound. A 5-10 fold molar excess of the Cy5-azide is a good starting point.

  • Add Copper and Ligand: Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 µM.

  • Degas the Solution: To prevent oxidation of the copper(I) catalyst, degas the reaction mixture by purging with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by analytical techniques such as SDS-PAGE with fluorescence imaging.

  • Purify the Conjugate: Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis to obtain the purified Cy5-labeled protein.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a DBCO-Modified Protein

Materials:

  • DBCO (Dibenzocyclooctyne)-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the DBCO-modified protein with this compound. A 2-5 fold molar excess of the Cy5-azide is typically sufficient.

  • Incubate: Gently mix the reaction and incubate at room temperature or 37°C for 2-12 hours, protected from light. The reaction kinetics of SPAAC are generally slower than CuAAC and may require longer incubation times or elevated temperatures.

  • Purify the Conjugate: Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted Cy5-azide.

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide This compound (Azide) Triazole Stable Triazole Linkage (Cy5-labeled Biomolecule) Azide->Triazole Alkyne Alkyne-modified Biomolecule Alkyne->Triazole Copper Copper(I) Copper->Triazole Catalyzes G cluster_reactants Reactants cluster_product Product Azide This compound (Azide) Triazole Stable Triazole Linkage (Cy5-labeled Biomolecule) Azide->Triazole StrainedAlkyne Strained Alkyne (e.g., DBCO) -modified Biomolecule StrainedAlkyne->Triazole G Start Start: Alkyne-modified Protein AddReagents Add this compound, CuSO4, and Ligand Start->AddReagents Degas Degas with Inert Gas AddReagents->Degas Initiate Add Sodium Ascorbate Degas->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Purify Purify by Size-Exclusion Chromatography Incubate->Purify End End: Purified Cy5-labeled Protein Purify->End

References

The Crucial Role of the PEG Linker in Cy5-Azide Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the function and application of polyethylene glycol (PEG) linkers in Cy5-azide compounds. We will delve into the synthesis, characterization, and practical applications of these essential tools in modern molecular biology and drug discovery, with a focus on how the PEG linker modulates the physicochemical properties and utility of the Cy5 fluorophore.

The Multifaceted Role of the PEG Linker

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when incorporated as a linker between the Cy5 fluorescent dye and the azide reactive group, imparts several advantageous properties. The process of attaching PEG chains, known as PEGylation, is a widely adopted strategy to enhance the performance of biomolecules.[1][2]

The primary functions of the PEG linker in Cy5-azide compounds include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of the often hydrophobic Cy5 dye.[1][2] This is critical for biological applications, preventing aggregation and ensuring the compound remains in solution in aqueous buffers.

  • Improved Biocompatibility and Reduced Immunogenicity: PEGylation can shield the Cy5-azide compound from the host's immune system, reducing the likelihood of an immune response.[2]

  • Increased Stability: The PEG linker can protect the Cy5 dye from enzymatic degradation and chemical instability, prolonging its shelf life and utility in biological assays.[1]

  • Reduced Non-Specific Binding: By creating a hydrated shell around the molecule, the PEG linker minimizes non-specific interactions with proteins and cell surfaces, leading to a better signal-to-noise ratio in imaging and detection experiments.

  • Flexible Spacer: The PEG chain acts as a flexible spacer, providing spatial separation between the Cy5 dye and the conjugated biomolecule. This minimizes steric hindrance and can prevent quenching of the fluorophore, thereby preserving its fluorescent properties.[1]

  • Tunable Properties: PEG linkers are available in various lengths, allowing for precise control over the physicochemical properties of the Cy5-azide compound to suit specific applications.[2]

Quantitative Data on Cy5-Azide Compounds with Varying PEG Linkers

The length of the PEG linker directly influences the properties of the Cy5-azide compound. The following table summarizes key quantitative data for Cy5-azide with no PEG linker, a PEG3 linker, and a PEG5 linker, based on commercially available data.

PropertyCy5-AzideCy5-PEG3-AzideCy5-PEG5-Azide
Molecular Weight ( g/mol ) ~601.2~719.4~807.5
Excitation Maximum (nm) ~646~646~646
Emission Maximum (nm) ~662~662~662
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~232,000~232,000
Fluorescence Quantum Yield ~0.2Not specifiedNot specified
Solubility DMSO, DMF, DCMDMSO, DMF, DCM, low solubility in waterDMSO, DMF, DCM

Note: Data is compiled from various commercial sources and may vary slightly between suppliers. The quantum yield for PEGylated Cy5 is expected to be similar to or slightly higher than non-PEGylated Cy5 in aqueous environments due to reduced aggregation.

Experimental Protocols

Synthesis of Cy5-PEG-Azide

The synthesis of Cy5-PEG-azide typically involves a two-step process: the synthesis of an amine-terminated PEG-azide linker, followed by the reaction of this linker with an amine-reactive Cy5 derivative, such as Cy5-NHS ester.

Step 1: Synthesis of Amine-PEG-Azide

This protocol describes the synthesis of a heterobifunctional PEG linker with an amine at one end and an azide at the other.

  • Materials: α-Allyl-ω-hydroxyl PEG, tosyl chloride (TsCl) or mesyl chloride (MsCl), sodium azide (NaN₃), thiol compound (e.g., cysteamine), radical initiator (e.g., AIBN), appropriate solvents (e.g., dichloromethane, DMF, ethanol), and purification reagents.

  • Procedure:

    • Preparation of α-Allyl-ω-hydroxyl PEG: This is prepared by the ring-opening polymerization of ethylene oxide with allyl alcohol as an initiator.[3][4]

    • Activation of the Hydroxyl Group: The terminal hydroxyl group of the PEG is activated by reacting it with TsCl or MsCl in the presence of a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane. This forms a tosylated or mesylated PEG intermediate.

    • Azidation: The activated PEG is then reacted with an excess of sodium azide in a polar aprotic solvent like DMF or ethanol to displace the tosyl or mesyl group via nucleophilic substitution, yielding an azide-terminated PEG.[5]

    • Introduction of the Amine Group: The allyl group at the other end of the PEG chain is functionalized with an amine group through a radical addition of a thiol compound like cysteamine in the presence of a radical initiator.[3][4]

    • Purification: The resulting amine-PEG-azide is purified by dialysis or column chromatography to remove unreacted reagents and byproducts.[6]

Step 2: Reaction of Amine-PEG-Azide with Cy5-NHS Ester

  • Materials: Amine-PEG-Azide, Cy5-NHS ester, anhydrous DMF or DMSO, triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Procedure:

    • Dissolve the Amine-PEG-Azide in anhydrous DMF or DMSO.

    • Add a slight molar excess of Cy5-NHS ester to the solution.

    • Add a base such as TEA or DIPEA to catalyze the reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the Cy5-PEG-azide product is purified by preparative HPLC.

Labeling of an Alkyne-Modified Protein using Cy5-PEG-Azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for labeling a protein containing a bioorthogonally introduced alkyne group with Cy5-PEG-azide.

  • Materials: Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4), Cy5-PEG-azide, Copper(II) sulfate (CuSO₄), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).

  • Procedure:

    • Prepare a stock solution of the alkyne-modified protein in an amine-free buffer.

    • Prepare stock solutions:

      • Cy5-PEG-azide (10 mM in DMSO).

      • CuSO₄ (20 mM in water).

      • THPTA ligand (50 mM in water).

      • Sodium ascorbate (100 mM in water, freshly prepared).

    • In a microcentrifuge tube, combine the following in order:

      • The alkyne-modified protein solution.

      • A premixed solution of CuSO₄ and THPTA ligand (typically a 1:5 molar ratio of copper to ligand).

      • The Cy5-PEG-azide stock solution (a 5-20 fold molar excess over the protein).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reactants should be optimized for the specific protein and application.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

    • Purify the labeled protein to remove excess reagents using size-exclusion chromatography, dialysis, or spin filtration.

Visualizing Signaling Pathways and Experimental Workflows

Logical Relationship of PEG Linker Properties

PEG_Linker_Properties PEG_Linker PEG Linker in Cy5-Azide Hydrophilicity Increased Hydrophilicity PEG_Linker->Hydrophilicity Flexibility Chain Flexibility PEG_Linker->Flexibility Size Increased Hydrodynamic Size PEG_Linker->Size Solubility Enhanced Aqueous Solubility Hydrophilicity->Solubility Steric_Hindrance Reduced Steric Hindrance Flexibility->Steric_Hindrance Stability Improved Stability Size->Stability NonSpecific_Binding Reduced Non-Specific Binding Size->NonSpecific_Binding Aggregation Prevents Aggregation Solubility->Aggregation Quenching Minimizes Quenching Steric_Hindrance->Quenching Signal_Noise Higher Signal-to-Noise Ratio NonSpecific_Binding->Signal_Noise Aggregation->Quenching

Caption: Logical flow of how PEG linker properties influence experimental outcomes.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow Start Start: Alkyne-Modified Protein Prepare_Reagents Prepare Stock Solutions: - Cy5-PEG-Azide - CuSO4 / Ligand - Sodium Ascorbate Start->Prepare_Reagents Mix_Components Combine Protein, Cy5-PEG-Azide, and CuSO4/Ligand Prepare_Reagents->Mix_Components Initiate_Reaction Add Sodium Ascorbate to Initiate Click Reaction Mix_Components->Initiate_Reaction Incubate Incubate at Room Temperature (1-2 hours, protected from light) Initiate_Reaction->Incubate Purify Purify Labeled Protein (e.g., Size-Exclusion Chromatography) Incubate->Purify End End: Purified Cy5-Labeled Protein Purify->End

Caption: Step-by-step workflow for labeling proteins with Cy5-PEG-azide.

GPCR Internalization Signaling Pathway

GPCR_Internalization Ligand Cy5-Labeled Ligand Binding Ligand Binding Ligand->Binding GPCR GPCR (Cell Surface) GPCR->Binding GRK GRK Phosphorylation Binding->GRK Arrestin β-Arrestin Recruitment GRK->Arrestin Clathrin_Pit Clathrin-Coated Pit Formation Arrestin->Clathrin_Pit Endocytosis Endocytosis Clathrin_Pit->Endocytosis Endosome Endosome (Internalized Receptor) Endocytosis->Endosome Recycling Recycling to Cell Surface Endosome->Recycling Degradation Degradation Endosome->Degradation Recycling->GPCR

Caption: GPCR internalization pathway tracked by a Cy5-labeled ligand.

References

Technical Guide: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 for Fluorescent Labeling of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a fluorescent labeling reagent, and its application in the covalent modification of biomolecules. It covers the physicochemical properties, detailed experimental protocols for labeling, and the underlying chemical principles.

Introduction to this compound

This compound is a specialized chemical probe designed for the fluorescent labeling of biomolecules through a highly specific and efficient reaction known as "click chemistry". This molecule incorporates three key functional components:

  • Cy5 (Cyanine 5): A fluorescent dye that exhibits bright fluorescence in the far-red region of the spectrum. This property is advantageous for biological imaging as it minimizes autofluorescence from cellular components.

  • Azide Group (-N3): A chemical moiety that serves as a handle for click chemistry reactions. Azides are bioorthogonal, meaning they are stable in biological systems and do not react with native functional groups, ensuring specific labeling.[1][2]

  • PEG Linker (Polyethylene Glycol): A hydrophilic spacer composed of a PEG4 and a PEG3 unit. This linker enhances the water solubility of the entire molecule, which is beneficial for reactions in aqueous biological buffers.[3]

The strategic combination of these components makes this compound a versatile tool for attaching a fluorescent reporter to various biomolecules, including proteins, nucleic acids, and glycans, that have been pre-functionalized with a compatible reactive group.

Physicochemical and Spectroscopic Properties

The quantitative data for this compound are summarized in the tables below, providing essential information for experimental design and data analysis.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula C42H60ClN5O7[3]
Molecular Weight 782.4 g/mol [3]
Purity >97%[3]
Solubility Water, DMSO, DMF[3]
Storage -20°C, protected from light[3]

Table 2: Spectroscopic Properties

PropertyValueReference
Excitation Maximum (λex) 649 nm[3][4]
Emission Maximum (λem) 667 nm[3][4]
Extinction Coefficient 232,000 M⁻¹cm⁻¹[3]

Principles of Fluorescent Labeling via Click Chemistry

This compound is employed in click chemistry, a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[1][2] The azide group on the molecule is the key to its reactivity. It can participate in two primary types of click reactions for biomolecule labeling:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between an azide and a terminal alkyne in the presence of a copper(I) catalyst. It is a highly efficient method for labeling biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that involves the reaction of an azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).[5][6] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for labeling in living cells and organisms.[5][7]

The choice between CuAAC and SPAAC depends on the experimental context, particularly the tolerance of the biological system to copper.

Experimental Workflows and Diagrams

The following diagrams illustrate the logical workflows for labeling biomolecules using this compound.

G cluster_0 Biomolecule Preparation cluster_1 Labeling Reaction cluster_2 Post-Labeling Biomolecule_of_Interest Biomolecule of Interest (e.g., Protein, DNA) Modification Introduce Alkyne or DBCO Group Biomolecule_of_Interest->Modification Modified_Biomolecule Alkyne/DBCO-Modified Biomolecule Modification->Modified_Biomolecule Click_Chemistry Click Chemistry Reaction (CuAAC or SPAAC) Modified_Biomolecule->Click_Chemistry Cy5_Azide This compound Cy5_Azide->Click_Chemistry Purification Purification (e.g., Chromatography, Dialysis) Click_Chemistry->Purification Labeled_Biomolecule Fluorescently Labeled Biomolecule Purification->Labeled_Biomolecule Analysis Downstream Analysis (e.g., Imaging, Flow Cytometry) Labeled_Biomolecule->Analysis G Start Start: Alkyne-Modified Protein Prepare_Protein Prepare Alkyne-Protein in Amine-Free Buffer Start->Prepare_Protein Prepare_Dye Prepare 10 mM stock of This compound in DMSO Mix Mix Protein and Cy5-Azide Prepare_Dye->Mix Prepare_Protein->Mix Add_Catalyst Add Cu(II)-TBTA and Ascorbic Acid Mix->Add_Catalyst Incubate Incubate at Room Temperature Add_Catalyst->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify End End: Labeled Protein Purify->End G Start Start: DBCO-Modified Live Cells Prepare_Dye Prepare Staining Solution with This compound Start->Prepare_Dye Incubate_Cells Incubate Cells with Staining Solution Prepare_Dye->Incubate_Cells Wash Wash Cells to Remove Excess Dye Incubate_Cells->Wash Image Image Cells via Fluorescence Microscopy Wash->Image End End: Labeled Cell Imaging Image->End

References

An In-Depth Technical Guide to Bioorthogonal Chemistry with Azide-PEG-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioorthogonal chemistry, with a specific focus on the versatile molecular probe, Azide-PEG-Cy5. We will delve into the core principles, experimental applications, and detailed protocols relevant to the use of this probe in cellular and molecular biology.

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi, this powerful concept allows for the specific labeling and visualization of biomolecules in their natural environment.[1] The strategy typically involves a two-step approach:

  • Metabolic Labeling: A biomolecule of interest is metabolically tagged with a "chemical reporter," an unnatural functional group like an azide.[3][4] This is often achieved by introducing a precursor molecule (e.g., an azide-modified sugar) that the cell's own machinery incorporates into macromolecules such as glycans.[5][6] The small size of the azide group minimizes perturbation to the biomolecule's structure and function.[3][7]

  • Bioorthogonal Ligation: A probe molecule, containing a complementary reactive group, is introduced. This probe then selectively reacts with the chemical reporter in a "click chemistry" reaction, leading to the stable labeling of the target biomolecule.[3][8]

The Azide-PEG-Cy5 probe is a prime example of such a tool, comprising three key components:

  • Azide (N₃): The bioorthogonal reactive group that can be targeted by a complementary alkyne or cyclooctyne. The azide is small, stable, and biologically inert, making it an ideal chemical reporter.[1][9]

  • Polyethylene Glycol (PEG): A hydrophilic and biocompatible linker that enhances the solubility of the probe in aqueous environments.[10][11] The PEG spacer also provides flexibility and reduces steric hindrance, improving the accessibility of the reactive groups.[12] Furthermore, PEGylation can help to reduce non-specific interactions and improve the in vivo pharmacokinetics of the probe.[13][14]

  • Cyanine5 (Cy5): A bright, far-red fluorescent dye.[15][16] Its fluorescence in the far-red spectrum is advantageous for biological imaging as it minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio.[15][17]

Core Bioorthogonal Reactions Involving Azides

There are two primary "click chemistry" reactions used to ligate azide-modified biomolecules with a probe.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[][19] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[19][20]

While highly effective for in vitro applications, the cytotoxicity of the copper catalyst can be a limitation for live-cell imaging.[1][20]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the toxicity associated with CuAAC in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[1][21] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[21][22] The relief of ring strain provides the driving force for this rapid and bioorthogonal reaction.[21][23] SPAAC is the preferred method for labeling azides in live cells and whole organisms.[24]

Quantitative Data

The following tables summarize key quantitative data for the components of Azide-PEG-Cy5 and related bioorthogonal reactions.

Table 1: Properties of Cyanine5 (Cy5) Dye

PropertyValueReference(s)
Excitation Maximum~650 nm[17]
Emission Maximum~670 nm[17]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[25][26]
Quantum Yield (in aqueous solution)~0.3[27]

Table 2: Second-Order Rate Constants for SPAAC Reactions

Cyclooctyne DerivativeSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
Cyclooctyne (OCT)~0.0024[12]
Monofluorinated Cyclooctyne (MOFO)~0.045[12]
Difluorinated Cyclooctyne (DIFO)~0.3[12]
Dibenzocyclooctyne (DIBO)~0.08 - 0.3[28]
Azacyclooctyne (AZA)~0.1[12]
Bicyclo[6.1.0]nonyne (BCN)~0.003 - 0.01[11]

Experimental Protocols

The following are detailed protocols for the metabolic labeling of cells with an azide-containing sugar and subsequent fluorescent labeling via SPAAC using an alkyne-modified Cy5 probe.

Protocol 1: Metabolic Labeling of Mammalian Cells with Ac₄ManNAz

This protocol describes the metabolic incorporation of N-azidoacetylmannosamine (ManNAz) into cellular glycans.

Materials:

  • Mammalian cells of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.[7]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Ac₄ManNAz in sterile DMSO.[29]

  • Metabolic Labeling: Add the Ac₄ManNAz stock solution to the complete cell culture medium to a final concentration of 25-50 µM.[29]

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.[7]

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.[7]

Protocol 2: Visualization of Azide-Labeled Glycans via SPAAC with DBCO-Cy5

This protocol details the labeling of azide-modified cells with a DBCO-functionalized Cy5 probe for fluorescence microscopy.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-Cy5

  • Complete cell culture medium or PBS

  • (Optional) 4% Paraformaldehyde (PFA) in PBS for fixation

  • (Optional) 0.1% Triton X-100 in PBS for permeabilization

  • (Optional) DAPI for nuclear counterstaining

Procedure for Live-Cell Imaging:

  • Probe Preparation: Prepare a working solution of DBCO-Cy5 in complete culture medium at a final concentration of 10-20 µM.[30]

  • Labeling: Add the DBCO-Cy5 solution to the washed, azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.[30][31]

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove excess probe.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).[29]

Procedure for Fixed-Cell Imaging:

  • Fixation: After metabolic labeling and washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[7]

  • Washing: Wash the cells twice with PBS.[7]

  • (Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[7]

  • Washing: Wash the cells twice with PBS.[7]

  • Labeling: Incubate the fixed cells with the DBCO-Cy5 working solution for 1 hour at room temperature, protected from light.[7]

  • Washing: Wash the cells three times with PBS.[7]

  • (Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.[7]

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope.[7]

Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Bioorthogonal Ligation (SPAAC) cluster_2 Step 3: Visualization Ac4ManNAz Ac₄ManNAz (Azide-Sugar Precursor) Cell Living Cell Ac4ManNAz->Cell Uptake Glycan Cell-Surface Glycan (with incorporated Azide) Cell->Glycan Metabolic Incorporation LabeledGlycan Fluorescently Labeled Glycan Probe Azide-PEG-Cy5 Probe->Glycan Click Reaction (SPAAC) Microscope Fluorescence Microscopy LabeledGlycan->Microscope Imaging

Caption: Workflow for metabolic labeling and bioorthogonal ligation.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Azide Azide-Modified Biomolecule Reaction Strain-Promoted [3+2] Cycloaddition Azide->Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Reaction Triazole Stable Triazole Linkage Reaction->Triazole No catalyst required

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Azide Azide-Modified Biomolecule Reaction Copper(I)-Catalyzed [3+2] Cycloaddition Azide->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Triazole Stable Triazole Linkage Reaction->Triazole Cu(I) catalyst

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

A Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5: A Versatile Tool for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a fluorescently-labeled polyethylene glycol (PEG) linker widely utilized in bioconjugation and drug development. This document outlines its chemical properties, identifies key suppliers, and provides detailed experimental protocols for its primary application in "click chemistry."

Core Compound Specifications

This compound is a bifunctional molecule featuring a terminal azide group for covalent ligation via click chemistry, a Cy5 fluorescent dye for detection, and a hydrophilic PEG spacer to enhance solubility.[1][2]

PropertyValueReference
Molecular Formula C42H60ClN5O7[3]
Molecular Weight 782.4 g/mol [3]
CAS Number 2107273-02-7[3]
Purity ≥97%[3]
Excitation Maximum (λex) 649 nm[3]
Emission Maximum (λem) 667 nm[3]
Extinction Coefficient 232,000 cm-1 M-1[3]
Solubility Water, DMSO, DMF, DCM[3]
Storage Conditions -20°C[3]

Suppliers and Catalog Numbers

Several chemical suppliers offer this compound and its derivatives. The following table provides a summary of known suppliers and their corresponding catalog numbers for easy procurement.

SupplierCatalog Number
BroadPharmBP-23003
ChemSceneCS-0115485
DC Chemicals-

Core Application: Click Chemistry

The azide functional group on this compound enables its participation in click chemistry, a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions.[4] This makes the molecule an ideal tool for labeling and conjugating biomolecules such as proteins, peptides, and nucleic acids. The two primary forms of azide-alkyne click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5][6][7]

Experimental Protocols

Detailed methodologies for both CuAAC and SPAAC are provided below. These protocols are generalized and may require optimization for specific applications.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is adapted for the conjugation of an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS)

  • Solvent for dissolving hydrophobic molecules (e.g., DMSO or DMF)

Procedure:

  • Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of approximately 28.6 µM.[3]

  • Dissolve this compound in DMSO or another suitable solvent to create a stock solution (e.g., 10 mM). The amount of azide-containing molecule added should be in a ~2-fold excess with respect to the alkyne groups on the biomolecule.[3]

  • In a separate tube, premix the copper catalyst by combining 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[3] Let this mixture stand for a few minutes.

  • Add the alkyne-modified biomolecule and the this compound solution to the reaction vessel.

  • Add the premixed catalyst solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For example, add 25 µL of 100 mM sodium ascorbate.[3]

  • Allow the reaction to proceed at room temperature for 1 to 2 hours.[3] The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.

  • Purify the resulting conjugate using appropriate methods, such as size exclusion chromatography, affinity chromatography, or dialysis.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol is suitable for conjugating this compound to a biomolecule modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • DBCO-modified biomolecule

  • This compound

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS)

  • Solvent for dissolving hydrophobic molecules (e.g., DMSO or DMF)

Procedure:

  • Dissolve the DBCO-modified biomolecule in the reaction buffer.

  • Dissolve this compound in DMSO or another suitable solvent to create a stock solution.

  • Add the this compound solution to the DBCO-modified biomolecule. A molar excess of the azide reagent is typically used.

  • Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne.

  • Monitor the reaction progress using appropriate analytical techniques.

  • Purify the final conjugate to remove any unreacted starting materials.

Visualizing Experimental Workflows and Applications

Diagrams created using Graphviz (DOT language)

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation Alkyne-Biomolecule Alkyne-Biomolecule Reaction_Mix Reaction Mixture Alkyne-Biomolecule->Reaction_Mix Azide-Cy5 This compound Azide-Cy5->Reaction_Mix CuSO4 CuSO4 Premix Premix CuSO4->Premix Mix THPTA THPTA THPTA->Premix Mix Premix->Reaction_Mix Sodium_Ascorbate Add Sodium Ascorbate Reaction_Mix->Sodium_Ascorbate Incubation Incubate at RT (1-2 hours) Sodium_Ascorbate->Incubation Purification Purify Conjugate Incubation->Purification Final_Product Cy5-Labeled Biomolecule Purification->Final_Product

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants Strained_Alkyne_Biomolecule Strained Alkyne (e.g., DBCO) Biomolecule Mixing Mix Reactants Strained_Alkyne_Biomolecule->Mixing Azide_Cy5 This compound Azide_Cy5->Mixing Incubation Incubate (RT or 4°C) Mixing->Incubation Purification Purify Conjugate Incubation->Purification Final_Product Cy5-Labeled Biomolecule Purification->Final_Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Antibody_Drug_Conjugation cluster_antibody Antibody Modification cluster_drug Drug-Fluorophore Conjugation Antibody Antibody Alkyne_Linker Introduce Alkyne Group Antibody->Alkyne_Linker Alkyne_Antibody Alkyne-Modified Antibody Alkyne_Linker->Alkyne_Antibody Final_Conjugation Final Conjugation (Click Chemistry) Alkyne_Antibody->Final_Conjugation Drug Drug Click_Chemistry Click Chemistry (CuAAC or SPAAC) Drug->Click_Chemistry Azide_Cy5 This compound Azide_Cy5->Click_Chemistry Drug_Cy5 Drug-Cy5-Azide Conjugate Click_Chemistry->Drug_Cy5 Drug_Cy5->Final_Conjugation ADC Antibody-Drug-Cy5 Conjugate (ADC) Final_Conjugation->ADC

Caption: Application in Antibody-Drug Conjugate (ADC) Development.

References

Technical Guide: Safety and Handling of N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safe handling, storage, and application of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a fluorescent, PEGylated linker molecule commonly used in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Core Compound Properties

This compound is a specialized chemical reagent featuring three key functional components: a Cy5 fluorophore for detection, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility, and a terminal azide group for "click chemistry" conjugation.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of the compound.

PropertyValueReference
Molecular Formula C₄₂H₆₀ClN₅O₇[3][5]
Molecular Weight 782.4 g/mol [3]
CAS Number 2107273-02-7[3]
Excitation Maximum (λex) ~649 nm[3]
Emission Maximum (λem) ~667 nm[3]
Molar Extinction Coeff. 232,000 M⁻¹cm⁻¹ at 649 nm[3]
Purity ≥97%[3]
Solubility Water, DMSO, DMF, DCM[3]
Recommended Storage -20°C, Protect from light[3][6]

Safety and Hazard Management

This compound possesses hazards associated with both its organic azide group and the cyanine dye. A thorough risk assessment is mandatory before handling.

Hazard Identification and Mitigation
  • Organic Azide Hazards : Organic azides are energetic molecules and can be potentially explosive.[7] They can be sensitive to heat, shock, light, and pressure.[8][9]

    • Rule of Six : The stability of an organic azide can be estimated by ensuring there are at least six carbon atoms for each azide group.[10] This compound has a high carbon-to-azide ratio, rendering it relatively safe under normal laboratory conditions, but caution is still required.[10]

    • Incompatibilities : Avoid contact with strong acids, which can form highly toxic and explosive hydrazoic acid.[8][10] Do not mix with heavy metals or their salts (e.g., copper, lead) as this can form dangerously unstable metal azides.[10][11] Avoid using halogenated solvents like dichloromethane (DCM) or chloroform as reaction media, as this can lead to the formation of explosive di- and tri-azidomethane.[7][9][10]

  • Cyanine Dye Hazards : Cy5 is an intensely colored dye.[12] While specific toxicity data is limited, it should be handled as a potentially harmful substance.[13] Avoid contact with skin and eyes, and prevent inhalation or ingestion.[14][15]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound.

  • Hand Protection : Wear nitrile gloves.[8]

  • Eye Protection : Use safety glasses or chemical splash goggles.[12][15]

  • Body Protection : A standard laboratory coat must be worn.[12]

  • Engineering Controls : All manipulations of the solid compound or its solutions should be performed inside a certified chemical fume hood.[9][11] For reactions with a higher risk profile, the use of a blast shield is recommended.[9]

First Aid Measures
  • Skin Contact : Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][13]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart.[13][16] Seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.[13][15]

  • Ingestion : Do not induce vomiting. Wash out the mouth with water if the person is conscious.[13][16] Seek immediate medical attention.

Handling, Storage, and Disposal

Proper procedures for handling, storage, and waste disposal are critical to ensure compound stability and user safety.

Storage
  • Temperature : Store the compound in a tightly sealed vial at -20°C upon receipt.[3][6]

  • Light : Protect from light at all times to prevent photobleaching of the Cy5 dye.[6][9][17] Use amber vials or wrap containers in aluminum foil.

  • Moisture : The compound is sensitive to moisture. Allow the vial to warm to room temperature before opening to prevent condensation.[6] After use, purging the vial with an inert gas like argon or nitrogen can extend its shelf life.[6]

Handling
  • Use non-metallic spatulas (e.g., plastic or ceramic) for weighing and transferring the solid to avoid the formation of shock-sensitive metal azides.[9][10][11]

  • Avoid grinding the solid material or exposing it to friction or shock.[9]

  • Solutions should be prepared in a chemical fume hood. Given its solubility, the compound can be dissolved in DMSO, DMF, or water for stock solutions.[3]

Waste Disposal
  • Azide-containing waste must be collected in a separate, clearly labeled waste container.[7][10]

  • Crucially, do not mix azide waste with acidic waste streams. [10]

  • Under no circumstances should azide solutions be poured down the drain, as they can react with lead or copper plumbing to form explosive metal azides.[11]

  • Dispose of all waste through your institution's chemical waste program.[10][11]

G cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Compound store Store at -20°C Protect from Light & Moisture receive->store warm Warm to Room Temp Before Opening store->warm weigh Weigh Solid (Use Non-Metal Spatula) warm->weigh dissolve Dissolve in Fume Hood (e.g., DMSO, Water) weigh->dissolve experiment Use in Experiment (e.g., Click Chemistry) dissolve->experiment waste Collect Waste (Separate Azide Container) experiment->waste dispose Dispose via Chemical Waste Program waste->dispose

Caption: Workflow for safe handling and disposal of the compound.

Experimental Protocols

This compound is primarily used as a linker in bioconjugation via click chemistry.[1][3]

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound. Note: Optimization of concentrations, buffer, and reaction time is essential for each specific application.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound (this compound).

  • Stock solution of CuSO₄ (Copper (II) sulfate).

  • Stock solution of a reducing agent (e.g., sodium ascorbate).

  • Stock solution of a copper chelating ligand (e.g., THPTA or BTTAA).

  • DMSO for dissolving reagents.

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use.

    • Prepare a 50 mM stock solution of the copper ligand in deionized water or DMSO.

  • Reaction Setup (Example Scale):

    • In a microcentrifuge tube protected from light, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to achieve a 5-10 fold molar excess over the protein.

    • Premix the CuSO₄ and ligand solutions in a 1:5 molar ratio, then add to the reaction mixture to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 2-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.[17]

  • Purification:

    • Remove the unreacted dye and copper catalyst from the labeled protein conjugate using a suitable method such as a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[18]

  • Characterization:

    • Confirm successful conjugation by measuring the absorbance at 280 nm (for protein) and ~649 nm (for Cy5). The degree of labeling can be calculated from these values.

G cluster_reactants Reactants cluster_catalyst Catalytic System azide This compound (Azide Moiety) reaction Click Reaction (CuAAC) azide->reaction alkyne Alkyne-Modified Biomolecule (e.g., Protein) alkyne->reaction copper CuSO₄ + Ligand copper->reaction reductant Reducing Agent (e.g., Sodium Ascorbate) reductant->reaction purify Purification (e.g., SEC, Dialysis) reaction->purify product Cy5-Labeled Biomolecule (Stable Triazole Linkage) purify->product

Caption: Logical workflow of a CuAAC "click chemistry" reaction.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling using N-(m-PEG4)-N'-(azide-PEG3)-Cy5 via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a robust and versatile tool for the specific and efficient labeling of biomolecules. This method's high selectivity and biocompatibility make it ideal for various applications, including proteomics, drug development, and cellular imaging.[1][2] These application notes provide detailed protocols for protein labeling using N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a fluorescent probe equipped with a Cy5 dye, a hydrophilic polyethylene glycol (PEG) spacer, and an azide moiety for click chemistry conjugation. The PEG spacer enhances the solubility and reduces aggregation of the labeled protein.

Two primary methods of azide-alkyne cycloaddition are covered: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While CuAAC is known for its rapid reaction kinetics, SPAAC offers the advantage of being copper-free, which is beneficial for in vivo applications or studies involving sensitive biological systems where copper toxicity is a concern.[3][4][5]

Choosing the Right Click Chemistry Approach

The selection between CuAAC and SPAAC depends on the specific experimental requirements.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Very fast (Rate constants: 10 to 104 M–1 s–1)[6][7]Fast (Rate constants: 10-2-1 M−1s−1)[4]
Biocompatibility Potentially cytotoxic due to copper catalyst, though chelating ligands can mitigate this.[1][8]Highly biocompatible, ideal for live-cell and in vivo labeling.[4][5]
Reactants Azide and a terminal alkyneAzide and a strained cyclooctyne (e.g., DBCO, BCN)
Protein Modification Requires introduction of a terminal alkyneRequires introduction of a strained alkyne
Efficiency Generally higher labeling efficiency.[9][10]Can have lower efficiency and potential for off-target reactions with thiols.[10]

Experimental Protocols

Prior to labeling, the protein of interest must be functionalized with an alkyne group. This can be achieved through various methods, such as metabolic incorporation of an alkyne-containing unnatural amino acid or chemical modification of reactive amino acid side chains (e.g., lysine, cysteine).

Protocol 1: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro protein labeling where high reaction efficiency is desired.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate, THPTA)

  • Copper-chelating ligand (e.g., TBTA)

  • DMSO or DMF

  • Deionized water

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO or DMF.

    • Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh.

    • TBTA: Prepare a 10 mM stock solution in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to a final concentration of 20-50 µM.[11] The optimal molar ratio of dye to protein should be determined empirically.

    • Add the TBTA stock solution to a final concentration of 1 mM.

    • Add the Copper(II) Sulfate stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25).

    • Collect the fractions containing the labeled protein.

Protocol 2: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for labeling proteins in living cells or in other contexts where copper toxicity is a concern. For this reaction, the protein must be modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • DBCO-modified protein in a suitable buffer

  • This compound

  • DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Stock Solution:

    • This compound: Prepare a 10 mM stock solution in DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-modified protein to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to a final concentration of 20-50 µM.[11]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at 37°C or overnight at 4°C, protected from light. The reaction time may need to be optimized depending on the protein and the specific strained alkyne used.

  • Purification:

    • Purify the labeled protein using a desalting column as described in the CuAAC protocol.

Data Presentation

Quantitative Analysis: Degree of Labeling (DOL)

The Degree of Labeling (DOL) is a critical parameter that indicates the average number of dye molecules conjugated to each protein molecule.[12] An optimal DOL is crucial for obtaining a strong fluorescent signal without causing protein aggregation or quenching of the fluorophore. For most applications, a DOL between 0.5 and 1.0 is recommended.[13] For antibodies, the ideal range is typically between 2 and 10.[14][15]

Calculation of DOL:

The DOL can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of Cy5 (~650 nm).[13][16]

Formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

ParameterDescriptionTypical Value for Cy5
A_max Absorbance of the labeled protein at the λmax of the dye.~650 nm
A_280 Absorbance of the labeled protein at 280 nm.N/A
ε_protein Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹).Protein-specific
ε_dye Molar extinction coefficient of the dye at its λmax (M⁻¹cm⁻¹).~250,000 M⁻¹cm⁻¹
CF Correction factor (A₂₈₀ of the dye / A_max of the dye).~0.05

Mandatory Visualization

Signaling Pathways and Experimental Workflows

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein Alkyne-modified Protein mix Mix Components protein->mix dye This compound dye->mix reagents CuSO4, Reductant, Ligand reagents->mix incubate Incubate (1-2h, RT) mix->incubate purify Purification (Desalting Column) incubate->purify analyze DOL Calculation & Characterization purify->analyze SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein Strained Alkyne (e.g., DBCO) -modified Protein mix Mix Components protein->mix dye This compound dye->mix incubate Incubate (4-12h, 37°C) mix->incubate purify Purification (Desalting Column) incubate->purify analyze DOL Calculation & Characterization purify->analyze Click_Chemistry_Mechanism cluster_CuAAC CuAAC Mechanism cluster_SPAAC SPAAC Mechanism reactants_CuAAC Protein-Alkyne Azide-Cy5 product_CuAAC Protein-Triazole-Cy5 reactants_CuAAC->product_CuAAC Cycloaddition catalyst Cu(I) catalyst->reactants_CuAAC reactants_SPAAC Protein-Strained Alkyne Azide-Cy5 product_SPAAC Protein-Triazole-Cy5 reactants_SPAAC->product_SPAAC Cycloaddition

References

Application Notes and Protocols for Labeling Alkyne-Modified DNA with N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of deoxyribonucleic acid (DNA) is fundamental to a vast array of applications in molecular biology, diagnostics, and drug development. Fluorescently tagged DNA oligonucleotides are indispensable tools for techniques such as fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET), super-resolution microscopy, and polymerase chain reaction (PCR)-based assays.[1][2][3][4][5] "Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and highly efficient method for bioconjugation.[6] This reaction is characterized by its high yield, mild reaction conditions, and the bio-orthogonality of the azide and alkyne functional groups, which are generally absent in biological systems.[6]

These application notes provide a detailed, step-by-step guide for the labeling of alkyne-modified DNA with the fluorescent dye N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This specific Cy5 azide contains polyethylene glycol (PEG) linkers, which can enhance the solubility and reduce steric hindrance of the dye, potentially improving labeling efficiency and the photophysical properties of the final conjugate. The protocols outlined below are designed to be a comprehensive resource for researchers, offering guidance on reaction setup, purification of the labeled product, and troubleshooting common issues.

Chemical Reaction and Workflow Overview

The core of the labeling strategy is the CuAAC reaction, a 1,3-dipolar cycloaddition between the terminal alkyne on the DNA and the azide group on the Cy5 dye. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate. A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the DNA from copper-mediated damage and enhance reaction efficiency.[7][8][9][10]

The general workflow for this procedure involves:

  • Preparation of reagents and the alkyne-modified DNA.

  • Execution of the click chemistry reaction.

  • Purification of the Cy5-labeled DNA from unreacted components.

  • Quantification and quality control of the final product.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the CuAAC labeling of alkyne-modified DNA. Note that optimal conditions may vary depending on the specific DNA sequence, its concentration, and the scale of the reaction.

ParameterRecommended RangeTypical ValueExpected Outcome/ConsiderationsReference
Alkyne-DNA Concentration10 - 200 µM50 µMHigher concentrations can increase reaction rates.[11]
Azide-Cy5:Alkyne-DNA Molar Ratio1.5:1 to 10:13:1A molar excess of the azide-dye ensures complete labeling of the DNA.[12]
CuSO₄ Concentration50 - 500 µM100 µMHigher copper concentrations can increase reaction rates but also risk DNA damage.[7]
Ligand (THPTA):CuSO₄ Molar Ratio2:1 to 5:15:1The ligand stabilizes the Cu(I) catalyst and protects DNA from degradation.[10]
Sodium Ascorbate Concentration1 - 5 mM2.5 mMA fresh solution is crucial for the efficient reduction of Cu(II) to Cu(I).[10]
Reaction Time30 minutes - 4 hours2 hoursReaction progress can be monitored by HPLC or gel electrophoresis.[12]
Reaction TemperatureRoom Temperature (20-25°C)25°CThe reaction proceeds efficiently at ambient temperature.[13]
Labeling Efficiency>90%~95%Typically high, can be assessed by HPLC or mass spectrometry.[12]

Experimental Protocols

Materials and Reagents
  • Alkyne-modified DNA (desalted or HPLC-purified)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

  • Buffer (e.g., 2M triethylammonium acetate, pH 7.0)

  • Reagents for purification (e.g., ethanol, sodium acetate, size-exclusion columns, or HPLC solvents)

Stock Solution Preparation
  • Alkyne-Modified DNA: Resuspend the lyophilized DNA in nuclease-free water or a suitable buffer (e.g., 10 mM Tris, pH 8.0) to a final concentration of 1 mM. Store at -20°C.

  • This compound: Dissolve in anhydrous DMSO to a final concentration of 10 mM. Store protected from light at -20°C.

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in nuclease-free water. Store at room temperature.

  • THPTA Ligand: Prepare a 100 mM stock solution in nuclease-free water. Store at room temperature.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution must be prepared fresh immediately before use , as it is prone to oxidation.

Step-by-Step Labeling Protocol

This protocol is for a 100 µL reaction volume with a final alkyne-DNA concentration of 50 µM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the order listed:

      • 5 µL of 1 mM alkyne-modified DNA

      • 35 µL of Nuclease-free water

      • 10 µL of 2M triethylammonium acetate buffer, pH 7.0 (for a final concentration of 0.2 M)

      • 15 µL of 10 mM this compound in DMSO (for a final concentration of 1.5 mM)

    • Vortex the mixture gently.

  • Catalyst Preparation (Pre-mixing is recommended):

    • In a separate tube, prepare the Cu(I)-THPTA complex.

    • Mix 5 µL of 100 mM CuSO₄ with 25 µL of 100 mM THPTA.

    • Vortex briefly.

  • Initiation of the Click Reaction:

    • Add 5 µL of freshly prepared 100 mM sodium ascorbate to the DNA/azide mixture. Vortex gently.

    • Immediately add 5 µL of the pre-mixed Cu(II)-THPTA solution to the reaction tube. The final concentrations will be approximately: 50 µM DNA, 1.5 mM Cy5-azide, 500 µM CuSO₄, 2.5 mM THPTA, and 5 mM sodium ascorbate.

    • Vortex the reaction mixture thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time should be determined empirically, but 2 hours is often sufficient for high yields.

Purification of Labeled DNA

It is crucial to remove unreacted Cy5-azide, copper catalyst, and other reaction components. Several methods can be employed:

  • Ethanol Precipitation (for longer DNA strands):

    • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

    • Add 2.5-3 volumes of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in a suitable buffer.

  • Size-Exclusion Chromatography (e.g., NAP-10 or similar columns):

    • This is an effective method for removing small molecules from oligonucleotides. Follow the manufacturer's protocol for column equilibration and sample loading.

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase or ion-exchange HPLC can provide the highest purity product. This method allows for the separation of labeled DNA from unlabeled DNA and free dye.

Quantification and Quality Control
  • UV-Vis Spectrophotometry: Measure the absorbance at 260 nm (for DNA) and ~649 nm (for Cy5). The concentration of the DNA and the dye can be calculated using their respective extinction coefficients. The degree of labeling (DOL) can be estimated from the ratio of the dye and DNA concentrations.

  • Mass Spectrometry (MALDI-TOF or ESI): This provides a precise measurement of the molecular weight of the product, confirming successful conjugation.

  • Gel Electrophoresis: The labeled DNA will have a different mobility compared to the unlabeled DNA, which can be visualized on a polyacrylamide gel.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive sodium ascorbateAlways use a freshly prepared solution of sodium ascorbate.
Low concentration of reactantsIncrease the concentration of the alkyne-DNA and/or the azide-Cy5.
Inefficient catalystEnsure correct concentrations of CuSO₄ and THPTA. Pre-mixing the catalyst can improve efficiency.
Degradation of DNA Copper-mediated damageIncrease the ligand-to-copper ratio (e.g., 5:1). Add a radical scavenger like DMSO to the reaction.[7]
Precipitation of Reagents Low solubility of azide-dyeEnsure the final DMSO concentration is sufficient to keep the dye in solution. Gentle heating may be required.
Difficulty in Purification Inefficient removal of free dyeFor ethanol precipitation, multiple washes may be necessary. For very short oligonucleotides, HPLC or size-exclusion chromatography is recommended.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_dna Alkyne-Modified DNA mix Combine DNA, Azide, & Buffer prep_cy5 Azide-PEG-Cy5 prep_reagents Catalyst Components add_catalyst Add Cu(I) Catalyst & Incubate mix->add_catalyst purify Remove Excess Reagents add_catalyst->purify analyze Quantify & Assess Purity purify->analyze product Cy5-Labeled DNA analyze->product

Caption: Experimental workflow for labeling alkyne-modified DNA with Cy5-azide.

click_reaction cluster_reactants cluster_products alkyne Alkyne-DNA catalyst Cu(I), Ligand Sodium Ascorbate alkyne->catalyst azide N₃-PEG-Cy5 azide->catalyst triazole Triazole-Linked Cy5-DNA catalyst->triazole +

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Applications of Cy5-Labeled DNA

Cy5 is a bright, far-red fluorescent dye, making it ideal for a variety of biological applications due to reduced autofluorescence from cells and tissues in this spectral region.

  • Fluorescence In Situ Hybridization (FISH): Cy5-labeled probes can be used to detect specific DNA or RNA sequences within cells and tissues, aiding in gene mapping, chromosome identification, and the diagnosis of genetic abnormalities.[1][5][14]

  • Förster Resonance Energy Transfer (FRET): The Cy3 and Cy5 dye pair is one of the most commonly used for FRET experiments, which can measure distances on the nanometer scale and study conformational changes in nucleic acids and protein-DNA complexes.[2][15][16][17]

  • Super-Resolution Microscopy: Techniques like DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) and STORM (Stochastic Optical Reconstruction Microscopy) utilize the photophysical properties of dyes like Cy5 to achieve imaging resolutions beyond the diffraction limit of light, allowing for the detailed visualization of DNA and chromatin structure.[4][18][19]

  • Microarray Analysis: Cy5-labeled oligonucleotides are widely used in DNA microarrays for gene expression profiling and single nucleotide polymorphism (SNP) detection.[20][21][22]

References

A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for Labeling with N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. "Click chemistry," a class of reactions known for their high yields, specificity, and biocompatibility, has emerged as a powerful tool in this endeavor. This document provides a detailed comparison and protocols for two of the most prominent click chemistry reactions—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—in the context of labeling with the fluorescent probe N-(m-PEG4)-N'-(azide-PEG3)-Cy5.[1][2][3]

This compound is a valuable reagent featuring a terminal azide group that can readily participate in click chemistry reactions. Its polyethylene glycol (PEG) linkers enhance solubility and reduce steric hindrance, while the Cy5 dye allows for sensitive fluorescent detection. The choice between CuAAC and SPAAC for conjugating this molecule depends critically on the experimental context, particularly the tolerance of the biological system to copper ions.

Comparison of CuAAC and SPAAC

The fundamental distinction between CuAAC and SPAAC lies in the requirement of a copper(I) catalyst for the former and the use of a strained cyclooctyne in the latter to facilitate the reaction without a catalyst.[1][4] This difference has significant implications for reaction kinetics, biocompatibility, and experimental design.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1][4]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1][4]
Reaction Rate Very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[4] Generally orders of magnitude faster than SPAAC.[4]Slower than CuAAC, with rates dependent on the specific cyclooctyne used.[4][5] Can be up to 100-fold slower than CuAAC.[5][6]
Biocompatibility Limited in living systems due to the cytotoxicity of the copper catalyst.[4][7] The use of copper-chelating ligands can mitigate toxicity.[8][9]Excellent biocompatibility, making it ideal for in vivo and live-cell applications as it is catalyst-free.[4][10]
Reactants Terminal alkyne and azide.[11]Strained cyclooctyne (e.g., DBCO, BCN, DIFO) and azide.[1][4][11]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1][4]Not regioselective, yielding a mixture of regioisomers.[1]
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling). Copper can also generate reactive oxygen species (ROS), potentially damaging biomolecules.[4][11]Some cyclooctynes can react with thiols, leading to off-target labeling.[7][11]
Cost Reagents such as terminal alkynes, copper salts, and ligands are generally less expensive.[11]Strained cyclooctynes can be significantly more expensive and complex to synthesize.[4][11]

Experimental Workflows and Signaling Pathways

The choice of click chemistry variant dictates the experimental workflow. CuAAC reactions, while faster, require additional steps for catalyst preparation and removal, whereas SPAAC offers a simpler mix-and-react procedure.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Alkyne-modified Biomolecule D Combine Reactants and Catalyst A->D B Prepare this compound Solution B->D C Prepare Catalyst Solution (e.g., CuSO4, Ligand, Reducing Agent) C->D E Incubate at Room Temperature D->E F Purify Conjugate (e.g., Chromatography, Precipitation) E->F G Analyze Product (e.g., SDS-PAGE, Mass Spectrometry, Fluorescence) F->G SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Strained Alkyne-modified Biomolecule C Combine Reactants A->C B Prepare this compound Solution B->C D Incubate at Physiological Temperature C->D E Purify Conjugate (e.g., Chromatography) D->E F Analyze Product (e.g., SDS-PAGE, Mass Spectrometry, Fluorescence) E->F

References

Purifying N-(m-PEG4)-N'-(azide-PEG3)-Cy5 Labeled Proteins: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of proteins labeled with the fluorescent dye N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This protocol is designed for researchers in various fields, including cell biology, proteomics, and drug development, who utilize fluorescently labeled proteins for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.

The purification process is critical to remove unconjugated dye, which can otherwise lead to high background signals and inaccurate experimental results. The following sections detail the recommended purification methodologies, expected quantitative outcomes, and step-by-step experimental procedures.

Overview of Purification Strategies

The successful purification of proteins labeled with this compound relies on the significant size difference between the labeled protein and the free dye. The presence of polyethylene glycol (PEG) linkers in the dye molecule increases the hydrodynamic radius of the labeled protein, further facilitating this separation. The primary methods for purification are size-exclusion chromatography (SEC) and spin column chromatography. Affinity chromatography can also be employed if the protein of interest has an affinity tag.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the purification of a ~50 kDa protein labeled with an azide-PEG-Cy5 dye. These values can serve as a benchmark for optimizing your purification protocol.

Table 1: Comparison of Purification Methods

Purification MethodTypical Protein Recovery (%)Final Purity (%)Time Required
Size-Exclusion Chromatography (SEC)85-95%>98%1-2 hours
Spin Column Chromatography80-90%>95%<15 minutes
Affinity Chromatography70-90%>99%1-3 hours

Table 2: Post-Purification Quality Control

ParameterMethodTypical Result
Degree of Labeling (DOL)UV-Vis Spectrophotometry1-3 moles of dye per mole of protein
Purity AnalysisSDS-PAGE with fluorescence imagingSingle fluorescent band corresponding to the protein
Aggregation AnalysisDynamic Light Scattering (DLS) or SEC<5% aggregates

Experimental Protocols

This section provides detailed protocols for the labeling of a protein with an alkyne group (for subsequent click chemistry) and the purification of the resulting Cy5-labeled protein.

Protein Preparation with an Alkyne Handle

This protocol assumes the protein of interest has been engineered to contain a reactive group suitable for introducing an alkyne handle, for example, through unnatural amino acid incorporation or enzymatic modification. The following is a general protocol for labeling a protein with an alkyne group using an NHS ester-alkyne linker.

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.5). If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange using a desalting column or dialysis.

  • Reaction Setup:

    • Adjust the protein concentration to 1-5 mg/mL.

    • Dissolve the alkyne-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

    • Add a 10-20 fold molar excess of the alkyne-NHS ester to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Removal of Excess Alkyne Linker: Purify the alkyne-modified protein using a desalting column or dialysis to remove the unreacted alkyne-NHS ester.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol describes the "click" reaction between the alkyne-modified protein and the this compound dye.[1][2][3]

  • Reagent Preparation:

    • Alkyne-Protein: Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL in a copper-free buffer (e.g., PBS, pH 7.4).

    • Azide-PEG-Cy5 Stock: Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 100 mM stock solution in water. THPTA is a ligand that stabilizes the Cu(I) catalyst and protects the protein from damage.[2]

    • Sodium Ascorbate: Prepare a fresh 1 M stock solution in water. Sodium ascorbate is the reducing agent that converts Cu(II) to the active Cu(I) catalyst.[2]

  • Reaction Mixture: In a microcentrifuge tube, combine the following reagents in order:

    • Alkyne-modified protein

    • Azide-PEG-Cy5 (3-5 molar excess over the protein)

    • CuSO₄ (final concentration 1 mM)

    • THPTA (final concentration 5 mM)

  • Initiation of Reaction: Add sodium ascorbate to a final concentration of 10 mM to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification of the Labeled Protein

SEC separates molecules based on their size.[4][5][6] The larger, labeled protein will elute before the smaller, unconjugated dye. This method is recommended for achieving high purity.[5]

  • Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the entire click chemistry reaction mixture onto the equilibrated column.

  • Elution: Elute the protein with the equilibration buffer at the recommended flow rate for the column.

  • Fraction Collection: Collect fractions and monitor the elution profile using a chromatogram (absorbance at 280 nm for protein and 650 nm for Cy5). The first peak, showing absorbance at both wavelengths, contains the labeled protein. The second, smaller peak, with absorbance only at 650 nm, corresponds to the free dye.

  • Pooling and Concentration: Pool the fractions containing the purified labeled protein and concentrate if necessary using a centrifugal filter device.

Spin columns offer a rapid method for removing unconjugated dye.

  • Column Preparation: Prepare a commercially available spin desalting column according to the manufacturer's instructions. Typically, this involves removing the storage buffer by centrifugation.

  • Equilibration: Equilibrate the column with the desired storage buffer (e.g., PBS) by washing it 2-3 times.

  • Sample Loading: Carefully load the click chemistry reaction mixture onto the center of the resin bed.

  • Elution: Centrifuge the column according to the manufacturer's protocol to elute the purified, labeled protein. The unconjugated dye will be retained in the resin.

Quality Control of the Purified Labeled Protein

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[7][8][9][10] An optimal DOL is typically between 1 and 3 to ensure sufficient fluorescence without causing quenching or affecting protein function.[9]

  • Spectrophotometric Measurement: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and 650 nm (A₆₅₀, the absorbance maximum for Cy5).

  • Calculation:

    • Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

      • CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, CF is typically around 0.05).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M): Dye Conc. (M) = A₆₅₀ / ε_dye

      • ε_dye is the molar extinction coefficient of Cy5 at 650 nm (approximately 250,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)

SDS-PAGE Analysis
  • Sample Preparation: Mix the purified labeled protein with SDS-PAGE loading buffer.

  • Electrophoresis: Run the sample on a polyacrylamide gel.

  • Visualization:

    • Image the gel using a fluorescence imager with the appropriate excitation and emission filters for Cy5 to visualize the fluorescently labeled protein.

    • Subsequently, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.

    • A pure sample should show a single fluorescent band that corresponds to the protein of interest on the Coomassie-stained gel.

Visualizations

Workflow for Protein Labeling and Purification

G cluster_0 Protein Preparation cluster_1 Click Chemistry Reaction cluster_2 Purification cluster_3 Quality Control p1 Protein with Alkyne Handle c1 Click Reaction Mixture p1->c1 r1 This compound r1->c1 r2 CuSO4 + THPTA r2->c1 r3 Sodium Ascorbate r3->c1 pur Size-Exclusion or Spin Column Chromatography c1->pur final Purified Labeled Protein pur->final qc1 Degree of Labeling (DOL) (UV-Vis) qc2 Purity Analysis (SDS-PAGE) final->qc1 final->qc2

Caption: Workflow for labeling and purifying proteins.

Signaling Pathway of Labeled Protein in a Hypothetical Cellular Uptake Study

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular lp Labeled Protein (Cy5-Protein) rec Receptor lp->rec Binding endo Endosome rec->endo Internalization lyso Lysosome endo->lyso Trafficking signal Downstream Signaling endo->signal

Caption: Cellular uptake and signaling pathway.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in Proteomics and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a versatile chemical probe designed for the fluorescent labeling and subsequent identification of biomolecules in complex biological samples.[1][2][3] This reagent incorporates a Cy5 fluorophore for sensitive detection, an azide group for bioorthogonal ligation via click chemistry, and hydrophilic polyethylene glycol (PEG) spacers to enhance solubility in aqueous media.[1][2] The terminal azide group allows for covalent conjugation to alkyne-modified proteins, lipids, or other biomolecules through the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[4][5] This enables a powerful workflow for the enrichment, visualization, and quantitative analysis of specific protein populations within the proteome.

The Cy5 dye is a bright, far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum at approximately 667 nm.[1][2] A key advantage of using long-wavelength dyes like Cy5 is the reduced autofluorescence from biological samples in this spectral region, leading to an improved signal-to-noise ratio.

These application notes provide an overview of the utility of this compound in proteomics and mass spectrometry, followed by detailed experimental protocols for its use.

Applications in Proteomics and Mass Spectrometry

The unique properties of this compound make it suitable for a range of applications in proteomics research, including:

  • Activity-Based Protein Profiling (ABPP): This probe can be used to label and identify active enzymes in complex proteomes. In a typical ABPP experiment, an alkyne-modified inhibitor that covalently binds to the active site of a specific enzyme class is introduced to a cell lysate or live cells. Following incubation, the azide-functionalized Cy5 probe is attached to the inhibitor-enzyme conjugate via click chemistry, allowing for fluorescent detection and subsequent identification by mass spectrometry.

  • Metabolic Labeling and Identification of Newly Synthesized Proteins: Cells can be cultured with medium containing amino acid analogues bearing an alkyne group, such as L-homopropargylglycine (HPG) or L-azidohomoalanine (AHA). These unnatural amino acids are incorporated into newly synthesized proteins during translation. The alkyne- or azide-modified proteome can then be labeled with the corresponding azide- or alkyne-containing Cy5 probe, enabling the visualization and identification of proteins synthesized under specific cellular conditions.

  • Post-Translational Modification (PTM) Analysis: The probe can be used to study various PTMs, such as glycosylation or phosphorylation. By metabolically labeling cells with alkyne-modified sugars or other PTM precursors, specific protein modifications can be tagged with the azide-Cy5 probe for enrichment and mass spectrometric analysis.

  • Target Engagement and Drug Discovery: In drug development, an alkyne-modified version of a drug candidate can be used to treat cells. Subsequent labeling with the azide-Cy5 probe allows for the visualization and identification of the drug's protein targets, helping to elucidate its mechanism of action and potential off-target effects.[6]

Quantitative Data

The following tables provide a template for summarizing quantitative data from experiments using this compound. Specific values will be dependent on the experimental setup, sample type, and instrumentation.

Table 1: Labeling Efficiency of Alkyne-Modified Proteins with this compound

Protein SampleAlkyne Modification MethodProbe Concentration (µM)Incubation Time (min)Labeling Efficiency (%)Detection Method
Recombinant Protein XIn vitro chemical modification1060User-definedIn-gel fluorescence
Cell Lysate YMetabolic labeling (HPG)2590User-definedIn-gel fluorescence
Enriched Protein ZEnzymatic labeling15120User-definedFluorometry

Table 2: Enrichment of Cy5-Labeled Peptides for Mass Spectrometry

Sample IDStarting Protein Amount (µg)Enrichment MethodElution BufferPeptide Recovery (%)Number of Identified Labeled Peptides
Control100Anti-Cy5 Immunoprecipitation0.1 M Glycine, pH 2.5User-definedUser-defined
Treated100Anti-Cy5 Immunoprecipitation0.1 M Glycine, pH 2.5User-definedUser-defined

Experimental Protocols

The following are detailed protocols for the use of this compound in a typical proteomics workflow involving metabolic labeling of newly synthesized proteins with an alkyne-containing amino acid.

Protocol 1: Metabolic Labeling of Mammalian Cells with an Alkyne-Containing Amino Acid
  • Cell Culture: Plate mammalian cells in complete growth medium and grow to the desired confluency.

  • Amino Acid Starvation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Replace the complete medium with methionine-free medium and incubate for 1-2 hours to deplete endogenous methionine.

  • Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with L-homopropargylglycine (HPG) at a final concentration of 25-50 µM. Incubate the cells for the desired labeling period (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
  • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

  • In a microcentrifuge tube, dilute the protein lysate to a final concentration of 1-2 mg/mL with PBS.

  • Sequentially add the following reagents to the protein lysate, vortexing gently after each addition:

    • This compound stock solution to a final concentration of 25-100 µM.

    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (from a fresh 50 mM stock in water).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM (from a 10 mM stock in DMSO).

    • Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM (from a 50 mM stock in water).

  • Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM (from a 50 mM stock in water).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.

  • The Cy5-labeled proteins are now ready for downstream analysis, such as in-gel fluorescence imaging or enrichment for mass spectrometry.

Protocol 3: Enrichment of Cy5-Labeled Proteins and Preparation for Mass Spectrometry
  • Protein Precipitation: Precipitate the labeled proteins from the click reaction mixture by adding four volumes of ice-cold acetone and incubating at -20°C for at least 2 hours.

  • Pellet and Wash: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the protein pellet with ice-cold methanol.

  • Resuspend and Denature: Air-dry the pellet and resuspend it in a buffer containing a denaturant, such as 8 M urea or 6 M guanidine hydrochloride.

  • Reduction and Alkylation: Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C. Alkylate the free thiols by adding iodoacetamide to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.

  • Enrichment (Optional): If the abundance of labeled proteins is low, they can be enriched using an anti-Cy5 antibody conjugated to agarose or magnetic beads.

  • Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration (e.g., < 1 M urea) and add a protease, such as trypsin, at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip.

  • LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

Below are diagrams illustrating key workflows and concepts related to the application of this compound.

experimental_workflow cluster_labeling Step 1: Metabolic Labeling cluster_click Step 2: Click Chemistry cluster_analysis Step 3: Analysis cells Mammalian Cells hpg Alkyne-Amino Acid (e.g., HPG) cells->hpg Incubate labeled_cells Cells with Alkyne-Proteins hpg->labeled_cells lysate Cell Lysate labeled_cells->lysate Lyse probe This compound lysate->probe CuAAC labeled_lysate Cy5-Labeled Proteome probe->labeled_lysate gel In-Gel Fluorescence labeled_lysate->gel ms LC-MS/MS Analysis labeled_lysate->ms Enrich & Digest

Caption: General experimental workflow for proteomic analysis.

click_chemistry_reaction cluster_reactants Reactants alkyne Alkyne-Protein catalyst Cu(I) Catalyst alkyne->catalyst azide Azide-Cy5 Probe azide->catalyst product Triazole-Linked Cy5-Protein catalyst->product

Caption: The CuAAC click chemistry reaction mechanism.

References

Labeling efficiency of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a fluorescent dye used for labeling biomolecules. This cyanine dye, functionalized with a terminal azide group and a polyethylene glycol (PEG) spacer, is designed for two-step conjugations. The primary focus of these notes is on the initial labeling step, which typically involves the reaction of an amine-reactive derivative of this dye (commonly an N-hydroxysuccinimide, or NHS, ester) with primary amines on target biomolecules such as proteins and peptides. The efficiency of this labeling reaction is highly dependent on the buffer system used.

The azide group allows for subsequent conjugation to other molecules containing a compatible reactive group (e.g., an alkyne) via "click chemistry"[1][2][][4][5]. The PEG spacer enhances the solubility of the dye in aqueous solutions[2][4][6][7].

Factors Influencing Labeling Efficiency

The success of a labeling reaction is influenced by several factors, with the buffer system playing a critical role. Key considerations include:

  • pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 9.0, with pH 8.3-8.5 often cited as ideal for achieving high labeling efficiency[8][9][10][11][12][13]. At lower pH, the primary amines are protonated, reducing their reactivity. At higher pH, the hydrolysis of the NHS ester is accelerated, which competes with the labeling reaction[8][9].

  • Buffer Composition: It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the dye, thereby reducing labeling efficiency[8][14][15].

  • Concentration of Reactants: Higher concentrations of both the target biomolecule and the dye generally lead to more efficient labeling[8][14]. A protein concentration of 2-10 mg/mL is often recommended[8][14][15].

  • Temperature and Incubation Time: Labeling reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight[9][11][12].

Recommended Buffer Systems for Amine-Reactive Labeling

The choice of buffer can significantly impact the outcome of the labeling reaction. Below is a summary of commonly used buffer systems for labeling with Cy5 NHS esters.

Buffer SystemCompositionRecommended pHMolarity (mM)Key Considerations
Phosphate Buffered Saline (PBS) Sodium phosphate, Sodium chloride7.2 - 7.510 - 100Widely used, but pH may be slightly lower than optimal for highest efficiency. Ensure it is amine-free.
Sodium Bicarbonate Sodium bicarbonate, Sodium carbonate8.3 - 9.0100Often recommended for optimal pH for NHS ester reactions[8][10][11][14][16].
HEPES 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid7.2 - 8.550 - 100Good buffering capacity in the optimal pH range. Amine-free[8][9].
Borate Boric acid, Sodium borate8.0 - 9.050 - 100A suitable alternative to bicarbonate buffer[9].

Experimental Protocols

Protocol 1: Labeling of Proteins with Amine-Reactive Cy5 Dye

This protocol provides a general procedure for the conjugation of an amine-reactive form of this compound (assumed to be an NHS ester) to a protein.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • Amine-reactive this compound

  • Amine-free reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[10][11][15][17]

  • Purification column (e.g., gel filtration or spin column)[10][11][14]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the chosen amine-free reaction buffer at a concentration of 2-10 mg/mL[8][14][15].

    • Ensure the protein solution is free of any amine-containing substances. If necessary, perform a buffer exchange using dialysis or a desalting column[14].

  • Prepare the Dye Solution:

    • Shortly before use, dissolve the amine-reactive Cy5 dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL)[8][10][11].

  • Labeling Reaction:

    • Add the reactive dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling (a common starting point is a 10-20 fold molar excess of dye)[10][11].

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light[11][12].

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column, spin column, or dialysis[10][11][14].

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5)[8][14].

Protocol 2: Click Chemistry Conjugation of Azide-Labeled Biomolecule

This protocol describes the subsequent reaction of the azide-functionalized biomolecule with an alkyne-containing molecule.

Materials:

  • Azide-labeled biomolecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper chelator (e.g., THPTA)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-labeled biomolecule and the alkyne-containing molecule in the reaction buffer.

  • Prepare Click Chemistry Reaction Mix:

    • In a separate tube, prepare the catalyst mix by adding CuSO₄ and the copper chelator.

    • Add the sodium ascorbate solution to initiate the reaction.

  • Conjugation Reaction:

    • Add the catalyst mix to the solution containing the azide and alkyne molecules.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light[1].

  • Purification:

    • Purify the final conjugate using an appropriate method to remove the catalyst and unreacted components.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.3) labeling Incubate Protein and Dye (RT, 1-2h or 4°C, overnight) protein_prep->labeling dye_prep Prepare Amine-Reactive Cy5 Dye Solution (in DMSO/DMF) dye_prep->labeling purification Purify Labeled Protein (e.g., Gel Filtration) labeling->purification analysis Characterize Conjugate (Determine Degree of Labeling) purification->analysis

Caption: Workflow for labeling a protein with an amine-reactive Cy5 dye.

click_chemistry_workflow cluster_reactants Reactants cluster_catalyst Catalyst Preparation cluster_conjugation Conjugation cluster_final Final Steps azide_mol Azide-Labeled Biomolecule conjugation Incubate Reactants with Catalyst (RT, 30-60 min) azide_mol->conjugation alkyne_mol Alkyne-Containing Molecule alkyne_mol->conjugation catalyst_prep Prepare Catalyst Mix (CuSO4, THPTA, Na-Ascorbate) catalyst_prep->conjugation purification Purify Final Conjugate conjugation->purification

Caption: General workflow for a copper-catalyzed click chemistry reaction.

References

Application Notes and Protocols: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a versatile fluorescent probe designed for the specific labeling of biomolecules in single-molecule imaging applications. This molecule features a bright and photostable Cyanine 5 (Cy5) fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive azide group. The PEG spacer enhances solubility and minimizes non-specific interactions, while the azide group allows for covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2][3][4][5] These characteristics make it an ideal candidate for advanced imaging techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) and single-molecule localization microscopy (SMLM).

Physicochemical and Spectroscopic Properties

The selection of a fluorescent probe is critical for the success of single-molecule experiments. The properties of this compound are summarized below. Data for the specific compound is supplemented with data from similar PEGylated Cy5 derivatives where specific information is not available.

PropertyValueReference(s)
Molecular FormulaC₄₂H₆₀ClN₅O₇[2][5]
Molecular Weight782.4 g/mol [2]
Excitation Maximum (λex)~649 nm[2]
Emission Maximum (λem)~667 nm[2]
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹ (for Cy5)[6]
Quantum Yield (Φ)~0.2 (for Cy5)[6][7]
SolubilityWater, DMSO, DMF[2]
Reactive GroupAzide (-N₃)[2]

Applications in Single-Molecule Imaging

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET is a powerful technique to measure intramolecular distances and conformational dynamics of biomolecules.[8] Cy5 is a commonly used acceptor fluorophore in smFRET experiments, often paired with a donor fluorophore like Cy3. The hydrophilic PEG linker on this compound helps to ensure that the dye has minimal impact on the function of the labeled biomolecule.

Single-Molecule Localization Microscopy (SMLM)

SMLM techniques, such as dSTORM (direct Stochastic Optical Reconstruction Microscopy), achieve super-resolution imaging by sequentially activating and localizing individual fluorophores. Cy5 is a popular fluorophore for SMLM due to its photoswitching properties in the presence of a thiol-containing imaging buffer.[9][10] The brightness and photostability of Cy5 are critical for achieving high localization precision.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Proteins with this compound via CuAAC

This protocol describes the copper-catalyzed click chemistry reaction to label a protein containing an alkyne-modified non-canonical amino acid with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, HEPES; avoid Tris buffers)[4]

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Deionized water

  • Spin desalting columns

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

    • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions at a 1:5 molar ratio.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-50 µM.

    • Add the this compound stock solution to the protein solution. A 3-10 fold molar excess of the dye over the protein is recommended.[11]

    • Add the copper catalyst solution to a final concentration of 50-100 µM copper.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted dye using a spin desalting column according to the manufacturer's instructions.

    • The labeled protein is now ready for use in single-molecule imaging experiments.

Click_Chemistry_Workflow Click Chemistry Labeling Workflow cluster_reactants Reactants cluster_catalyst Catalyst System protein Alkyne-Modified Protein reaction Click Reaction (CuAAC) protein->reaction dye This compound dye->reaction copper CuSO4 + THPTA copper->reaction ascorbate Sodium Ascorbate ascorbate->reaction purification Purification (Spin Desalting Column) reaction->purification final_product Cy5-Labeled Protein purification->final_product

Caption: Workflow for labeling alkyne-modified proteins with azide-PEG-Cy5.

Protocol 2: Single-Molecule Imaging with Labeled Proteins

This protocol provides a general workflow for single-molecule imaging using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Cy5-labeled protein

  • Microscope coverslips and slides

  • Immobilization reagents (e.g., biotin-PEG, streptavidin)

  • Imaging buffer (e.g., PBS with an oxygen scavenging system and a triplet-state quencher)

Procedure:

  • Surface Passivation and Functionalization:

    • Clean microscope slides and coverslips thoroughly.

    • Passivate the surface with PEG to reduce non-specific binding. A mixture of mPEG-SVA and biotin-PEG-SVA can be used to create a biotinylated surface.

    • Incubate the surface with streptavidin to create a binding layer for biotinylated molecules.

  • Immobilization of Labeled Protein:

    • If the protein of interest is not biotinylated, a biotinylated antibody or other binding partner can be used to tether it to the surface.

    • Incubate the functionalized surface with a dilute solution of the biotinylated, Cy5-labeled protein (pM to nM concentration range) to achieve single-molecule density.

  • Imaging:

    • Assemble the flow cell and mount it on the TIRF microscope.

    • Add the imaging buffer. An oxygen scavenging system (e.g., glucose oxidase and catalase) and a triplet-state quencher (e.g., Trolox) are crucial for enhancing the photostability of Cy5.

    • Excite the Cy5 fluorophores with a 640 nm laser and collect the fluorescence emission using an EMCCD camera.

    • For SMLM, use a high laser power to induce photoswitching and acquire a time-series of images. For smFRET, use a lower laser power and alternate between donor and acceptor excitation if applicable.

  • Data Analysis:

    • For SMLM, localize the individual fluorophores in each frame and reconstruct a super-resolution image.

    • For smFRET, extract the fluorescence intensity time traces for the donor and acceptor and calculate the FRET efficiency.

SMI_Workflow Single-Molecule Imaging Experimental Workflow start Start passivation Surface Passivation (PEG Coating) start->passivation functionalization Surface Functionalization (Biotin-Streptavidin) passivation->functionalization immobilization Protein Immobilization (pM - nM concentration) functionalization->immobilization imaging TIRF Microscopy (640 nm laser) immobilization->imaging analysis Data Analysis imaging->analysis end End analysis->end smFRET_Concept Conceptual Diagram of a smFRET Experiment cluster_protein Labeled Protein donor Donor (e.g., Cy3) acceptor Acceptor (Cy5) donor->acceptor FRET ligand Ligand state1 Conformational State 1 (High FRET) ligand->state1 Binding state2 Conformational State 2 (Low FRET) state1->state2 Conformational Change signal Downstream Signaling state2->signal

References

Application Notes and Protocols for Flow Cytometry using N-(m-PEG4)-N'-(azide-PEG3)-Cy5 Labeled Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the fluorescent labeling of cells using N-(m-PEG4)-N'-(azide-PEG3)-Cy5 via bioorthogonal click chemistry, and their subsequent analysis by flow cytometry. This method is highly specific and allows for the covalent labeling of cells that have been metabolically engineered to express a corresponding reactive group, such as a cyclooctyne.

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for labeling biomolecules in their native environment without interfering with biological processes. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," offers a highly specific and efficient method for covalently attaching probes to cells.[1] This technology is particularly advantageous for live-cell labeling and in vivo imaging due to its biocompatibility and the absence of cytotoxic copper catalysts.[1]

This document outlines the use of this compound, a bright and photostable cyanine dye functionalized with an azide group and a polyethylene glycol (PEG) linker. The PEG linker enhances solubility and reduces non-specific binding.[2] This reagent is designed to react with cells that have been metabolically engineered to display cyclooctyne- or other strained alkyne-bearing moieties on their surface.

Principle of the Technology:

The labeling strategy is a two-step process:

  • Metabolic Labeling: Cells are cultured in the presence of an unnatural sugar modified with a strained alkyne group (e.g., a cyclooctyne-modified monosaccharide). The cellular metabolic machinery incorporates this sugar into cell surface glycans, effectively displaying the alkyne groups on the cell surface.

  • Bioorthogonal Ligation: The azide-functionalized Cy5 dye, this compound, is then introduced. It specifically reacts with the alkyne-modified glycans on the cell surface via a SPAAC reaction, resulting in stable, covalently labeled cells that can be analyzed by flow cytometry.[3][4]

Potential Applications

The ability to specifically label cell populations opens up a wide range of applications in research and drug development:

  • Cell Tracking and Migration Studies: Labeled cells can be tracked in vitro or in vivo to study their migration patterns, homing to specific tissues, and persistence over time.[5]

  • High-Throughput Analysis of Glycan Expression: Flow cytometry enables the quantitative analysis of cell surface glycan expression on a single-cell level.[6]

  • Studying Cell-Cell Interactions: Labeled cell populations can be co-cultured to study their interactions and dynamics.[7]

  • Tumor Targeting and Drug Delivery: This method can be used to label specific cell types for targeted drug delivery or to study the interaction of drug-conjugated nanoparticles with cells.[8]

  • Immune Cell Monitoring: Tracking immune cell populations is crucial for understanding immune responses and for the development of immunotherapies.

Experimental Protocols

Metabolic Labeling of Cells with a Strained Alkyne

This protocol describes the metabolic incorporation of a cyclooctyne-modified sugar into cellular glycans. The optimal concentration of the sugar and incubation time should be determined empirically for each cell type.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Cyclooctyne-modified monosaccharide (e.g., a commercially available cyclooctyne-modified N-acetylmannosamine (ManN-cyclooctyne) analog)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Alkyne Sugar Stock Solution: Dissolve the cyclooctyne-modified sugar in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.

  • Cell Seeding: Seed cells in a culture plate at a density that will allow for logarithmic growth during the incubation period. Allow cells to adhere overnight if applicable.

  • Metabolic Labeling: Add the cyclooctyne-modified sugar stock solution to the cell culture medium to achieve a final concentration typically ranging from 25-100 µM. Include a negative control of cells cultured without the modified sugar.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time can vary between cell lines.

  • Cell Harvesting:

    • Suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Adherent cells: Gently wash the cells with warm PBS, then detach them using a non-enzymatic cell dissociation solution or a cell scraper.

  • Washing: Wash the cells twice with ice-cold PBS to remove any unincorporated modified sugar.

Labeling of Alkyne-Modified Cells with this compound

This protocol details the SPAAC reaction between the alkyne-modified cells and the azide-functionalized Cy5 dye.

Materials:

  • Metabolically labeled cells (from section 3.1)

  • This compound

  • Anhydrous DMSO

  • Staining Buffer (e.g., PBS with 1% Bovine Serum Albumin (BSA))

  • Flow cytometry tubes

Procedure:

  • Prepare this compound Stock Solution: Dissolve the this compound in anhydrous DMSO to a stock concentration of 1-5 mM. Store protected from light at -20°C.

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) Staining Buffer to the desired final concentration. A typical starting concentration is 10-50 µM, but this should be optimized.[9]

  • Cell Resuspension: Resuspend the metabolically labeled and control cells in Staining Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add the diluted this compound solution to the cell suspension.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with 1 mL of Staining Buffer. Centrifuge at 300 x g for 5 minutes between each wash.

  • Resuspension for Analysis: Resuspend the final cell pellet in 500 µL of Staining Buffer and transfer to flow cytometry tubes. Keep the cells on ice and protected from light until analysis.

Flow Cytometry Analysis

Procedure:

  • Instrument Setup: Set up the flow cytometer with the appropriate laser and filter set for Cy5 detection (Excitation: ~650 nm, Emission: ~670 nm).[10]

  • Controls:

    • Unlabeled cells: To set the baseline fluorescence.

    • Cells treated with cyclooctyne sugar but not the Cy5 dye: To check for any autofluorescence induced by the metabolic labeling.

    • Cells not treated with the cyclooctyne sugar but incubated with the Cy5 dye: To assess non-specific binding of the dye.

  • Data Acquisition: Acquire data for each sample, collecting a sufficient number of events for statistical analysis.

  • Data Analysis: Gate on the live cell population based on forward and side scatter properties. Analyze the fluorescence intensity in the Cy5 channel to quantify the labeling efficiency.

Data Presentation

The following tables summarize representative quantitative data from studies using similar metabolic labeling and click chemistry approaches for flow cytometry.

Table 1: Optimization of Metabolic Labeling Conditions

Cell LineAzide Sugar PrecursorConcentration (µM)Incubation Time (days)Fold Increase in MFI (vs. Control)Reference
COLO205Ac4ManNAz1251~17[11]
JurkatAc4GalNAz1502Not specified, but positive staining[12]
A549Ac4ManNAz503Significant increase[13]

MFI: Median Fluorescence Intensity

Table 2: Optimization of Click Reaction Conditions

Cell LineClick ReagentConcentration (µM)Incubation Time (min)Temperature (°C)ObservationsReference
VariousDBCO-Cy52-506037Dose-dependent increase in labeling[14]
JurkatPhosphine-Cy5.5Not specifiedNot specifiedNot specifiedSpecific labeling of azide-modified cells[12]
RAW264.7DBCO-Cy5203037Efficient labeling[15]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no fluorescence signal Inefficient metabolic labelingOptimize the concentration of the cyclooctyne-modified sugar and the incubation time for your specific cell line.
Insufficient this compound concentration or incubation timeIncrease the concentration of the Cy5 dye or the incubation time.
Incorrect flow cytometer settingsVerify that the correct laser and emission filters are being used for Cy5.
High background fluorescence Non-specific binding of the Cy5 dyeIncrease the number of wash steps after staining. Ensure the use of a blocking agent like BSA in the staining buffer.
Cell deathUse a viability dye to exclude dead cells from the analysis, as they can non-specifically take up fluorescent dyes.

Visualizations

Chemical Reaction

G cluster_cell Cell Surface Glycan cluster_dye Fluorescent Probe Cell_Glycan Glycan with Cyclooctyne Labeled_Cell Covalently Labeled Cell Surface Glycan Cell_Glycan->Labeled_Cell SPAAC Reaction Azide_Cy5 This compound Azide_Cy5->Labeled_Cell

Caption: Bioorthogonal SPAAC reaction.

Experimental Workflow

G A 1. Cell Culture B 2. Metabolic Labeling with Cyclooctyne-Modified Sugar (1-3 days) A->B C 3. Harvest and Wash Cells B->C D 4. Click Reaction with This compound (30-60 min) C->D E 5. Wash Cells D->E F 6. Flow Cytometry Analysis E->F

Caption: Experimental workflow for cell labeling.

Metabolic Glycoengineering Pathway

G cluster_medium Cell Culture Medium cluster_cell Cell Alkyne_Sugar Cyclooctyne-Modified Sugar Precursor Metabolism Cellular Metabolic Pathways Alkyne_Sugar->Metabolism Uptake Incorporation Incorporation into Nascent Glycans Metabolism->Incorporation Display Display on Cell Surface Incorporation->Display

Caption: Metabolic incorporation of modified sugars.

References

Troubleshooting & Optimization

Reducing background fluorescence in imaging experiments with Cy5-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in imaging experiments using Cy5-azide.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using Cy5-azide?

High background fluorescence in experiments with Cy5-azide can originate from several sources:

  • Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as NADH, collagen, and elastin.[1] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also increase autofluorescence.[1]

  • Non-Specific Binding: This occurs when the Cy5-azide dye binds to unintended targets within the sample. This can be due to:

    • Hydrophobic and Ionic Interactions: The dye can interact non-specifically with various cellular components.[1] Cyanine dyes, including Cy5, have been noted to exhibit non-specific binding to certain cell types.[1]

    • Excess Reagents: A large excess of the alkyne tag or the Cy5-azide probe can lead to non-specific binding.[2]

  • Suboptimal Protocol: Issues within the experimental workflow can significantly contribute to high background, including:

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites.[1]

    • Incorrect Probe Concentration: Using too high a concentration of the Cy5-azide probe.[2][3]

    • Insufficient Washing: Failure to adequately wash away unbound dye.[1][3]

  • Copper-Mediated Fluorescence: In copper-catalyzed click chemistry (CuAAC), the copper catalyst itself can sometimes contribute to background fluorescence.[2]

  • Reagent Impurities: Impurities in the Cy5-azide or alkyne reagents can contribute to background signals.[2]

Q2: How can I systematically troubleshoot the source of my high background?

A systematic approach using controls is crucial for diagnosing the source of high background.

Troubleshooting Workflow for High Background Fluorescence

Troubleshooting_Workflow cluster_Identification Problem Identification cluster_Analysis Analysis & Action Start High Background Observed Unstained_Control Image Unstained Sample (Autofluorescence Control) Start->Unstained_Control No_Azide_Control Image Sample with Alkyne Probe Only (No Cy5-azide) Unstained_Control->No_Azide_Control No_Click_Control Image Sample with Alkyne and Cy5-azide (No Copper Catalyst) No_Azide_Control->No_Click_Control Analyze_Autofluorescence High Signal in Unstained Control? No_Click_Control->Analyze_Autofluorescence Compare Signals Analyze_NonSpecific_Binding High Signal in No-Click Control? Analyze_Autofluorescence->Analyze_NonSpecific_Binding No Optimize_Fixation Optimize Fixation & Quenching Analyze_Autofluorescence->Optimize_Fixation Yes Analyze_Probe_Concentration High Signal in No-Azide Control? Analyze_NonSpecific_Binding->Analyze_Probe_Concentration No Optimize_Blocking_Washing Optimize Blocking & Washing Steps Analyze_NonSpecific_Binding->Optimize_Blocking_Washing Yes Titrate_Probe Titrate Cy5-azide Concentration Analyze_Probe_Concentration->Titrate_Probe Yes Optimize_Click Optimize Click Reaction (e.g., Ligand:Copper Ratio) Analyze_Probe_Concentration->Optimize_Click No Success Background Reduced Optimize_Fixation->Success Optimize_Blocking_Washing->Success Titrate_Probe->Success Optimize_Click->Success

Caption: A flowchart for systematically troubleshooting high background fluorescence.

By comparing the fluorescence intensity of these controls to your fully stained sample, you can pinpoint the primary contributor to the high background.[1]

Q3: What are the best blocking and washing strategies for Cy5-azide experiments?

Effective blocking and thorough washing are critical for minimizing non-specific binding.

  • Blocking:

    • Protein-Based Blockers: Commonly used agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised (if applicable).[1] A typical blocking buffer might be 1-5% BSA in a buffered saline solution like PBS.[1]

    • Incubation Time: A blocking step of at least 1 hour at room temperature is generally recommended.[1]

  • Washing:

    • Post-Click Reaction: After the click reaction, it is essential to perform multiple, stringent washing steps to remove unbound Cy5-azide.[2][3]

    • Wash Buffer: A common wash buffer is PBS containing a mild detergent like 0.1% Tween 20.[1]

    • Duration and Number: Perform at least three washes of 5-10 minutes each.[1][3] Increasing the number and duration of washes can help reduce background.[2]

Q4: Can my fixation method contribute to high background?

Yes, the fixation method can significantly impact background fluorescence.

  • Aldehyde Fixatives: Fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[1] To mitigate this:

    • Optimize: Use the lowest effective concentration and shortest incubation time.[1]

    • Quench: After fixation, use a quenching agent like glycine or sodium borohydride to reduce autofluorescence.[1]

  • Alternative Fixatives: Organic solvents like cold methanol or acetone can sometimes result in lower autofluorescence, but they may affect the integrity of certain cellular structures or epitopes.[1]

Q5: How do I optimize the concentration of Cy5-azide and other click chemistry reagents?

Optimizing reagent concentrations is key to achieving a good signal-to-noise ratio.

  • Cy5-azide Concentration: Titrate the Cy5-azide to find the optimal concentration that provides a strong specific signal with minimal background. Start with the manufacturer's recommended concentration and test a range of dilutions.[3]

  • Copper and Ligand: For CuAAC reactions, ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (5-10 fold) over the copper sulfate to prevent copper-mediated background fluorescence.[2]

  • Reducing Agent: Use freshly prepared solutions of sodium ascorbate.[2] If thiol-alkyne side reactions are a concern in protein samples, consider increasing the concentration of the reducing agent TCEP.[2]

Troubleshooting Guides

Guide 1: Reducing Autofluorescence

If your unstained control sample shows high background, the issue is likely autofluorescence.

Workflow to Reduce Autofluorescence

Autofluorescence_Reduction Start High Autofluorescence Detected Step1 Optimize Fixation Protocol (Lower concentration/time) Start->Step1 Step2 Introduce Quenching Step (e.g., Glycine, NaBH4) Step1->Step2 Step3 Consider Alternative Fixatives (e.g., Cold Methanol) Step2->Step3 Step4 Use Spectral Unmixing or Photobleaching Step3->Step4 End Autofluorescence Reduced Step4->End

Caption: Step-by-step workflow for reducing sample autofluorescence.

MethodDescriptionConsiderations
Optimize Fixation Reduce the concentration and/or incubation time of aldehyde-based fixatives.[1]Must still be sufficient to preserve sample morphology.
Quenching After fixation, incubate with an agent like 0.1 M glycine or sodium borohydride.[1]May require optimization of incubation time.
Alternative Fixatives Use cold methanol or acetone instead of aldehydes.[1]Can alter cell morphology and antigenicity; must be validated.[1]
Photobleaching Expose the sample to the excitation light source before labeling to "burn out" autofluorescence.[4]Time-consuming, but can be effective without affecting the specific signal.[4]
Guide 2: Minimizing Non-Specific Binding of Cy5-azide

If your "no-click" control (sample with alkyne and Cy5-azide but no copper) shows high background, non-specific binding of the dye is the likely cause.

StrategyRecommended ActionExpected Outcome
Decrease Probe Concentration Perform a titration series to find the lowest effective concentration of Cy5-azide.[2]Reduced background with minimal impact on specific signal.
Increase Wash Steps Increase the number and duration of washes after the click reaction.[2]More efficient removal of unbound Cy5-azide.
Add Blocking Agent Ensure your blocking and reaction buffers contain a blocking agent like BSA.[2]Reduced hydrophobic and ionic interactions of the dye with the sample.
Consider Alternative Dyes If non-specific binding persists, consider alternatives to Cy5 such as iFluor 647 or Alexa Fluor 647, which may have different binding properties.[5][6]Potentially lower non-specific binding due to different dye chemistry.

Experimental Protocols

Protocol: Copper-Catalyzed Click Chemistry (CuAAC) for Cellular Imaging

This protocol provides a general guideline for labeling alkyne-modified biomolecules with Cy5-azide in fixed cells.

  • Sample Preparation & Fixation:

    • Culture cells on glass coverslips.

    • Wash cells twice with 1X PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]

    • Wash cells three times with PBS for 5 minutes each.[1]

    • (Optional) Quench autofluorescence with 0.1 M glycine in PBS for 10 minutes.

  • Permeabilization & Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

    • Wash cells twice with PBS.

    • Block for 1 hour at room temperature in blocking buffer (e.g., 1% BSA in PBS).[1]

  • Click Reaction:

    • Prepare the "Click Cocktail" immediately before use. For a 100 µL reaction, mix in the following order:

      • Cy5-azide (final concentration: 1-10 µM)

      • Copper (II) Sulfate (CuSO₄) (final concentration: 100 µM)

      • Copper-chelating Ligand (e.g., THPTA) (final concentration: 500 µM)

      • Sodium Ascorbate (freshly prepared, final concentration: 5 mM)

    • Remove blocking buffer from cells and add the Click Cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing & Mounting:

    • Remove the reaction cocktail.

    • Wash cells three times with PBS containing 0.1% Tween 20 for 5-10 minutes each, protected from light.[1]

    • Perform a final wash with PBS.

    • (Optional) Counterstain nuclei with DAPI.

    • Mount the coverslip on a microscope slide using an appropriate mounting medium.

  • Imaging:

    • Image the samples using a fluorescence microscope with appropriate filters for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).[1]

Click Reaction Component Optimization
ParameterConditionEffect on Signal/BackgroundReference
Ligand:Copper Ratio (CuAAC) Use a ligand-to-copper ratio of at least 5:1.Avoids excessive radical formation and potential protein damage.[2][2]
Sodium Ascorbate Use freshly prepared solutions.Ensures efficient reduction of Cu(II) to the catalytic Cu(I) state.[2][2]
Cy5-azide Concentration Titrate from 0.5 µM to 50 µM.Optimizing concentration improves the sensitivity of detection.[7][7]

References

Technical Support Center: Preventing Photobleaching of N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(azide-PEG3)-Cy5. This guide provides in-depth information, troubleshooting advice, and experimental protocols to help you minimize photobleaching and maximize the performance of this far-red fluorescent dye in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to photobleaching?

This compound is a derivative of the cyanine dye Cy5. The Cy5 core is a bright, far-red fluorophore ideal for biological imaging due to reduced autofluorescence from samples in this spectral region.[1] The PEG (polyethylene glycol) chains enhance its water solubility and biocompatibility. The azide group allows for click chemistry conjugation.

Photobleaching is the irreversible light-induced chemical degradation of a fluorophore.[1] For Cy5, this primarily occurs when the excited dye molecule reacts with molecular oxygen, generating reactive oxygen species (ROS) that destroy the dye's conjugated structure responsible for fluorescence.[2] This leads to a progressive loss of signal during imaging experiments.

Q2: How does the PEGylation of this molecule affect its photostability?

The PEG chains primarily increase the hydrophilicity and reduce non-specific binding of the dye. While PEGylation itself doesn't fundamentally alter the core photochemical mechanism of Cy5 bleaching, it can influence the local microenvironment. However, it's important to be aware that commercial PEG reagents can contain ROS impurities, which could potentially decrease the stability of the dye.[3] If you are conjugating the dye yourself, using purified PEG is advisable.[3]

Q3: What are the main strategies to prevent photobleaching of Cy5?

There are three primary strategies that can be used independently or in combination:

  • Optimize Imaging Conditions: Reduce the intensity and duration of light exposure on your sample.[4]

  • Use Antifade Reagents: Incorporate chemical cocktails into your imaging buffer or mounting medium to quench photobleaching reactions.[1]

  • Control the Chemical Environment: Maintain an optimal pH and minimize contaminants like ozone that can degrade Cy5.[1][5]

Troubleshooting Guide

Issue 1: My Cy5 signal fades very quickly upon illumination.

This is a classic sign of photobleaching. Here’s a step-by-step approach to troubleshoot this issue.

Workflow for Troubleshooting Rapid Photobleaching

G start Start: Rapid Signal Fading reduce_exposure 1. Reduce Exposure - Lower laser power - Use ND filters - Decrease exposure time - Increase imaging interval start->reduce_exposure Is signal still fading? add_antifade 2. Add Antifade Reagent - Use commercial or DIY - Oxygen scavengers (e.g., GLOX) - Triplet state quenchers (e.g., Trolox) reduce_exposure->add_antifade Yes end Problem Solved: Stable Signal reduce_exposure->end No optimize_buffer 3. Optimize Buffer - Adjust pH to 7.5-8.0 - Check for contaminants add_antifade->optimize_buffer Yes add_antifade->end No check_environment 4. Check Environment - Scan for ozone sources - Store slides properly optimize_buffer->check_environment Yes optimize_buffer->end No check_environment->end No

Caption: A logical workflow for troubleshooting Cy5 photostability issues.

Solutions in Detail:
  • Reduce Excitation Light: Use the lowest laser power and shortest exposure time that still provides an adequate signal-to-noise ratio. Employ neutral density (ND) filters to attenuate the light source. For time-lapse experiments, increase the interval between image acquisitions.[4]

  • Incorporate Antifade Reagents: These are critical for protecting Cy5. They work by either removing molecular oxygen (oxygen scavengers) or by deactivating the reactive triplet state of the dye.[2] See the "Experimental Protocols" section for recipes.

  • Optimize Imaging Buffer: Cyanine dyes are often more stable at a slightly basic pH.[1] Aim for a buffer pH between 7.5 and 8.0.[5]

  • Beware of Ozone: Cy5 is notoriously sensitive to ozone, which can be present in laboratory environments. Even low concentrations can rapidly degrade the dye.[5] If possible, perform final experimental steps and imaging in an ozone-controlled environment.

Issue 2: My antifade reagent is quenching the initial Cy5 signal.

Some antifade reagents, particularly those containing p-phenylenediamine (PPD), can cause an initial drop in fluorescence intensity, although they do prolong the signal over time.[6] PPD can also react destructively with cyanine dyes.[6]

  • Solution: Switch to a different antifade formulation. Reagents based on n-propyl gallate (NPG), DABCO, or Trolox are generally less likely to cause initial quenching with Cy5.[7][8][9]

Issue 3: I am performing live-cell imaging and cannot use traditional mounting media.

Most antifade mounting media are glycerol-based and contain components toxic to living cells.[4]

  • Solution: Use antifade reagents specifically designed for live-cell imaging.

    • Trolox: This vitamin E analog is cell-permeable and a well-established antifade agent for live-cell work.[4][9]

    • Commercial Live-Cell Antifade Reagents: Several products are available, such as Thermo Fisher's ProLong™ Live Antifade Reagent, which are formulated to be non-toxic and effective in cell culture media.[4][10]

Data Presentation: Efficacy of Antifade Reagents

The choice of antifade agent can significantly impact the photostability of Cy5. The following table summarizes the relative performance of common antifade components.

Antifade Reagent/SystemPrimary MechanismRelative Photostability Enhancement (vs. Buffer alone)Key Considerations
N-Propyl Gallate (NPG) Free Radical ScavengerGoodSimple to prepare, widely used.[7][11]
DABCO Triplet State QuencherGoodEffective for many fluorophores.[8][12]
Trolox Triplet State Quencher / ROS ScavengerVery Good to ExcellentSuitable for both fixed and live-cell imaging.[2][9]
GLOX (Glucose Oxidase + Catalase) Oxygen Scavenging SystemExcellentHighly effective but requires specific buffer components (glucose).[13]
ROXS (Reducing + Oxidizing System) Triplet State QuenchingExcellentOften used in combination with an oxygen scavenger for maximal stability.[14]

Note: Enhancement factors are highly dependent on the specific experimental conditions (illumination intensity, buffer composition, etc.). This table provides a general comparison.

Experimental Protocols

Protocol 1: Preparation of a Standard NPG-Glycerol Antifade Mounting Medium

This is a simple and effective homemade antifade medium for fixed samples.[7][11]

Materials:

  • n-propyl gallate (Sigma P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO. Note: n-propyl gallate does not dissolve well in aqueous solutions.

  • In a conical tube, thoroughly mix:

    • 9 parts glycerol

    • 1 part 10X PBS

  • While stirring rapidly, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.

  • Adjust the final pH to ~8.0 if necessary.

  • Store the final solution in small aliquots at -20°C, protected from light. The medium is stable for several months.[12]

Protocol 2: Preparation of a GLOX/Trolox Imaging Buffer for High-Stability Imaging

This buffer is ideal for demanding applications like single-molecule imaging, combining an oxygen scavenging system with a triplet state quencher.[13]

Materials:

  • Imaging Buffer Base (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl)

  • Glucose Oxidase (Sigma G2133)

  • Catalase (Sigma C40)

  • D-Glucose

  • Trolox (Sigma 238813) or a saturated solution in ethanol

Procedure:

  • Prepare the imaging buffer base and filter it.

  • Immediately before your imaging session, prepare the final antifade cocktail. The components have a limited working time once mixed.

  • To your imaging buffer, add the following components to their final concentrations:

    • Glucose: 0.5-1% (w/v)

    • Glucose Oxidase: ~165 U/mL

    • Catalase: ~2,170 U/mL

    • Trolox: 1-2 mM

  • Gently mix the solution. Do not vortex, as this can damage the enzymes.

  • Use the buffer immediately for imaging.

Visualizing the Mechanism of Photobleaching and Prevention

The following diagrams illustrate the key pathways involved in Cy5 photobleaching and how antifade agents intervene.

G cluster_ros S0 Cy5 (Ground State) S1 Cy5 (Excited Singlet State) S0->S1 Excitation (Light, ~650nm) Bleached Bleached Cy5 (Non-fluorescent) S0->Bleached Reaction S1->S0 Fluorescence (~670nm) T1 Cy5 (Excited Triplet State) S1->T1 Intersystem Crossing O2 Oxygen (³O₂) T1->O2 Energy Transfer ROS Reactive Oxygen Species (¹O₂) O2->ROS

Caption: The primary photobleaching pathway for Cy5 involves the triplet state and oxygen.

G cluster_antifade S0 Cy5 (Ground State) S1 Cy5 (Excited Singlet) S0->S1 Excitation S1->S0 Fluorescence T1 Cy5 (Excited Triplet) S1->T1 ISC T1->S0 Returns to Ground State O2 Oxygen (³O₂) T1->O2 Leads to Bleaching Bleached Bleached Cy5 O2->Bleached Glox Oxygen Scavenger (e.g., GLOX) Glox->O2 Removes Trolox Triplet Quencher (e.g., Trolox) Trolox->T1 Deactivates

Caption: How antifade agents interrupt the photobleaching process.

References

Solubility issues with N-(m-PEG4)-N'-(azide-PEG3)-Cy5 and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(m-PEG4)-N'-(azide-PEG3)-Cy5.

Troubleshooting Guide: Solubility Issues

Low solubility of this compound can manifest as difficulty in dissolving the compound, precipitation upon addition to aqueous buffers, or the formation of aggregates. This guide provides a systematic approach to addressing these challenges.

Visual Troubleshooting Workflow

The following diagram outlines a step-by-step process to diagnose and resolve solubility problems.

G cluster_0 Start: Solubility Issue cluster_1 Initial Dissolution Protocol cluster_2 Dilution into Aqueous Buffer cluster_3 Advanced Troubleshooting cluster_4 Resolution start Observe poor solubility or precipitation of this compound stock_prep Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 1-10 mM). start->stock_prep Follow recommended protocol vortex Ensure complete dissolution by vortexing or brief sonication. stock_prep->vortex stepwise_dilution Perform stepwise dilution. Avoid adding DMSO stock directly to the final buffer volume. vortex->stepwise_dilution Precipitation occurs upon dilution? rapid_mixing Add the dye solution to the buffer with rapid mixing (vortexing or stirring). stepwise_dilution->rapid_mixing dmso_conc Keep the final DMSO concentration below 0.5% to minimize its effect on solubility and biological systems. rapid_mixing->dmso_conc check_aggregation Suspect aggregation? Characterize using UV-Vis spectroscopy (look for peak shifts). dmso_conc->check_aggregation Still issues? success Solubility issue resolved. Proceed with experiment. dmso_conc->success Problem solved modify_buffer Modify buffer conditions: adjust pH or ionic strength. check_aggregation->modify_buffer additives Consider adding solubility-enhancing agents (see table). modify_buffer->additives additives->success Problem solved

Caption: Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for dissolving this compound?

This compound is soluble in water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[1] For biological applications, it is common practice to first prepare a concentrated stock solution in an organic solvent like anhydrous DMSO and then dilute it into the desired aqueous buffer.[2][3]

2. I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer like PBS. What should I do?

This is a common issue when diluting hydrophobic compounds from an organic solvent into an aqueous medium. Here are several strategies to prevent precipitation:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of your aqueous buffer. Instead, perform one or more intermediate dilutions in a mix of DMSO and your buffer.[4][2]

  • Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the dye molecules quickly and prevents the formation of localized high concentrations that can lead to precipitation.[4][2]

  • Lower Final DMSO Concentration: Ensure that the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%.[2][5] You can achieve this by preparing a more concentrated initial stock solution in DMSO.

3. What is the optimal way to prepare a stock solution of this compound?

A detailed protocol for preparing a stock solution is provided below.

4. How can I tell if my solubility issues are due to aggregation of the dye?

Cyanine dyes like Cy5 are known to form aggregates, particularly at high concentrations in aqueous solutions.[6] Aggregation can be identified by changes in the absorption spectrum. H-aggregates, which are common for Cy5, typically result in a blue-shift of the main absorption peak. You can assess aggregation by running a UV-Vis spectrum of your solution.

5. Can the pH or salt concentration of my buffer affect the solubility of the dye?

While the fluorescence of Cy5 dyes is generally stable over a wide pH range, the ionic strength of the buffer can influence solubility and aggregation.[7][8] In some cases, high salt concentrations can promote the aggregation of cyanine dyes.[7] If you suspect buffer components are causing issues, you can try preparing your working solution in deionized water first, and then adding it to your buffered solution.

6. Are there any additives that can improve the solubility of this compound in aqueous solutions?

Yes, certain additives can be used to enhance the solubility of fluorescent dyes. However, their compatibility with your specific experiment must be considered.

AdditiveRecommended ConcentrationNotes
PEG (Polyethylene Glycol) 1-5% (w/v)Can help to reduce aggregation and improve solubility.[9][10]
Tween-20 or other non-ionic detergents 0.01-0.1% (v/v)Can aid in solubilizing hydrophobic molecules.[11]
Ethanol or Isopropanol 1-5% (v/v)Can act as a co-solvent to improve solubility.

7. What are the best practices for storing stock solutions of this compound?

Proper storage is crucial to maintain the stability and performance of your fluorescent dye.

  • Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture.[12]

  • Stock Solutions in Organic Solvents (e.g., DMSO):

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

    • Store aliquots at -20°C or -80°C in tightly sealed vials.[2][12]

    • Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture into the solution.[1][12]

    • Use anhydrous DMSO to prepare stock solutions, as water can hydrolyze the molecule over time.[3][13]

  • Aqueous Working Solutions: It is generally not recommended to store aqueous solutions of cyanine dyes for extended periods. Prepare fresh working solutions for each experiment.[7]

Experimental Protocols

Protocol for Preparing a Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound (MW: 782.4 g/mol ) in anhydrous DMSO.

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage start Equilibrate vial of solid dye to room temperature. weigh Weigh out the desired amount of this compound. start->weigh add_dmso Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. weigh->add_dmso vortex Vortex the solution thoroughly until the solid is completely dissolved. add_dmso->vortex sonicate If necessary, briefly sonicate the solution to aid dissolution. vortex->sonicate Solid still visible? aliquot Aliquot the stock solution into single-use, tightly sealed vials. vortex->aliquot sonicate->aliquot store Store aliquots at -20°C or -80°C, protected from light. aliquot->store

Caption: Protocol for preparing a DMSO stock solution.

Protocol for Preparing a Working Solution in Aqueous Buffer

This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock, resulting in a final DMSO concentration of 0.1%.

G cluster_0 Preparation cluster_1 Dilution cluster_2 Final Steps start Thaw a single-use aliquot of 10 mM stock solution at room temperature. intermediate_dilution Optional: Prepare an intermediate dilution in DMSO (e.g., 1 mM). start->intermediate_dilution add_to_buffer Add the appropriate volume of the stock solution to the aqueous buffer with rapid mixing.[1][2] start->add_to_buffer intermediate_dilution->add_to_buffer For very dilute working solutions final_conc Ensure the final concentration of the dye is at the desired level (e.g., 10 µM) and the final DMSO concentration is low (e.g., 0.1%).[2] add_to_buffer->final_conc inspect Visually inspect the solution for any signs of precipitation or cloudiness. final_conc->inspect use_immediately Use the working solution immediately for your experiment. inspect->use_immediately

References

Optimizing the molar ratio of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 to target molecule

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for optimizing the molar ratio of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 to a target molecule. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to address common challenges in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to an alkyne-modified target molecule?

A1: For click chemistry reactions, a good starting point is a 1.5 to 10-fold molar excess of the azide-PEG-Cy5 dye to the alkyne-modified target molecule.[1] The optimal ratio is highly dependent on the specific target molecule and the efficiency of the alkyne modification. It is crucial to perform empirical testing to determine the ideal ratio for each specific application to achieve the desired degree of labeling without introducing artifacts.[2]

Q2: What are the ideal buffer conditions for the click chemistry conjugation reaction?

A2: Click chemistry is robust and can be performed in a variety of aqueous buffers.[3] A key advantage is its insensitivity to pH in the range of 4 to 11.[3] For protein labeling, a buffer that protects the biomolecule from reactive oxygen species that can be generated by the copper catalyst is recommended.[1] It is important to ensure the buffer does not contain components that would interfere with the reaction, although click chemistry is generally very specific.[3]

Q3: How can I remove unreacted this compound after the labeling reaction?

A3: Removing excess dye is critical for accurate determination of the degree of labeling and for downstream applications.[4] Common methods for purification include size exclusion chromatography (e.g., Sephadex G-25), dialysis, or the use of spin concentrators.[4][5][6] The choice of method depends on the properties of the target molecule and the scale of the reaction.

Q4: How do I determine the Degree of Labeling (DOL)?

A4: The Degree of Labeling (DOL), which represents the average number of dye molecules per target molecule, is typically determined spectrophotometrically.[7] This involves measuring the absorbance of the purified conjugate at two wavelengths: at ~650 nm (the absorbance maximum for Cy5) and at 280 nm (for protein concentration). A correction factor is needed to account for the dye's absorbance at 280 nm.[5][7][8]

Q5: What could cause low or no fluorescence signal after labeling?

A5: A weak fluorescence signal is not always due to unsuccessful labeling. Over-labeling can lead to self-quenching, where adjacent dye molecules' emissions are absorbed by each other.[4][6] Additionally, the local chemical environment around the conjugated dye can sometimes quench its fluorescence.[6] Determining the DOL will help you diagnose whether the issue is a low labeling efficiency or a quenching effect.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Incomplete alkyne modification of the target molecule.Optimize the molar ratio and reaction conditions for the introduction of the alkyne group.
Insufficient molar excess of the azide-PEG-Cy5 dye.Increase the molar ratio of the dye to the target molecule in increments (e.g., 3x, 5x, 10x) to find the optimal concentration.[1]
Inactive catalyst (for CuAAC reactions).Prepare fresh catalyst solutions, particularly the ascorbic acid solution, immediately before use.[1]
Over-labeling High molar excess of the azide-PEG-Cy5 dye.Decrease the molar ratio of the dye to the target molecule.[5]
Extended reaction time.Reduce the incubation time of the labeling reaction.[5]
Loss of Target Molecule Activity Modification of critical functional residues.If the initial alkyne modification targets residues essential for activity, consider alternative, site-specific modification strategies.
Steric hindrance from the PEG-Cy5 label.While the PEG linker is designed to minimize this, a lower degree of labeling might be necessary. Optimize for a lower DOL.
Precipitation of the Conjugate Over-labeling can decrease the solubility of the molecule.[4]Reduce the molar ratio of the dye to the target molecule to limit the number of attached hydrophobic dye molecules.[6]
The properties of the molecule have been significantly altered.Screen different buffer conditions, including pH and the addition of stabilizing agents.

Quantitative Data Summary

Table 1: Recommended Starting Molar Ratios for a Two-Step Labeling Protocol
Reaction Step Reactant 1 Reactant 2 Recommended Starting Molar Excess of Reactant 2
Step 1: Alkyne Modification Target MoleculeAlkyne-NHS Ester10 to 20-fold[9]
Step 2: Click Chemistry Alkyne-modified TargetThis compound1.5 to 10-fold[1]
Table 2: Key Parameters for DOL Calculation of Cy5 Conjugates
Parameter Symbol Value Reference
Molar Extinction Coefficient of Cy5 at ~650 nmε_dye_250,000 M⁻¹cm⁻¹[7][8]
Correction Factor for Cy5 at 280 nmCF0.04 - 0.05[7][8]

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with this compound

This protocol assumes the target molecule is a protein and that labeling will occur via an initial modification with an alkyne group followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Step 1: Introduction of Alkyne Groups onto the Target Protein

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[9] Ensure the buffer is free from primary amines like Tris.[8][9]

  • Alkyne-NHS Ester Preparation: Immediately before use, dissolve an alkyne-NHS ester (e.g., DBCO-PEG4-NHS ester for a copper-free approach, or a smaller alkyne-NHS ester for CuAAC) in anhydrous DMSO or DMF to a concentration of 10-20 mM.[9]

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the alkyne-NHS ester solution to the protein solution.[9]

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.

  • Purification: Remove the unreacted alkyne-NHS ester using a desalting column or dialysis against the desired buffer for the subsequent click chemistry step.

Step 2: Click Chemistry Labeling with Azide-PEG-Cy5

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[1]

    • Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).

    • Prepare a fresh stock solution of a reducing agent like sodium ascorbate (e.g., 50 mM in water).[1]

    • Prepare a stock solution of a copper ligand like TBTA (e.g., 10 mM in DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein.

    • Add the desired molar excess (e.g., 3x) of the this compound stock solution.

    • Premix the copper(II) sulfate and TBTA ligand. Add this complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Purify the labeled conjugate to remove excess dye and reaction components using size exclusion chromatography, dialysis, or spin columns.[5][10] Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[5][10]

Protocol 2: Determination of the Degree of Labeling (DOL)
  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, approximately 650 nm (A_max_).[7]

  • Calculations:

    • Concentration of Dye (M): [Dye] = A_max_ / (ε_dye_ * path length)

    • Corrected Absorbance at 280 nm: Corrected A₂₈₀ = A₂₈₀ - (A_max_ * CF)[5][7]

    • Concentration of Target Molecule (M): [Target] = Corrected A₂₈₀ / (ε_target_ * path length)

    • Degree of Labeling (DOL): DOL = [Dye] / [Target][7][8]

Visualizations

experimental_workflow cluster_prep Step 1: Alkyne Modification cluster_click Step 2: Click Chemistry Labeling cluster_analysis Step 3: Analysis prep_protein Prepare Target Molecule in Amine-Free Buffer add_alkyne Add Alkyne-NHS Ester (10-20x molar excess) prep_protein->add_alkyne incubate_alkyne Incubate (1h, RT) add_alkyne->incubate_alkyne purify_alkyne Purify Alkyne-Modified Target (e.g., Desalting) incubate_alkyne->purify_alkyne alkyne_target Alkyne-Modified Target purify_alkyne->alkyne_target To Click Reaction add_azide_dye Add Azide-PEG-Cy5 (1.5-10x molar excess) alkyne_target->add_azide_dye add_catalyst Add CuAAC Catalyst (CuSO4, Ligand, Ascorbate) add_azide_dye->add_catalyst incubate_click Incubate (1h, RT) add_catalyst->incubate_click purify_final Purify Final Conjugate (e.g., SEC) incubate_click->purify_final final_product Purified Cy5-Labeled Target purify_final->final_product To Analysis measure_abs Measure A280 & A650 final_product->measure_abs calc_dol Calculate DOL measure_abs->calc_dol

Caption: Workflow for labeling a target molecule with Azide-PEG-Cy5.

troubleshooting_logic start Low Fluorescence Signal check_dol Determine DOL start->check_dol low_dol DOL is Low check_dol->low_dol < Target optimal_dol DOL is Optimal/High check_dol->optimal_dol >= Target increase_ratio Increase Azide-Cy5: Target Molar Ratio low_dol->increase_ratio check_alkyne Verify Alkyne Modification Efficiency low_dol->check_alkyne check_catalyst Use Fresh Catalyst low_dol->check_catalyst quenching Investigate Quenching: - Self-quenching (over-labeling) - Environmental effects optimal_dol->quenching reduce_ratio Decrease Azide-Cy5: Target Molar Ratio quenching->reduce_ratio

Caption: Logic diagram for troubleshooting low fluorescence signals.

References

Technical Support Center: Copper-Catalyzed Click Chemistry with PEGylated Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click' chemistry, with a special focus on the challenges encountered when working with PEGylated reagents. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the common pitfalls associated with this powerful bioconjugation technique.

Troubleshooting Guides

This section addresses specific issues that may arise during your copper-catalyzed click chemistry experiments involving PEGylated reagents.

Low Reaction Yield or Incomplete Conversion

Q: My CuAAC reaction with a PEGylated substrate is showing a low yield. What are the common causes and how can I improve it?

A: Low yields in CuAAC reactions with PEGylated reagents can be attributed to several factors, ranging from catalyst instability to steric hindrance by the PEG chain.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Copper(I) Oxidation The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]Use a Reducing Agent: Add a reducing agent like sodium ascorbate to the reaction mixture to regenerate Cu(I) from Cu(II). A 3- to 10-fold excess of sodium ascorbate is commonly used.[3] • Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., argon or nitrogen) before use.[4] • Work Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox can minimize oxygen exposure.[4]
Poor Reagent Quality Degradation of the azide or alkyne-functionalized PEG, or the copper source and reducing agent can lead to poor reactivity.Use Fresh Reagents: Ensure your PEGylated reagents, copper sulfate, and sodium ascorbate are fresh and have been stored properly in a dry environment.[5] Prepare stock solutions of sodium ascorbate fresh for each experiment.[5]
Steric Hindrance The bulky nature of the PEG chain can physically block the azide and alkyne functional groups, hindering their ability to react.[6] The length of the PEG chain can influence the reaction kinetics.[7][8]Optimize Linker Length: If possible, use a PEG reagent with a longer linker between the PEG chain and the reactive group to reduce steric hindrance. • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration (e.g., 24-48 hours) or moderately increasing the temperature can sometimes overcome steric issues.[9][10]
Copper Sequestration Some biomolecules or impurities in the reaction mixture can chelate the copper catalyst, making it unavailable for the reaction.[11]Increase Catalyst Concentration: A higher concentration of the copper catalyst may be necessary. For many bioconjugation reactions, the copper complex is used in stoichiometric or excess amounts relative to the azide and alkyne.[11] • Add a Sacrificial Metal: In some cases, adding Zn(II) can act as a sacrificial metal to bind to interfering species, freeing up the copper catalyst.[11]
Suboptimal pH The pH of the reaction mixture can affect the stability of the reagents and the catalyst. The optimal pH range for CuAAC is generally between 4 and 12.[3]Buffer the Reaction: Use an appropriate buffer to maintain the optimal pH throughout the reaction. Be aware that amine-containing buffers like Tris can sometimes interfere with the reaction.[3]
Side Product Formation

Q: I am observing unexpected side products in my reaction. What are the likely side reactions and how can I minimize them?

A: Side reactions in CuAAC can compete with the desired cycloaddition, leading to a complex product mixture and reduced yield of the target conjugate.

Common Side Reactions and Prevention Strategies:

Side Reaction Description Prevention Strategy
Alkyne Homocoupling (Glaser Coupling) Terminal alkynes can couple with each other in the presence of a copper catalyst and an oxidant (like oxygen) to form diynes.[5]Maintain a Reducing Environment: Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present to keep the copper in the Cu(I) state and minimize oxidative coupling.[5] • Exclude Oxygen: Degas your solvents and consider running the reaction under an inert atmosphere.[5]
Reaction with Nucleophiles If your PEGylated reagent contains other reactive functional groups, these may react with nucleophiles present in the reaction mixture.Protect Reactive Groups: If your molecule has other sensitive functional groups, consider protecting them before the click reaction. • Control pH: Proper pH control can help minimize unwanted reactions of pH-sensitive groups.[5]
Degradation of Biomolecules The combination of Cu(II) and a reducing agent can generate reactive oxygen species (ROS) that may damage sensitive amino acid residues (e.g., histidine, arginine, cysteine, and methionine) in proteins.[3]Use a Copper-Chelating Ligand: Ligands like THPTA or TBTA can stabilize the Cu(I) catalyst, accelerate the reaction, and protect biomolecules from oxidative damage.[3][12]
Product Aggregation or Precipitation

Q: My PEGylated product is precipitating out of solution during the reaction or purification. What could be the cause and how can I address this?

A: The solubility of PEGylated molecules can be complex and influenced by factors such as the length of the PEG chain, the nature of the conjugated molecule, and the solvent system.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Solubility of the Conjugate The final product may have different solubility characteristics than the starting materials.Optimize the Solvent System: A mixture of aqueous and organic solvents (e.g., water/DMSO, water/t-BuOH) is often used to maintain the solubility of all components.[5][13] Experiment with different solvent ratios. • Consider PEG Chain Length: Shorter PEG chains may lead to decreased solubility of the conjugate.[14]
Changes in Conformation The conjugation may induce a conformational change in a biomolecule, leading to aggregation.Screen Additives: The addition of small amounts of non-ionic detergents or other excipients may help to maintain the solubility and stability of the product.
Difficulty in Product Purification

Q: I am struggling to purify my PEGylated product from the reaction mixture. What are the best strategies for purification?

A: The purification of PEGylated products can be challenging due to the presence of unreacted PEG, excess reagents, and the copper catalyst.[15][]

Purification Techniques:

Technique Description Best For Removing
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the molecule, allowing for separation from smaller unreacted reagents.[][17]Unreacted small molecules, buffer components, and sometimes unreacted protein from the larger PEGylated product.[]
Ion Exchange Chromatography (IEX) Separates molecules based on their net charge. The PEG chains can shield the surface charges of a protein, altering its elution profile compared to the unreacted protein.[][17]Unreacted protein from the PEGylated product, and separating species with different degrees of PEGylation.[]
Reverse Phase Chromatography (RPC/RP-HPLC) Separates molecules based on their hydrophobicity.[]Unreacted PEG and separating positional isomers of the PEGylated product on an analytical scale.[]
Dialysis or Tangential Flow Filtration (TFF) Separates molecules based on a molecular weight cut-off.Small molecules such as unreacted reagents, copper catalyst, and ligands.[5]
Aqueous Biphasic Systems (ABS) A liquid-liquid extraction technique that can be used to separate the PEGylated conjugates from the unreacted protein.[15]Unreacted protein and for fractionation of PEGylated conjugates based on their degree of PEGylation.[15]
Copper Removal Residual copper can be toxic and interfere with downstream applications.[1]Chelating Resins: Use a resin with copper-chelating properties to bind and remove the catalyst. • Precipitation: In some cases, the copper can be precipitated out of solution.[18]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of addition for reagents in a CuAAC reaction?

A common and effective order of addition is to first mix the copper(II) source (e.g., CuSO₄) with a stabilizing ligand (e.g., THPTA).[5][4] This pre-formation of the copper-ligand complex is then added to the solution containing the azide and alkyne. The reaction is initiated by the final addition of the reducing agent (e.g., sodium ascorbate).[5][4] Adding the ascorbate last prevents the premature reduction of Cu(II) before it can be complexed by the ligand, which can lead to the formation of insoluble copper species.[4]

Q2: How do I choose the right ligand for my reaction?

The choice of ligand is crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing side reactions.[19][2][12]

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that is well-suited for bioconjugation reactions in aqueous environments.[4][20]

  • TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine): A common ligand, but it has lower solubility in aqueous solutions compared to THPTA.[19]

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another water-soluble ligand that can be used to prepare a stable copper(II) complex.[20]

Q3: What are the best analytical techniques to monitor the progress of my PEGylated click reaction?

Monitoring the reaction is key to optimization. Several techniques can be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for tracking the consumption of starting materials and the formation of the product.[5]

  • Size Exclusion Chromatography (SEC): Can show the appearance of a higher molecular weight peak corresponding to the PEGylated product.[21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction and characterize the final product, for example, by observing the appearance of the triazole proton signal.[9][23]

  • Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: Can be used to confirm the structure and determine the yield of the reaction.[9][10]

Q4: How does the length of the PEG chain affect the click reaction?

The length of the PEG chain can have several effects:

  • Reaction Kinetics: Longer PEG chains can sometimes lead to slower reaction rates due to increased steric hindrance.[7][8]

  • Solubility: The PEG chain length can significantly impact the solubility of the starting materials and the final product. Longer PEG chains generally improve water solubility.[3]

  • Purification: The difference in size between the PEGylated product and unreacted starting materials is more pronounced with longer PEG chains, which can facilitate purification by size-based methods like SEC.

  • Physical Properties: The length of the PEG chain can influence the physical properties of the final product, such as its swelling ability in gels and its thermal stability.[7][8][24]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a PEGylated Reagent

This protocol provides a general starting point. The optimal conditions may vary depending on the specific substrates.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized PEG (or vice versa)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Degassed buffer (e.g., phosphate buffer, pH 7.4)

  • Degassed co-solvent (e.g., DMSO or t-BuOH, if needed for solubility)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your azide-functionalized molecule in a suitable solvent.

    • Prepare a stock solution of your alkyne-functionalized PEG in a suitable solvent.

    • Prepare a fresh stock solution of sodium ascorbate in degassed buffer.

    • Prepare a stock solution of CuSO₄ in degassed buffer.

    • Prepare a stock solution of THPTA in degassed buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the azide and alkyne solutions.

    • Add the THPTA ligand solution to the mixture. The amount of ligand is typically in slight excess to the copper.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Seal the reaction vessel and stir the mixture at room temperature.

    • Protect the reaction from light if any of the components are light-sensitive.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SEC).

  • Work-up and Purification:

    • Once the reaction is complete, remove the copper catalyst using a chelating resin or by precipitation.

    • Purify the PEGylated product using an appropriate chromatographic technique (e.g., SEC, IEX) or dialysis/TFF.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Quality check_catalyst->check_reagents Active optimize_catalyst Optimize Catalyst System - Use fresh reducing agent - Add ligand (e.g., THPTA) - Degas solvents check_catalyst->optimize_catalyst Inactive check_conditions Assess Reaction Conditions check_reagents->check_conditions Good optimize_reagents Use Fresh/Pure Reagents check_reagents->optimize_reagents Degraded optimize_conditions Adjust Conditions - Optimize solvent - Increase reaction time/temp - Check pH check_conditions->optimize_conditions Suboptimal success Successful Reaction check_conditions->success Optimal optimize_catalyst->success optimize_reagents->success optimize_conditions->success

Caption: Troubleshooting workflow for low reaction yield.

Side_Reactions reagents Alkyne + Azide + Cu(I) Catalyst desired_product 1,4-Disubstituted Triazole (Product) reagents->desired_product CuAAC side_reaction1 Alkyne Homocoupling (Glaser Coupling) reagents->side_reaction1 Competing Reaction side_reaction2 Biomolecule Oxidation reagents->side_reaction2 Competing Reaction cause1 Oxygen Presence cause1->side_reaction1 cause2 Reactive Oxygen Species (ROS) cause2->side_reaction2

Caption: Common side reactions in CuAAC.

Purification_Strategy start Crude Reaction Mixture step1 Copper Removal (Chelating Resin) start->step1 step2 Removal of Small Molecules (Dialysis / TFF) step1->step2 step3 Fractionation (Chromatography) step2->step3 sec Size Exclusion (SEC) step3->sec Size Difference iex Ion Exchange (IEX) step3->iex Charge Difference final_product Purified PEGylated Conjugate sec->final_product iex->final_product

Caption: General purification workflow for PEGylated products.

References

Removing unreacted N-(m-PEG4)-N'-(azide-PEG3)-Cy5 after labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on removing unreacted N-(m-PEG4)-N'-(azide-PEG3)-Cy5 dye after labeling reactions. Efficient removal of free dye is critical for accurate downstream applications by minimizing background fluorescence and ensuring precise determination of the degree of labeling.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it important to remove unreacted this compound dye?

A1: Removing unreacted dye is crucial for several reasons. Firstly, it allows for the accurate calculation of the dye-to-protein ratio, which is essential for experimental consistency.[1] Secondly, residual-free dye can bind non-specifically to other molecules or surfaces, leading to high background signals and reduced signal-to-noise ratios in fluorescence-based assays.[2][3]

Q2: What are the common methods for removing free dye after a labeling reaction?

A2: Several methods are commonly used to separate labeled proteins from unreacted fluorescent dyes. These include size exclusion chromatography (also known as gel filtration), dialysis, tangential flow filtration (TFF), and the use of specialized dye removal spin columns and plates.[2][4][5][6] The choice of method depends on factors such as sample volume, protein size, and the desired level of purity.

Q3: What are the chemical properties of this compound?

A3: this compound is a fluorescent dye with a molecular weight of approximately 782.4 g/mol .[7] It contains a hydrophilic polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous solutions.[7][8] The dye has an excitation maximum at 649 nm and an emission maximum at 667 nm.[7][8] The azide group allows for its conjugation to molecules via "click chemistry".[7][8][9]

Q4: Can I use the same purification method for any protein labeled with this dye?

A4: While the general principles of purification apply broadly, the optimal method and conditions may vary depending on the specific protein being labeled. Factors such as the protein's molecular weight, isoelectric point, and stability can influence the choice of purification strategy. For instance, size exclusion chromatography is highly effective for separating larger proteins from the smaller dye molecule.[5][10]

Troubleshooting Guides

Problem 1: High background fluorescence in my assay after purification.

  • Possible Cause: Incomplete removal of the unreacted dye.

  • Solution:

    • Repeat the purification step: For methods like spin columns, a second pass can significantly reduce the amount of remaining free dye.[11]

    • Optimize the purification method: If using size exclusion chromatography, ensure the column resin is appropriate for the size of your protein to achieve good separation from the free dye.[5][10] For dialysis, increase the dialysis time and the frequency of buffer changes.

    • Consider an alternative method: If one method is not yielding the desired purity, a different technique might be more effective. For example, if dialysis is too slow or inefficient, a spin column designed for dye removal could offer a faster and more efficient alternative.[2][3]

Problem 2: Low recovery of my labeled protein after purification.

  • Possible Cause: The protein may be binding to the purification matrix or being lost during buffer exchanges.

  • Solution:

    • Choose a suitable matrix: Select a size exclusion resin or spin column with low protein-binding characteristics.[2]

    • Optimize buffer conditions: Ensure the purification buffer has an appropriate pH and ionic strength to maintain protein solubility and stability.

    • Handle with care: When using methods like tangential flow filtration or spin concentrators, be mindful of the manufacturer's instructions to minimize sample loss.[11]

Problem 3: The purified protein appears to have precipitated.

  • Possible Cause: The conjugation of the hydrophobic Cy5 dye may have reduced the overall solubility of the protein.[12] Over-labeling can also lead to aggregation.[1]

  • Solution:

    • Optimize the labeling reaction: Reduce the molar excess of the dye in the labeling reaction to achieve a lower, more optimal dye-to-protein ratio.[1][12]

    • Modify the purification buffer: The inclusion of mild, non-ionic detergents or other stabilizing agents in the purification and storage buffers may help to keep the labeled protein in solution.

    • Handle gently: Avoid harsh conditions such as vigorous vortexing or extreme temperatures during purification.

Comparison of Purification Methods

MethodPrincipleTypical Protein RecoveryProcessing TimeKey AdvantagesKey Disadvantages
Size Exclusion Chromatography (Spin Columns) Separation based on molecular size; larger molecules elute first.[13]> 90%[2]< 15 minutes[2]Fast, easy to use, high recovery.[2]Resin can have a limited capacity; may not be suitable for very large sample volumes.
Dialysis Diffusion of small molecules (dye) across a semi-permeable membrane while retaining larger molecules (protein).[4]Variable, can be high24-48 hoursSimple setup, suitable for a range of sample volumes.Very slow, may require large volumes of buffer, potential for sample dilution.[3]
Tangential Flow Filtration (TFF) Size-based separation where the sample flows tangentially across a membrane, allowing smaller molecules to pass through.[14][15][16]> 95%30-60 minutesFast, scalable, can be used for concentration and buffer exchange simultaneously.[6][14][15]Requires specialized equipment, may not be cost-effective for very small sample volumes.

Experimental Protocol: Dye Removal using a Size Exclusion Spin Column

This protocol is a general guideline for removing unreacted this compound using a commercially available size exclusion spin column (e.g., Zeba™ Spin Desalting Columns).

Materials:

  • Labeled protein solution

  • Size exclusion spin column with an appropriate molecular weight cutoff (e.g., 7K MWCO for proteins >7 kDa)

  • Collection tubes

  • Microcentrifuge

  • Purification buffer (e.g., PBS, pH 7.2-7.6)

Procedure:

  • Column Preparation:

    • Remove the column's bottom closure and place it in a collection tube.

    • Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add 300 µL of purification buffer to the top of the resin.

    • Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through.

    • Repeat this equilibration step two more times.

  • Sample Application and Elution:

    • Place the equilibrated column in a new, clean collection tube.

    • Carefully apply the entire volume of your labeling reaction to the center of the resin bed.

    • Centrifuge for 2 minutes at 1,500 x g to collect the purified, labeled protein. The eluate will contain your protein, while the unreacted dye remains in the column resin.

  • Confirmation of Dye Removal:

    • Visually inspect the eluate; it should have the color of the labeled protein without the intense color of the free dye.

    • Measure the absorbance of the purified protein solution at 280 nm (for protein) and 649 nm (for Cy5) to determine the protein concentration and the degree of labeling.

Visual Guides

experimental_workflow start Start: Labeled Protein Mixture prep_column Prepare Spin Column (Remove Storage Buffer) start->prep_column equilibrate Equilibrate Column (with Purification Buffer) prep_column->equilibrate apply_sample Apply Labeling Reaction Mixture to Column equilibrate->apply_sample centrifuge Centrifuge to Elute apply_sample->centrifuge collect Collect Purified Labeled Protein centrifuge->collect free_dye Unreacted Dye Remains in Column centrifuge->free_dye end End: Purified Product collect->end

Caption: Experimental workflow for removing unreacted dye using a spin column.

troubleshooting_guide start Problem with Purified Labeled Protein high_bg High Background Fluorescence? start->high_bg low_recovery Low Protein Recovery? high_bg->low_recovery No solution1 Repeat Purification Step or Use Alternative Method high_bg->solution1 Yes precipitation Protein Precipitation? low_recovery->precipitation No solution2 Use Low-Binding Resin & Optimize Buffer low_recovery->solution2 Yes solution3 Optimize Labeling Ratio & Buffer Composition precipitation->solution3 Yes end Problem Resolved precipitation->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for post-labeling purification issues.

References

Technical Support Center: Stability of N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, particularly when used in the presence of common reducing agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of signal loss when using this compound with reducing agents?

A1: Signal loss, or a decrease in fluorescence, is often due to the chemical interaction between the Cy5 core of the dye and the reducing agent. The primary causes are:

  • Reversible Adduct Formation: Reducing agents, especially those containing thiols (e.g., Dithiothreitol - DTT, β-mercaptoethanol - β-ME) or phosphines (e.g., Tris(2-carboxyethyl)phosphine - TCEP), can react with the central polymethine bridge of the Cy5 dye. This reaction forms a temporary, non-fluorescent covalent adduct, effectively "switching off" the dye.[1][2]

  • Irreversible Photobleaching: In the presence of light, especially excitation light, reducing agents can contribute to pathways that lead to the permanent chemical degradation of the dye, a process known as photobleaching.[3]

  • Environmental Factors: Extreme pH (outside the optimal range of 4-10), the presence of other quenching agents, and improper storage can also lead to dye degradation and signal loss.[4]

Q2: Are certain reducing agents more detrimental to Cy5 stability than others?

A2: Yes. Both thiols and phosphines can cause fluorescence quenching, but their mechanisms and conditions differ.

  • Phosphines (e.g., TCEP): TCEP can spontaneously react with Cy5 in the absence of light to form a non-fluorescent adduct.[2] This reaction is reversible, often with the application of UV light.[1]

  • Thiols (e.g., DTT, β-ME): The formation of a thiol-Cy5 adduct is typically a photo-induced process, meaning it is more likely to occur when the dye is being excited by a light source.[2] This phenomenon is harnessed in super-resolution microscopy techniques.[1]

For applications where constant fluorescence is desired, minimizing the concentration of these reducing agents or choosing alternatives may be necessary.

Q3: What is the role of the PEG linkers in the this compound molecule?

A3: The polyethylene glycol (PEG) linkers (m-PEG4 and azide-PEG3) serve two primary purposes. Firstly, they significantly increase the hydrophilicity and aqueous solubility of the otherwise hydrophobic Cy5 dye.[5][6] Secondly, they provide a flexible spacer arm that can reduce steric hindrance when the dye is conjugated to a biomolecule. The azide group enables covalent attachment to other molecules via "click chemistry".[5]

Q4: Can I reverse the quenching of my Cy5 dye caused by a reducing agent?

A4: In some cases, yes. If the signal loss is due to the formation of a reversible adduct, the fluorescence can sometimes be restored. For TCEP-induced quenching, illumination with UV light has been shown to dissociate the adduct and restore fluorescence.[1] For thiol-adducts, the process can also be reversible, though the specifics may depend on the experimental conditions.[7] However, if the dye has been irreversibly photobleached, the fluorescence cannot be recovered.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Sudden and complete loss of fluorescence upon adding a reducing agent (e.g., TCEP) in the dark. Spontaneous formation of a non-fluorescent phosphine-Cy5 adduct.[2]1. Confirm Reversibility: Irradiate a small sample with UV light (e.g., 365-405 nm) to see if fluorescence recovers.[1] 2. Reduce Concentration: Lower the concentration of the reducing agent to the minimum required for your experiment. 3. Change Reducing Agent: Consider using a thiol-based reducing agent if your experiment is not light-sensitive, as the adduct formation is often photo-induced.
Gradual decrease in fluorescence during imaging or light exposure in the presence of a reducing agent. Photo-induced formation of a thiol-Cy5 adduct or irreversible photobleaching.[2][3]1. Use an Antifade Reagent: Incorporate a commercial or homemade antifade mounting medium or buffer additive (e.g., a ROXS system) to minimize photobleaching.[8][9] 2. Minimize Light Exposure: Reduce the intensity and duration of the excitation light. 3. Optimize Buffer: Ensure the pH of your buffer is stable and within the optimal range for Cy5 (pH 4-10).[4]
Low initial fluorescence signal after conjugation and purification. Inefficient conjugation, dye degradation during the reaction, or quenching due to high labeling density.1. Verify Conjugation: Use spectrophotometry to determine the Degree of Labeling (DOL). 2. Optimize Labeling Ratio: High DOL can lead to self-quenching. Perform a titration to find the optimal dye-to-biomolecule ratio.[10] 3. Check Reaction Conditions: Ensure the pH and buffer components of your labeling reaction are compatible with the dye. Avoid prolonged exposure to light during the procedure.

Visualizing the Impact of Reducing Agents

The following diagrams illustrate the key chemical pathway leading to fluorescence loss and a general workflow for troubleshooting stability issues.

Cy5_F Fluorescent Cy5 Adduct Non-Fluorescent Adduct Cy5_F->Adduct + Light (for Thiols) Spontaneous (for Phosphines) ReducingAgent Reducing Agent (e.g., Thiol, Phosphine) Adduct->Cy5_F Reversible (e.g., UV Light for Phosphines)

Caption: Reaction pathway of Cy5 with a reducing agent.

start Fluorescence Signal Loss Observed check_dark Does signal loss occur in the dark? start->check_dark phosphine_issue Likely spontaneous adduct formation with phosphine (e.g., TCEP). check_dark->phosphine_issue  Yes check_light Is signal loss gradual during light exposure? check_dark->check_light  No solution1 Reduce TCEP concentration. Test UV for reversal. phosphine_issue->solution1 photo_issue Likely photobleaching or photo-induced adduct formation. check_light->photo_issue  Yes other_issue Check Degree of Labeling, pH, and storage conditions. check_light->other_issue  No solution2 Use antifade reagents. Minimize light exposure. photo_issue->solution2

Caption: Troubleshooting workflow for Cy5 fluorescence loss.

Experimental Protocol: Assessing Dye Stability

This protocol provides a general framework for testing the stability of this compound in the presence of a reducing agent.

Objective: To quantify the change in fluorescence intensity of the Cy5 dye over time in the presence of a specific reducing agent.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Reducing agents of interest (e.g., TCEP, DTT)

  • 96-well black microplate, low-binding

  • Fluorescence microplate reader with appropriate filters for Cy5 (Excitation ~649 nm, Emission ~667 nm)

Procedure:

  • Prepare Dye Solution: Dilute the Cy5 stock solution in the assay buffer to a final working concentration (e.g., 100 nM). Protect the solution from light.

  • Prepare Reducing Agent Solutions: Prepare a series of concentrations for each reducing agent to be tested in the assay buffer (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM).

  • Set up the Assay Plate:

    • In triplicate, add 50 µL of the Cy5 working solution to the wells of the 96-well plate.

    • Add 50 µL of the different reducing agent concentrations to the corresponding wells. This will result in a final dye concentration of 50 nM and the desired final concentrations of the reducing agents.

    • Include a "dye only" control (50 µL Cy5 solution + 50 µL assay buffer) and a "buffer only" control (100 µL assay buffer).

  • Incubation and Measurement:

    • Dark Stability (for phosphines like TCEP): Immediately after adding the reagents, take an initial fluorescence reading (Time 0). Cover the plate with a lid and protect it from light. Take subsequent readings at regular intervals (e.g., 5, 15, 30, 60 minutes).

    • Photostability (for thiols like DTT): After the initial reading, expose the plate to a consistent light source (e.g., the plate reader's excitation lamp for a set duration between reads) and measure fluorescence at regular intervals.

  • Data Analysis:

    • Subtract the average fluorescence of the "buffer only" control from all other readings.

    • Normalize the fluorescence intensity of each sample to its Time 0 reading (Relative Fluorescence = Ft / F0).

    • Plot the Relative Fluorescence against time for each concentration of the reducing agent. This will visually represent the stability of the dye under each condition.

References

Technical Support Center: Quenching Effects with Cy5-Labeled Proteins and PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fluorescence quenching with Cy5-labeled proteins, particularly when utilizing Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why does it occur with Cy5-labeled proteins?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as Cy5. It occurs when the Cy5 molecule loses its excited-state energy through non-radiative pathways. With Cy5-labeled proteins, common causes of quenching include:

  • Dye Aggregation (Self-Quenching): At high labeling densities, Cy5 molecules can interact with each other to form non-fluorescent H-aggregates.[1] This is a form of static quenching where the ground-state molecules form a complex.

  • Interaction with Quenchers: Certain molecules in the buffer or attached to the protein can act as quenchers. For example, Tris(2-carboxyethyl)phosphine (TCEP), a reducing agent often used in protein chemistry, can reversibly quench Cy5 fluorescence by forming a covalent adduct.[2]

  • Förster Resonance Energy Transfer (FRET): If a suitable acceptor molecule (quencher) is in close proximity (typically 1-10 nm) to the Cy5 donor, energy can be transferred from the excited Cy5 to the acceptor, resulting in quenched donor fluorescence.[3][4] This mechanism is highly distance-dependent.

Q2: How do PEG linkers affect the fluorescence of Cy5-labeled proteins?

A2: PEG linkers can have a dual effect on Cy5 fluorescence:

  • Reduction of Quenching: By increasing the distance between the Cy5 dye and the protein surface or between adjacent Cy5 molecules on a multi-labeled protein, PEG linkers can reduce self-quenching caused by dye aggregation.[5] Longer linkers provide more spatial separation, which can lead to improved quantum yield and fluorescence lifetime.[5]

  • Potential for Increased Quenching: In some contexts, particularly with photocleavable linkers, PEG polymers can trap cleaved Cy5 molecules near the protein surface, leading to re-absorption or other quenching interactions.

Q3: What is a typical dye-to-protein ratio for Cy5 labeling, and how does it relate to quenching?

A3: The optimal dye-to-protein ratio depends on the specific protein and application. Ratios between 1 and 2 are often recommended to avoid self-quenching.[6] Higher ratios can lead to increased dye aggregation and significant fluorescence quenching.[6] It is crucial to experimentally determine the optimal ratio for your system.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal After Cy5 Labeling
Possible Cause Troubleshooting Step
Inefficient Labeling 1. Verify Protein Concentration and Purity: Ensure the protein concentration is accurate and that the protein is free from contaminants. 2. Check Buffer Compatibility: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, TCEP) during labeling with NHS esters or maleimides, respectively. 3. Optimize pH: For NHS ester labeling, the pH should be between 8.0 and 9.0. For maleimide labeling, a pH of 7.0-7.5 is recommended. 4. Increase Dye-to-Protein Ratio: Incrementally increase the molar excess of the Cy5 dye in the labeling reaction. 5. Extend Reaction Time: Increase the incubation time for the labeling reaction.
Precipitation of Labeled Protein 1. Assess Solubility: After labeling, centrifuge the sample to check for precipitated protein. 2. Modify Buffer Conditions: If precipitation occurs, consider labeling in a buffer with higher ionic strength or including mild solubilizing agents.
Instrument Settings 1. Confirm Excitation and Emission Wavelengths: Ensure your instrument is set to the correct wavelengths for Cy5 (Excitation max ~650 nm, Emission max ~670 nm). 2. Check Detector Sensitivity: Increase the gain or exposure time on your fluorescence detector.
Issue 2: Observed Fluorescence is Lower Than Expected (Quenching)
Possible Cause Troubleshooting Step
Dye Aggregation (Self-Quenching) 1. Reduce Dye-to-Protein Ratio: Perform a titration to find a lower dye-to-protein ratio that maximizes fluorescence. 2. Introduce a Longer Linker: If using a custom labeling strategy, synthesize a reagent with a longer PEG linker to increase the distance between dyes. A PEG10 linker has been shown to significantly reduce quenching.[5] 3. Use a Denaturing Agent: To confirm aggregation, measure fluorescence in the presence of a mild denaturant (e.g., 1-2 M urea) which may disrupt aggregates and increase fluorescence.
Buffer-Induced Quenching 1. Identify and Remove Quenchers: If your buffer contains potential quenchers like TCEP, remove them by dialysis or gel filtration before fluorescence measurements.[2] 2. Buffer Exchange: Exchange the sample into a non-quenching buffer (e.g., PBS).
FRET to an Unintended Acceptor 1. Analyze Protein for Potential Acceptors: Check if the protein itself or any co-factors have absorption spectra that overlap with the emission of Cy5. 2. Modify Labeling Site: If possible, move the Cy5 label to a different position on the protein, further away from the potential acceptor.

Quantitative Data

Table 1: Effect of PEG10 Linker on the Photophysical Properties of Di-labeled Peptides [5]

FluorophoreLinkerChange in Fluorescence Lifetime (ΔFLT)Change in Quantum Yield (ΔQY)Improvement Factor (Lifetime)Improvement Factor (Quantum Yield)
TMRShort13% decrease40% decrease1.31.7
TMRLong (PEG10)9.8% decrease24% decrease
Atto 647NShort--2.32.9
Atto 647NLong (PEG10)--

Table 2: Quenching of Cy5 Fluorescence by Various Amino Acids [7]

Amino Acid (30 mM)Relative Quantum Yield
Tryptophan0.25
Tyrosine0.80
Histidine0.95
Methionine1.00
Cysteine1.00

Experimental Protocols

Protocol 1: Amine Labeling of Proteins with Cy5 NHS Ester
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

    • Ensure the protein concentration is at least 2 mg/mL for efficient labeling.

  • Dye Preparation:

    • Dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Add the desired molar excess of the Cy5 solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the colored protein fractions.

  • Characterization:

    • Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and ~650 nm.

Protocol 2: Thiol-Specific Labeling of Proteins with Cy5 Maleimide
  • Protein Preparation:

    • If the protein has disulfide bonds that need to be reduced to free thiols, incubate with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the TCEP using a desalting column, exchanging the protein into a reaction buffer (e.g., PBS, pH 7.0-7.5).

  • Dye Preparation:

    • Dissolve the Cy5 maleimide in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the Cy5 maleimide solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • Add a small molecule thiol (e.g., β-mercaptoethanol or L-cysteine) to quench any unreacted maleimide.

  • Purification:

    • Separate the labeled protein from unreacted dye and quenching reagents using a gel filtration column.

  • Characterization:

    • Calculate the degree of labeling using the absorbance of the protein and Cy5.

Visualizations

QuenchingMechanisms Mechanisms of Cy5 Fluorescence Quenching cluster_Static Static Quenching cluster_Dynamic Dynamic Quenching Cy5_agg Cy5 Aggregation (H-aggregates) GroundState Ground-State Complex Formation Cy5_agg->GroundState leads to QuenchedFluorescence Quenched Fluorescence (Non-radiative decay) GroundState->QuenchedFluorescence ExcitedCy5 Excited Cy5* Quencher Quencher Molecule (e.g., TCEP, Trp) ExcitedCy5->Quencher collisional quenching FRET FRET Acceptor ExcitedCy5->FRET energy transfer Quencher->QuenchedFluorescence FRET->QuenchedFluorescence ExperimentalWorkflow Workflow for Investigating Cy5 Quenching Start Start: Low Fluorescence Signal Labeling 1. Cy5-Protein Labeling (Vary Dye:Protein Ratio) Start->Labeling Purification 2. Purification (Gel Filtration) Labeling->Purification Characterization 3. Characterization (Absorbance Spectroscopy) Calculate Degree of Labeling (DOL) Purification->Characterization Fluorescence 4. Fluorescence Measurement (Quantum Yield, Lifetime) Characterization->Fluorescence Analysis 5. Data Analysis Fluorescence->Analysis Optimize Optimize Labeling Conditions (Lower DOL, Longer Linker) Analysis->Optimize Quenching Observed Buffer Check for Buffer Quenchers (Buffer Exchange) Analysis->Buffer Quenching Observed End End: Optimized Signal Analysis->End No Quenching Optimize->Labeling Buffer->Fluorescence PEGEffect Effect of PEG Linker on Cy5 Self-Quenching cluster_ShortLinker Short Linker cluster_LongLinker Long PEG Linker P1 Protein Cy5_1 Cy5 P1->Cy5_1 Cy5_2 Cy5 P1->Cy5_2 Cy5_1->Cy5_2 Aggregation (Quenching) P2 Protein Cy5_3 Cy5 P2->Cy5_3 PEG Cy5_4 Cy5 P2->Cy5_4 PEG

References

Validation & Comparative

A Comparative Guide to Confirming Successful Labeling with N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry, the successful and verifiable labeling of biomolecules is paramount. This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 with a key alternative, Alexa Fluor 647 azide, for fluorescent labeling via click chemistry. We present supporting experimental data, detailed protocols for labeling and confirmation, and illustrative diagrams to guide your experimental design.

Performance Comparison: this compound vs. Alternatives

The choice of a fluorescent probe for covalent labeling significantly impacts the sensitivity, accuracy, and reproducibility of an experiment. While this compound is a versatile reagent for introducing a Cy5 dye, its performance should be weighed against other available options. Alexa Fluor 647 azide emerges as a strong competitor, offering advantages in brightness and photostability.

PropertyThis compoundAlexa Fluor 647 AzideKey Considerations
Excitation Maximum ~649 nm[1][2][3]~650 nm[4][5][6]Both dyes are well-suited for excitation by the common 633 nm or 647 nm laser lines.
Emission Maximum ~667 nm[1][2][3]~665 nm[5][6]The emission profiles are nearly identical, allowing for the use of the same filter sets.
Extinction Coefficient ~232,000 cm⁻¹M⁻¹[1]~239,000 cm⁻¹M⁻¹[6]Both dyes have high extinction coefficients, indicating strong light absorption.
Quantum Yield (Φ) Not explicitly reported for this specific conjugate. Cy5 conjugates are prone to quenching.[7][8][9]~0.33[6][][11][12]Alexa Fluor 647 generally exhibits a higher quantum yield, resulting in brighter signals, especially at higher degrees of labeling.[7][8][9]
Photostability Less photostable than Alexa Fluor 647.[7][9]More photostable than Cy5.[7][9]For applications requiring long or intense light exposure, such as super-resolution microscopy, Alexa Fluor 647 is the preferred choice.
Self-Quenching Prone to aggregation and self-quenching at high degrees of labeling.[7][8][9]Significantly less self-quenching than Cy5.[7][8][9]Alexa Fluor 647 allows for higher labeling densities without a proportional loss of fluorescence, leading to brighter conjugates.[7][8]
Hydrophilicity The PEG linker enhances water solubility.[1][2][3]Sulfonated dye with good water solubility.[]Both dyes are suitable for use in aqueous buffers.

Experimental Protocols

Successful fluorescent labeling hinges on a robust and well-defined protocol. Below are detailed methodologies for labeling a target protein containing an alkyne group with this compound using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by protocols to confirm the labeling.

Protocol 1: Protein Labeling with this compound via CuAAC

This protocol is a general guideline and may require optimization for your specific protein and application.

Materials:

  • Alkyne-modified protein in a primary amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) solution (10 mM in deionized water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in deionized water)

  • Sodium ascorbate solution (100 mM in deionized water, freshly prepared)

  • Desalting column (e.g., PD-10)

Procedure:

  • Prepare a stock solution of the Cy5 azide: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare the protein solution: Adjust the concentration of your alkyne-modified protein to 1-5 mg/mL in an amine-free buffer.

  • Prepare the catalyst premix: In a microcentrifuge tube, combine 10 µL of 10 mM CuSO₄ solution and 10 µL of 50 mM THPTA solution. Vortex briefly to mix.

  • Initiate the labeling reaction:

    • To your protein solution, add the Cy5 azide stock solution to a final concentration that is a 5- to 10-fold molar excess over the protein.

    • Add the CuSO₄/THPTA premix to the protein-dye mixture.

    • Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein: Remove the unreacted dye and other reaction components by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Confirmation of Successful Labeling by UV-Vis Spectroscopy

This method allows for the determination of the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and ~649 nm (for Cy5 concentration) using a UV-Vis spectrophotometer.

  • Calculate the protein concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = (Absorbance of dye at 280 nm) / (Absorbance of dye at 649 nm). For Cy5, this is approximately 0.05.

    • Protein Concentration (M) = [A₂₈₀ - (A₆₄₉ x CF)] / ε_protein

      • Where ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A₆₄₉ / ε_Cy5

      • Where ε_Cy5 is the molar extinction coefficient of Cy5 (~232,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol 3: Confirmation of Successful Labeling by SDS-PAGE and Fluorescence Gel Imaging

This method provides a visual confirmation of labeling and can indicate the specificity of the reaction.

Procedure:

  • Prepare your samples: Mix a small aliquot of your purified labeled protein with SDS-PAGE loading buffer. As a negative control, use an unlabeled protein sample that has been through the same purification process.

  • Run the gel: Load the samples onto a polyacrylamide gel and run the electrophoresis as per standard procedures.

  • Image the gel:

    • Before staining with a total protein stain, visualize the gel using a fluorescence imager with an appropriate excitation source (e.g., a 633 nm laser) and emission filter (e.g., a 670 nm bandpass filter).

    • A fluorescent band should appear at the molecular weight of your target protein in the lane with the labeled sample and should be absent in the negative control lane.

  • Stain for total protein: After fluorescence imaging, stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands and confirm equal loading of the labeled and unlabeled samples.

Visualizing the Workflow and Concepts

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the principles of click chemistry.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction (CuAAC) cluster_purification Purification cluster_confirmation Confirmation Protein Alkyne-Modified Protein Mix Mix Protein, Dye, CuSO4/THPTA, Na-Ascorbate Protein->Mix Dye This compound Dye->Mix Purify Desalting Column Mix->Purify Spectroscopy UV-Vis Spectroscopy (Calculate DOL) Purify->Spectroscopy SDS_PAGE SDS-PAGE & Fluorescence Imaging Purify->SDS_PAGE click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Alkyne-modified Biomolecule Labeled_Protein Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Labeled_Protein Azide Azide-functionalized Fluorescent Dye Azide->Labeled_Protein Copper Cu(I) Copper->Labeled_Protein catalyzes

References

A Comparative Analysis of the Photostability of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 and Other Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of a robust and photostable fluorescent probe is paramount for generating high-quality, reproducible data. This guide provides a comparative overview of the photostability of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a pegylated derivative of Cyanine 5 (Cy5), against other commonly used cyanine dyes such as standard Cy5 and its spectrally similar counterparts, Alexa Fluor 647 and DyLight 650. The inclusion of polyethylene glycol (PEG) linkers in this compound is primarily aimed at enhancing aqueous solubility and reducing non-specific binding. While this modification is crucial for many biological applications, the core cyanine dye structure largely dictates its photophysical properties, including photostability.

Quantitative Comparison of Cyanine Dye Properties

PropertyThis compoundStandard Cy5Alexa Fluor 647DyLight 650
Excitation Max (nm) ~649~649~650~652
Emission Max (nm) ~667~667~668~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~250,000~270,000~250,000
Quantum Yield Moderate~0.27~0.33High
Photostability ModerateLowHighHigh
Key Features PEGylated for improved solubility and reduced aggregation; contains an azide group for click chemistry.Widely used, but susceptible to photobleaching.Significantly more photostable and brighter than Cy5.[1][2]Marketed as having superior photostability and brightness compared to traditional cyanine dyes.

The Mechanism of Photobleaching in Cyanine Dyes

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For cyanine dyes like Cy5, this process is a significant limitation, especially in demanding applications such as single-molecule imaging or long-term live-cell tracking. The primary pathway for photobleaching involves the transition of the dye to a long-lived triplet state upon excitation. In this state, the dye is highly reactive with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically degrade the fluorophore, rendering it non-fluorescent.

S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ Bleached Photobleached Dye ROS->Bleached Oxidation of Dye

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a cyanine dye.

The Role of PEGylation in Photostability

The presence of m-PEG4 and azide-PEG3 chains in this compound primarily serves to increase its hydrophilicity. This improved water solubility can indirectly enhance photostability by reducing dye aggregation.[3] Aggregated dyes often exhibit self-quenching and can be more susceptible to photobleaching. However, the fundamental susceptibility of the Cy5 chromophore to photo-oxidation remains. Therefore, while PEGylation is advantageous for biocompatibility and solubility, it does not fundamentally alter the core photophysics of the Cy5 dye.

Superior Alternatives for Demanding Applications

For experiments requiring high photostability, Alexa Fluor 647 and DyLight 650 are generally considered superior alternatives to standard Cy5.[1] Numerous studies have demonstrated that Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5.[1][2] This enhanced photostability allows for longer exposure times and more intense illumination, which is critical for high-resolution imaging techniques. DyLight dyes are also promoted for their improved brightness and photostability over traditional cyanine dyes.

Experimental Protocol for Photostability Measurement

To empirically compare the photostability of different cyanine dyes, a standardized protocol is essential. The following methodology outlines a common approach for quantifying photobleaching rates.

Objective: To measure and compare the photobleaching kinetics of this compound with other cyanine dyes under controlled illumination.

Materials:

  • This compound and other cyanine dyes for comparison (e.g., Cy5, Alexa Fluor 647, DyLight 650).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a suitable laser line for excitation (e.g., 633 nm or 640 nm), appropriate filter sets, and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of each dye in DMSO.

    • Dilute the stock solutions in PBS to a final concentration suitable for imaging (e.g., 1 µM).

    • To minimize diffusion, the dyes can be conjugated to a biomolecule (e.g., an antibody or oligonucleotide) and immobilized on the coverslip surface.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Set the excitation laser power to a constant and defined level.

    • Use identical microscope settings (objective, camera exposure time, gain, etc.) for all samples.

  • Image Acquisition:

    • Focus on the sample plane.

    • Acquire a time-lapse series of images with continuous illumination. The time interval and total duration of the acquisition should be chosen to capture the decay of the fluorescence signal.

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) for each sample.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a background ROI.

    • Normalize the background-corrected intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to an exponential function to determine the photobleaching half-life (t₁/₂) for each dye.

cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis DyeSol Prepare Dye Solutions Immobilize Immobilize on Coverslip DyeSol->Immobilize Microscope Set Microscope Parameters Immobilize->Microscope Timelapse Acquire Time-Lapse Images Microscope->Timelapse ROI Define Regions of Interest Timelapse->ROI Measure Measure Fluorescence Intensity ROI->Measure Normalize Normalize Intensity Data Measure->Normalize Plot Plot Decay Curve & Calculate Half-Life Normalize->Plot

Caption: Experimental workflow for comparing the photostability of fluorescent dyes.

Conclusion

References

A Comparative Guide to the Quantum Yield of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 and Other Far-Red Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescence quantum yield of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 and other prominent far-red fluorophores. Understanding the quantum yield—a measure of a fluorophore's efficiency in converting absorbed light into emitted light—is critical for selecting the optimal dye for various research applications, from cellular imaging to in vivo studies.

Performance Comparison of Far-Red Fluorophores

While a specific quantum yield for this compound is not publicly documented, it is a derivative of the well-characterized Cy5 fluorophore. The quantum yield of the parent Cy5 is known to be approximately 0.27 in aqueous solutions. It is important to note that modifications such as PEGylation and the introduction of an azide group can influence this photophysical property. Conjugation of different moieties to Cy5 has been observed to either enhance, diminish, or have a negligible effect on its quantum yield.

The following table provides a comparison of the key photophysical properties of the parent Cy5 and other commercially available far-red fluorophores.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Cy5 ~649~670~0.27[1]~250,000
This compound 649[2]667[2]Not specified232,000[2]
Alexa Fluor 647 650[3]665[3]0.33[3][4][5]239,000[3]
ATTO 647N 646[6]664[6]0.65[6][7]150,000[6]
DyLight 650 652[8]672[8]High (exact value not specified)[9]250,000[2][8]

Disclaimer: The quantum yield of a fluorophore is highly sensitive to its environment, including the solvent, pH, and its conjugation to biomolecules. The values presented here are for comparative purposes and may vary under different experimental conditions.

Experimental Protocols for Quantum Yield Determination

The fluorescence quantum yield (Φ) is defined as the ratio of the number of photons emitted to the number of photons absorbed. The two primary methods for its determination are the absolute method and the comparative (or relative) method.

Absolute Method

The absolute method provides a direct measurement of the quantum yield by quantifying the number of photons emitted and absorbed by a sample, typically utilizing an integrating sphere.

G cluster_setup Instrument Setup cluster_measurement Measurement Steps Spectrofluorometer Spectrofluorometer Integrating_Sphere Integrating_Sphere Spectrofluorometer->Integrating_Sphere Detector Detector Integrating_Sphere->Detector Excitation_Source Excitation_Source Excitation_Source->Integrating_Sphere Blank_Measurement 1. Measure scattering of blank (solvent) Sample_Measurement 2. Measure scattering and fluorescence of sample Blank_Measurement->Sample_Measurement Data_Analysis 3. Calculate Quantum Yield Sample_Measurement->Data_Analysis

Caption: Workflow for absolute quantum yield measurement.

Methodology:

  • Instrumentation: A spectrofluorometer equipped with an integrating sphere is required.

  • Blank Measurement: A cuvette containing the solvent used to dissolve the fluorophore is placed inside the integrating sphere. The integrated intensity of the scattered excitation light (La) is measured.

  • Sample Measurement: The fluorophore solution is then placed in the integrating sphere. The integrated intensity of the unabsorbed, scattered excitation light (Lc) and the integrated fluorescence emission of the sample (Ec) are measured.

  • Calculation: The absolute quantum yield (Φ) is calculated using the formula: Φ = E_c / (L_a - L_c).

Comparative Method (after Williams et al.)

The comparative method is a more accessible technique that involves comparing the fluorescence intensity of the sample with an unknown quantum yield to a standard with a well-documented quantum yield.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prepare_Sample Prepare series of dilutions of sample Measure_Absorbance Measure absorbance at excitation wavelength Prepare_Sample->Measure_Absorbance Prepare_Standard Prepare series of dilutions of standard Prepare_Standard->Measure_Absorbance Measure_Fluorescence Measure integrated fluorescence intensity Measure_Absorbance->Measure_Fluorescence Plot_Data Plot integrated fluorescence vs. absorbance Measure_Fluorescence->Plot_Data Calculate_Gradient Calculate gradients (Grad) of the linear fits Plot_Data->Calculate_Gradient Calculate_QY Calculate unknown quantum yield (Φx) Calculate_Gradient->Calculate_QY

Caption: Workflow for comparative quantum yield measurement.

Methodology:

  • Standard Selection: A standard fluorophore with a known quantum yield and similar spectral properties to the sample is chosen.

  • Sample Preparation: A series of dilutions of both the sample and the standard are prepared in the same solvent. To prevent inner filter effects, the absorbance of these solutions should be maintained below 0.1 at the excitation wavelength.

  • Absorbance Measurement: The absorbance of each dilution is measured at the selected excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: The fluorescence emission spectrum of each dilution is recorded using a spectrofluorometer, with excitation at the same wavelength used for absorbance measurements. The integrated fluorescence intensity (the area under the emission curve) is calculated for each spectrum.

  • Data Analysis: For both the sample and the standard, a plot of integrated fluorescence intensity versus absorbance is generated. The gradient (slope) of the resulting linear fit is determined for both (Grad_X for the sample and Grad_ST for the standard).

  • Calculation: The quantum yield of the sample (Φ_X) is calculated using the equation: Φ_X = Φ_{ST} * (Grad_X / Grad_{ST}) * (η_X^2 / η_{ST}^2), where Φ_ST is the quantum yield of the standard, and η_X and η_ST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, the refractive index term becomes 1.

Application Example: Bio-conjugation via Click Chemistry

The this compound fluorophore is functionalized with an azide group, making it suitable for bio-conjugation through "click chemistry." This highly efficient and specific reaction allows for the covalent labeling of biomolecules that have been modified to contain an alkyne group. The reaction is typically catalyzed by copper(I) and results in the formation of a stable triazole linkage.

G Fluorophore This compound (Azide) Labeled_Biomolecule Fluorescently Labeled Biomolecule Fluorophore->Labeled_Biomolecule Biomolecule Alkyne-modified Biomolecule Biomolecule->Labeled_Biomolecule Catalyst Cu(I) Catalyst Catalyst->Labeled_Biomolecule catalyzes

Caption: Click chemistry labeling of a biomolecule.

References

Advantages of using a PEG linker in N-(m-PEG4)-N'-(azide-PEG3)-Cy5 over non-PEGylated dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent dye is pivotal for generating high-quality, reproducible data. This guide provides an in-depth comparison of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a cyanine dye featuring a polyethylene glycol (PEG) linker, against its non-PEGylated counterparts. We will explore how the incorporation of a PEG linker significantly enhances the dye's performance in various applications, supported by experimental data and detailed protocols.

The strategic incorporation of a polyethylene glycol (PEG) linker into the structure of a cyanine 5 (Cy5) dye, as seen in this compound, offers a multitude of advantages over traditional non-PEGylated dyes. These benefits primarily address the inherent limitations of cyanine dyes, which, despite their excellent spectral properties in the far-red region, often suffer from poor aqueous solubility and a tendency to aggregate.[1][2]

Decoding the Superiority: PEGylated vs. Non-PEGylated Cy5

The presence of the hydrophilic PEG spacer in this compound directly translates to improved performance in aqueous environments, a critical factor for most biological experiments.[3][4] This enhancement is not merely theoretical; it has been demonstrated through various experimental applications.

Physicochemical Properties: A Quantitative Look

The fundamental differences in the physicochemical properties between PEGylated and non-PEGylated Cy5 dyes form the basis of their divergent performance in experimental settings.

PropertyThis compound (PEGylated)Non-PEGylated Cy5-Azide (Typical)Advantage of PEGylation
Solubility Soluble in water, DMSO, DMF, DCM[3]Sparingly soluble in water, requires organic co-solvents (DMSO, DMF)[1]Significantly improved aqueous solubility, facilitating easier handling and use in biological buffers.
Excitation Max (λex) ~649 nm[3]~646 nm[1]Minimal impact on spectral properties.
Emission Max (λem) ~667 nm[3]~662 nm[1]Minimal impact on spectral properties.
Molar Extinction Coefficient (ε) ~232,000 M⁻¹cm⁻¹[3]~250,000 M⁻¹cm⁻¹Slight reduction, but remains high for bright signal.
Fluorescence Lifetime ~1.0 - 2.0 ns (environment dependent)[5]~0.93 ns (in PBS)[6]Can be longer and more sensitive to the local environment, potentially providing more information in fluorescence lifetime imaging (FLIM) studies.
Performance in Biological Applications: A Clear Winner

The enhanced physicochemical properties of PEGylated Cy5 dyes lead to demonstrably better results in a range of biological applications, from cellular imaging to in vivo studies.

ApplicationPEGylated Cy5Non-PEGylated Cy5Advantage of PEGylation
Bioconjugation Efficient conjugation in aqueous buffers with reduced risk of precipitating the biomolecule.[7]Often requires the addition of organic co-solvents, which can denature sensitive proteins.Greater flexibility and compatibility with a wider range of biomolecules and reaction conditions.
In Vivo Imaging Higher serum concentrations, longer half-life, and brighter tumor labeling.[2]Prone to non-specific uptake by the liver, lungs, and lymph nodes, leading to higher background signals.[2]Improved pharmacokinetics and biodistribution, leading to a higher signal-to-noise ratio and clearer images.
Immunofluorescence Reduced non-specific binding, leading to lower background and clearer visualization of target structures.Can exhibit higher non-specific binding due to hydrophobic interactions, resulting in increased background fluorescence.Enhanced specificity and sensitivity, allowing for more accurate localization of target antigens.

The Science Behind the Success: Key Advantages of the PEG Linker

The strategic inclusion of a PEG linker in this compound is the cornerstone of its superior performance. This flexible, hydrophilic spacer mitigates the inherent drawbacks of the hydrophobic cyanine dye core.

Enhanced Solubility and Reduced Aggregation

Cyanine dyes like Cy5 are known to be hydrophobic and can aggregate in aqueous solutions.[2] This aggregation can lead to fluorescence quenching and a decrease in signal intensity. The PEG linker, with its repeating ethylene oxide units, is highly hydrophilic and disrupts the intermolecular interactions between the dye molecules, thereby improving solubility and preventing aggregation.[7]

Aggregation of Non-PEGylated vs. PEGylated Cy5.
Improved Biocompatibility and Pharmacokinetics

In the context of in vivo applications, PEGylation significantly alters the pharmacokinetic profile of the dye. The PEG chain creates a hydrophilic shield around the dye, which can reduce recognition by the immune system and decrease clearance by the reticuloendothelial system.[2] This leads to a longer circulation half-life and increased accumulation at the target site, such as a tumor.

G cluster_0 Non-PEGylated Dye cluster_1 PEGylated Dye Dye Non-PEGylated Cy5 RES Reticuloendothelial System (RES) Dye->RES Rapid Clearance Target Target Site (e.g., Tumor) Dye->Target Low Accumulation PEG_Dye PEGylated Cy5 RES2 Reticuloendothelial System (RES) PEG_Dye->RES2 Reduced Clearance Target2 Target Site (e.g., Tumor) PEG_Dye->Target2 Enhanced Accumulation G Start Start: Prepare Reagents Prepare_Dye Dissolve Azide-PEG-Cy5 in DMSO Start->Prepare_Dye Prepare_Ab Dissolve DBCO-Antibody in PBS Start->Prepare_Ab Mix Mix Dye and Antibody Solutions Prepare_Dye->Mix Prepare_Ab->Mix Incubate Incubate at RT (2-4h) or 4°C (overnight) Mix->Incubate Purify Purify using Desalting Column Incubate->Purify Characterize Characterize by UV-Vis (Determine DOL) Purify->Characterize End End: Labeled Antibody Characterize->End

References

A Head-to-Head Comparison of CuAAC and SPAAC for In Vivo Labeling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to track molecules within a living organism is paramount. Bioorthogonal chemistry has provided powerful tools for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions standing out as two of the most prominent methods for in vivo labeling.[1] This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research.

The core principle of both CuAAC and SPAAC lies in the formation of a stable triazole linkage between an azide and an alkyne.[2] However, their fundamental mechanisms diverge significantly, leading to distinct advantages and disadvantages in a biological context. CuAAC, often referred to as "click chemistry," utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1][2] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain.[1][3]

Fundamental Reaction Mechanisms

The primary difference between the two methods is the requirement of a catalyst. CuAAC's reliance on a copper(I) catalyst is both its strength, in terms of reaction speed, and its weakness, due to potential cytotoxicity.[4] SPAAC avoids this by using a high-energy, strained alkyne that reacts spontaneously with an azide.[5]

CuAAC_Mechanism cluster_reactants Reactants Azide Biomolecule-N₃ Catalyst Cu(I) Catalyst + Ligand (e.g., THPTA) Azide->Catalyst Alkyne Probe-Alkyne Alkyne->Catalyst Product Labeled Biomolecule (Stable Triazole) Catalyst->Product Fast Kinetics

Figure 1: The CuAAC reaction mechanism.

SPAAC_Mechanism cluster_reactants Reactants Azide_S Biomolecule-N₃ Reaction Spontaneous Reaction (Release of Ring Strain) Azide_S->Reaction StrainedAlkyne Probe-Cyclooctyne (e.g., DBCO, BCN) StrainedAlkyne->Reaction Product_S Labeled Biomolecule (Stable Triazole) Reaction->Product_S Catalyst-Free

Figure 2: The SPAAC reaction mechanism.

Performance Comparison: A Quantitative Look

The choice between CuAAC and SPAAC for in vivo labeling hinges on a trade-off between reaction kinetics and biocompatibility.[1] The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: General Characteristics at a Glance

FeatureCuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)
Catalyst Requirement Yes , Copper(I) is required.[4]No , catalyst-free.[3][6]
Primary Advantage Very fast reaction kinetics.[3]Excellent biocompatibility, no catalyst toxicity.[5][6]
Primary Disadvantage Potential cytotoxicity from the copper catalyst.[4][7]Slower reaction kinetics compared to CuAAC.[3] Bulky cyclooctyne can cause steric hindrance.[3]
Reaction Partners Terminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO, BCN) + Azide
Regioselectivity Highly regioselective, forms 1,4-disubstituted triazole.Forms a mixture of regioisomers.[8]

Table 2: Comparative Reaction Kinetics

The reaction rate is a critical factor for in vivo labeling, where low concentrations of reactants and limited reaction times are common. CuAAC is generally much faster than SPAAC.[3]

MethodReagentsSecond-Order Rate Constant (M⁻¹s⁻¹)Key Considerations
CuAAC Terminal Alkyne + Azide (with Cu(I)-THPTA)~10² - 10³Rate is highly dependent on the ligand used to stabilize the copper.[9]
SPAAC Benzyl Azide + BCN~0.3BCN is a commonly used cyclooctyne.[10]
SPAAC Benzyl Azide + DBCO~0.8DBCO offers faster kinetics than BCN.[11]
SPAAC Benzyl Azide + BARAC~0.9BARAC is one of the fastest cyclooctynes.[12]

Note: Rates can vary based on the specific azide, alkyne, solvent, and temperature.

Table 3: Comparative Cytotoxicity

The primary concern for in vivo applications of CuAAC is the toxicity of the copper catalyst, which can generate reactive oxygen species (ROS).[13][14] This can be mitigated by using copper-chelating ligands.[15] SPAAC, being catalyst-free, is generally considered more biocompatible.[1]

MethodConditionsCell ViabilityReferences
CuAAC 50 µM CuSO₄ without ligandAppreciable toxicity (~75% cell viability)[1]
CuAAC 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio)Cell viability preserved[1]
CuAAC 10 minutes reaction with CPP-tethered CuI ligand75% of cells remained viable[1]
SPAAC Various cyclooctynes (e.g., DBCO, BCN)Generally high cell viability due to the absence of copper.[1]

Biocompatibility and Side Reactions

The decision to use CuAAC or SPAAC often comes down to balancing the need for speed against potential biological interference.

Biocompatibility_Factors cluster_CuAAC CuAAC cluster_SPAAC SPAAC CuAAC_Node Cu(I) Catalyst ROS Reactive Oxygen Species (ROS) CuAAC_Node->ROS Toxicity Cytotoxicity ROS->Toxicity Ligand Chelating Ligands (e.g., THPTA, BTTAA) Ligand->CuAAC_Node Mitigates SPAAC_Node No Catalyst Biocompatibility High Biocompatibility SPAAC_Node->Biocompatibility SideReaction Potential Side Reactions (e.g., with thiols) SPAAC_Node->SideReaction

Figure 3: Key factors influencing biocompatibility.

CuAAC: The cytotoxicity of Cu(I) is a significant barrier for in vivo studies.[14] The generation of ROS can lead to cellular damage. However, the development of copper-chelating ligands like tris(hydroxypropyltriazolyl)methylamine (THPTA) and BTTAA has vastly improved the biocompatibility of CuAAC by protecting the copper ion, reducing ROS formation, and accelerating the reaction, which allows for the use of lower, less toxic copper concentrations (typically 10-50 µM).[1][15][16]

SPAAC: This method avoids copper-induced toxicity altogether, making it inherently more suitable for sensitive biological systems and long-term in vivo imaging.[6] However, the high reactivity of strained cyclooctynes is not perfectly orthogonal; they have been shown to react with nucleophiles, particularly thiols present in proteins like cysteine, which can lead to off-target labeling and a higher background signal.[17]

Experimental Protocols: In Vivo Labeling in a Mouse Model

Detailed methodologies are crucial for reproducible in vivo experiments. Below are representative protocols for metabolic glycan labeling followed by either CuAAC or SPAAC ligation in a mouse model.

InVivo_Workflow Metabolic 1. Metabolic Labeling Administer Azido-Sugar (e.g., Ac₄ManNAz) to mouse model for several days. Incorporation 2. Incorporation Azide groups are incorporated into cell-surface glycans via natural metabolic pathways. Metabolic->Incorporation Ligation 3. Bioorthogonal Ligation Incorporation->Ligation CuAAC_Path CuAAC: Inject Alkyne-Probe + Cu(I)-Ligand Catalyst Cocktail Ligation->CuAAC_Path If CuAAC SPAAC_Path SPAAC: Inject Cyclooctyne-Probe Ligation->SPAAC_Path If SPAAC Detection 4. Detection Analyze labeled tissues/cells via fluorescence imaging, PET, etc. CuAAC_Path->Detection SPAAC_Path->Detection

Figure 4: General workflow for in vivo labeling.

Protocol 1: In Vivo Metabolic Glycan Labeling and CuAAC Ligation

This protocol is adapted from studies demonstrating in vivo labeling of sialoglycans.[1]

  • Metabolic Labeling: Administer peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) to mice via intraperitoneal (i.p.) injection at a dosage of 300 mg/kg daily for 7 days. This allows for metabolic incorporation of azide groups into cell surface sialoglycans.[1]

  • Preparation of Labeling Reagents:

    • Alkyne Probe: Prepare a stock solution of an alkyne-functionalized probe (e.g., alkyne-biotin or a fluorescent alkyne) in a biocompatible solvent such as DMSO.

    • Copper Catalyst Solution: Prepare a fresh solution of copper(II) sulfate (CuSO₄).

    • Ligand Solution: Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or BTTAA) in water. A 5:1 ligand-to-copper ratio is often used to minimize toxicity.[1]

    • Reducing Agent: Prepare a fresh solution of sodium ascorbate in water.

  • In Vivo Ligation:

    • On day 8, prepare the click chemistry reaction mixture immediately before use.

    • For a typical reaction, mix the alkyne probe, CuSO₄, and the ligand.

    • Just before injection, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.[1]

    • Administer the complete reaction cocktail to the mice, typically via intravenous (i.v.) or i.p. injection. The exact concentrations and volumes will need to be optimized for the specific probe and target. For live-cell labeling, copper concentrations are typically kept low (e.g., 10-50 µM) to minimize toxicity.[1]

  • Analysis: After a designated time for the reaction and clearance of unbound probe, anesthetize the animal and perform imaging (e.g., whole-body fluorescence imaging) or harvest tissues for ex vivo analysis (e.g., microscopy or flow cytometry).

Protocol 2: In Vivo Metabolic Glycan Labeling and SPAAC Ligation

This protocol follows the same metabolic labeling step but uses a catalyst-free ligation.

  • Metabolic Labeling: Follow step 1 from the CuAAC protocol to incorporate azide handles into the target biomolecules.

  • Preparation of Labeling Reagent:

    • Cyclooctyne Probe: Prepare a stock solution of a cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) in a sterile, biocompatible buffer (e.g., PBS) or a solvent like DMSO, ensuring final DMSO concentration is non-toxic.

  • In Vivo Ligation:

    • On day 8, administer the cyclooctyne probe to the mice, typically via i.v. or i.p. injection.

    • The concentration of the probe will depend on its reactivity and the density of the target azide. Optimization is required for each experimental system.

  • Analysis: Due to the slower kinetics of SPAAC, a longer waiting period (e.g., several hours to 24 hours) may be required between probe administration and analysis to ensure complete reaction and clearance of unbound probe.[18] Proceed with in vivo imaging or tissue harvesting as described for the CuAAC protocol.

Conclusion and Recommendations

Ultimately, the decision between CuAAC and SPAAC will depend on the specific requirements of the experiment.[1]

  • Choose CuAAC when:

    • Speed is critical: Applications requiring very fast labeling kinetics benefit from CuAAC's superior rates.[3]

    • Reactant size is a concern: The small size of terminal alkynes is less likely to perturb the native function of a biomolecule compared to bulky cyclooctynes.[3]

    • Short-term exposure is sufficient: In experiments where the exposure to a well-ligated, low-concentration copper catalyst is brief and cell viability is not compromised for the duration of the experiment.[1]

  • Choose SPAAC when:

    • Biocompatibility is paramount: For most in vivo studies, particularly those involving sensitive cell types, long-term observation, or therapeutic applications, the superior biocompatibility of SPAAC makes it the more prudent choice.[1]

    • Simplicity is desired: The catalyst-free nature of the reaction simplifies the formulation of the labeling cocktail.[6]

    • Copper interference is a problem: In systems where copper ions could interfere with other processes, such as radiolabeling with radiometals or studying metalloproteins.[19]

The continuous development of new ligands for CuAAC and faster, more stable cyclooctynes for SPAAC means the capabilities of both reactions are constantly evolving, offering an expanding and powerful toolkit for in vivo research.

References

A Comparative Guide to the Brightness of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the judicious selection of a fluorophore is critical for achieving high sensitivity and generating reliable data. This guide provides a comprehensive evaluation of the brightness of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 conjugates, presenting a quantitative comparison with popular alternative azide-functionalized fluorescent dyes. The information is supplemented with detailed experimental protocols and visual workflows to aid in informed decision-making for your specific research needs.

Quantitative Comparison of Fluorescent Dye Brightness

The brightness of a fluorophore is a key performance indicator, determined by the product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The following table summarizes these properties for this compound and spectrally similar, azide-reactive alternative dyes.

PropertyThis compoundAlexa Fluor 647 AzideDyLight 650 AzideIRDye 800CW Azide
Excitation Maximum (nm) ~649[1]~650[1]~652[1][2]~774[3]
Emission Maximum (nm) ~667~668[1]~672[1][2]~789[3]
Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) ~232,000[4]~270,000[1]~250,000[1][2]~240,000[5]
Quantum Yield (Φ) ~0.2 - 0.27*~0.33[6][7]High[1][2]~0.12[8]
Calculated Brightness (ε x Φ) 46,400 - 62,64089,100-28,800
Key Characteristics Widely used, prone to self-quenching at high labeling densities.[1]High photostability and brightness, less self-quenching.[1][9]High brightness and photostability.[1][2]Near-infrared emission, low tissue autofluorescence.[8]

*Note: The quantum yield for this compound is estimated based on reported values for Cy5 and Cy5 conjugates, which can be influenced by the conjugation partner and local environment.[1] A study on Cy5-PEG conjugates showed an 1.8-fold increase in fluorescence intensity compared to the unconjugated dye.[10]

Experimental Protocols

To ensure a standardized and reproducible comparison of fluorescent dye brightness, the following protocols are provided.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law.

Materials:

  • UV-Vis Spectrophotometer

  • 1 cm path length cuvettes

  • High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Analytical balance and volumetric flasks

Procedure:

  • Prepare a stock solution of the fluorescent dye with a precisely known concentration by dissolving a weighed amount of the dye in a specific volume of solvent.

  • Create a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).

  • Plot the absorbance values against the corresponding concentrations.

  • The molar extinction coefficient (ε) is the slope of the resulting linear plot.

Measurement of Relative Fluorescence Quantum Yield

The relative method is a widely used approach to determine the fluorescence quantum yield by comparing the sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • Fluorescence cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol for the far-red region)

  • High-purity solvent

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. It is crucial to keep the absorbance of these solutions below 0.1 at the excitation wavelength to prevent inner filter effects.[11]

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for both the standard and the sample for each concentration.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients (slopes) of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

Visualizing Experimental Workflows and Selection Logic

Experimental Workflow for Brightness Comparison

The following diagram illustrates the key steps in the experimental workflow for comparing the brightness of fluorescent conjugates.

G Experimental Workflow for Brightness Comparison cluster_0 Preparation cluster_1 Measurement cluster_2 Data Analysis cluster_3 Comparison A Prepare Stock Solutions of Dyes and Standard B Prepare Serial Dilutions A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Spectrofluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate Relative Quantum Yield F->G H Calculate Brightness (ε x Φ) G->H I Compare Brightness Values H->I

Caption: Workflow for determining and comparing the brightness of fluorescent dyes.

Logic Diagram for Fluorescent Conjugate Selection

This diagram outlines a logical approach to selecting the most appropriate fluorescent conjugate for a specific application, considering brightness and other critical factors.

G Fluorescent Conjugate Selection Logic Start Define Application Requirements Wavelength Excitation/Emission Wavelength Constraints? Start->Wavelength Brightness High Brightness a Critical Factor? Wavelength->Brightness Yes Select_IRDye800CW Consider IRDye 800CW Wavelength->Select_IRDye800CW NIR Required Evaluate_Alternatives Evaluate Alternatives Wavelength->Evaluate_Alternatives No Photostability Long-Term Imaging or High-Intensity Illumination? Brightness->Photostability Yes Select_Cy5 Select this compound Brightness->Select_Cy5 No Cost Budgetary Constraints? Photostability->Cost No Select_AF647 Select Alexa Fluor 647 Photostability->Select_AF647 Yes Cost->Select_AF647 No Select_DyLight650 Consider DyLight 650 Cost->Select_DyLight650 Yes

Caption: Decision tree for selecting an appropriate fluorescent conjugate.

References

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 alternatives for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, the specific and efficient labeling of biomolecules is paramount for detailed investigation of cellular processes. The N-(m-PEG4)-N'-(azide-PEG3)-Cy5 probe represents a valuable tool for such applications, enabling the fluorescent tagging of alkyne-modified targets via click chemistry. However, a range of alternative azide-functionalized far-red dyes are available, often providing significant advantages in terms of brightness, photostability, and experimental flexibility. This guide offers a direct comparison of key alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific needs.

Performance Comparison of Far-Red Azide Dyes

The selection of a fluorescent probe is often a trade-off between brightness, photostability, and cost. For applications requiring long-term imaging or the detection of low-abundance targets, photostability and quantum yield are critical parameters. The following tables summarize the key quantitative performance metrics for Cy5 and its most common alternatives.

Spectroscopic and Photophysical Properties
PropertyCy5 AzideAlexa Fluor 647 AzideSulfo-Cy5 AzideDyLight 650 Azide
Excitation Max (nm) ~646-650[1][2]~650[3]~646~652
Emission Max (nm) ~662-670[1][2]~668[3]~662~672
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) 250,000[1]270,000[3]250,000250,000
Quantum Yield (Φ) ~0.2 - 0.27[1][4]~0.330.2Data not readily available
Key Feature Widely used standardHigh photostability & brightness[5][6][7]Water-soluble version of Cy5Alternative with similar spectra
Photostability Comparison

Photobleaching, the irreversible loss of fluorescence upon excitation, is a critical limiting factor in many fluorescence microscopy applications. Studies consistently show that Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5.

DyeRelative Photostability
Cy5 Lower photostability; retains ~55% of initial fluorescence after 95 seconds of continuous illumination in one study.[5]
Alexa Fluor 647 Higher photostability; retains ~80% of initial fluorescence under the same conditions.[5]

Experimental Protocols and Workflows

The utility of these dyes is realized through their application in bioorthogonal labeling experiments. The two primary methods for reacting azide-functionalized dyes with alkyne-modified biomolecules are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free" click chemistry.

Signaling Pathway and Experimental Workflow Diagrams

Experimental_Choice cluster_start Experimental Goal cluster_system Experimental System cluster_reaction Choice of Reaction start Label Alkyne-Modified Biomolecule live_cell Live Cells / In Vivo start->live_cell Toxicity is a concern fixed_cell Fixed Cells / In Vitro Lysate start->fixed_cell Toxicity is not a concern spaac Strain-Promoted Click (SPAAC) (Copper-Free) live_cell->spaac Avoids copper toxicity fixed_cell->spaac If copper interferes with downstream assay cuaac Copper-Catalyzed Click (CuAAC) fixed_cell->cuaac Generally faster kinetics

Caption: Logical workflow for choosing between CuAAC and SPAAC based on the experimental system.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cell Labeling

This protocol is suitable for labeling alkyne-modified biomolecules in fixed cells, where copper toxicity is not a concern. This method generally offers faster reaction kinetics.

1. Reagent Preparation:

  • Dye Solution: Prepare a 10 mM stock solution of the azide dye (e.g., Alexa Fluor 647 Azide) in anhydrous DMSO.

  • Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

  • Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water. The ligand protects biomolecules from copper-induced damage and accelerates the reaction.[8][9][10]

  • Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water immediately before use . This reduces Cu(II) to the active Cu(I) state.

2. Cell Fixation and Permeabilization:

  • Culture and treat cells to incorporate the alkyne-containing metabolic label (e.g., O-propargyl-puromycin for nascent proteins).

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS containing 3% BSA.

3. Click Reaction:

  • Prepare the "Click-&-Glow" reaction cocktail immediately before use. For a 1 mL final volume:

    • 885 µL PBS

    • 100 µL 3% BSA in PBS

    • 2 µL CuSO₄ stock (100 µM final)

    • 10 µL THPTA stock (500 µM final)

    • 2.5 µL Azide-Dye stock (25 µM final)

  • Add 10 µL of fresh Sodium Ascorbate stock (1 mM final) to the cocktail and mix gently.

  • Add the complete cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

4. Washing and Imaging:

  • Wash cells three times with PBS.

  • (Optional) Stain nuclei with DAPI.

  • Mount coverslips and image using appropriate laser lines and filters for the chosen dye.

CuAAC_Workflow A Fix & Permeabilize Alkyne-Labeled Cells B Prepare Click Cocktail: 1. PBS/BSA 2. CuSO₄ + Ligand 3. Azide-Dye A->B C Add Fresh Sodium Ascorbate to activate Copper (Cu⁺) B->C D Incubate Cells with Cocktail (30-60 min, RT, Dark) C->D E Wash & Image D->E

Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

SPAAC is the method of choice for live-cell imaging as it circumvents the use of cytotoxic copper catalysts.[11][12][13] This reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. For this protocol, one would use a DBCO-functionalized dye to label azide-modified biomolecules.

1. Reagent Preparation:

  • DBCO-Dye Solution: Prepare a 5-10 mM stock solution of the DBCO-functionalized dye (e.g., DBCO-Cy5 or DBCO-AF647) in anhydrous DMSO.

2. Cell Preparation:

  • Culture cells and incorporate an azide-containing metabolic label (e.g., azido-sugars like Ac₄ManNAz for glycans, or azidohomoalanine (AHA) for proteins).[14]

  • Wash the cells twice with warm, serum-free growth medium or PBS.

3. Labeling Reaction:

  • Dilute the DBCO-Dye stock solution in pre-warmed live-cell imaging medium to a final concentration of 5-20 µM.

  • Remove the wash buffer from the cells and add the DBCO-Dye containing medium.

  • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[14]

4. Washing and Imaging:

  • Wash the cells three times with warm live-cell imaging medium to remove unbound dye.

  • (Optional) Stain with a live-cell nuclear stain like Hoechst 33342.

  • Image the live cells immediately using a microscope equipped with an environmental chamber.

SPAAC_Workflow A Metabolically Label Live Cells with Azide Substrate B Wash Cells with Warm Medium A->B C Incubate with DBCO-Dye (5-20 µM in medium) B->C D Incubate 30-60 min at 37°C C->D E Wash to Remove Unbound Dye D->E F Live Cell Imaging E->F

Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

While this compound is a capable reagent, researchers have access to a variety of superior alternatives. For most imaging applications, Alexa Fluor 647 Azide offers a significant advantage due to its enhanced brightness and photostability, leading to higher signal-to-noise ratios and enabling longer acquisition times.[5][6] For live-cell experiments where copper toxicity is a concern, a copper-free click chemistry approach using a DBCO-functionalized version of these dyes is the recommended strategy. By selecting the appropriate dye and reaction chemistry based on the experimental requirements, researchers can significantly improve the quality and reliability of their bioorthogonal labeling studies.

References

A Head-to-Head Comparison: N-(m-PEG4)-N'-(azide-PEG3)-Cy5 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and cellular imaging, the selection of fluorescent probes is a critical determinant of experimental success. This guide provides a comprehensive cost-benefit analysis of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a popular far-red fluorescent dye, and objectively compares its performance against key alternatives, supported by experimental data and detailed protocols.

The core advantages of this compound lie in its azide functionality, which enables highly specific "click chemistry" ligation to alkyne-modified biomolecules, and its polyethylene glycol (PEG) linker, which enhances aqueous solubility and reduces non-specific binding.[1][2] However, a thorough evaluation requires a direct comparison with other spectrally similar and azide-functionalized dyes that are prominent in the field.

Quantitative Performance Comparison

The selection of a fluorescent dye is often a trade-off between performance and cost. The following table summarizes the key photophysical properties and approximate costs of this compound and its main competitors: Alexa Fluor 647 Azide and Atto 647N Azide.

PropertyThis compoundAlexa Fluor 647 AzideAtto 647N Azide
Excitation Maximum (nm) ~649~650~646
Emission Maximum (nm) ~667~665~664
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000[3]~239,000 - 270,000[3]~150,000
Quantum Yield ~0.2[3]~0.33[3]~0.65
Photostability Moderate[4][5]High[2][4]High
Brightness (relative) GoodExcellent[2][4]Excellent
Cost per mg (USD) ~$150 - $250~$350 - $500~$230 - $500

Key Takeaways from the Data:

  • Brightness and Photostability: Alexa Fluor 647 and Atto 647N demonstrate superior brightness, largely attributed to their higher quantum yields.[3] Furthermore, Alexa Fluor 647 is significantly more photostable than Cy5, a crucial factor for demanding applications like super-resolution microscopy.[2][4]

  • Cost-Effectiveness: this compound presents a more cost-effective option, which can be a significant consideration for high-throughput screening or large-scale experiments.

  • PEG Linker Advantage: The defining feature of the target molecule is its PEG linker, which improves hydrophilicity. This can be advantageous in preventing aggregation and reducing background signal in aqueous environments.

Experimental Protocols

To provide a practical comparison, the following are detailed protocols for a common application: the labeling of an alkyne-modified protein for subsequent fluorescence microscopy analysis.

I. Protein Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the general steps for conjugating an azide-functionalized fluorescent dye to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound, Alexa Fluor 647 Azide, or Atto 647N Azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • DMSO (anhydrous)

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide dye in DMSO to a concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Prepare Catalyst Solution: Mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.

    • Add the azide dye stock solution to achieve a 5-10 molar excess over the protein.

    • Add the THPTA/CuSO₄ catalyst solution to a final concentration of 1-2 mM.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and catalyst using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its respective absorption maximum).

II. Cellular Imaging of Labeled Proteins

This protocol describes the steps for imaging cells stained with the fluorescently labeled protein.

Materials:

  • Cells cultured on coverslips

  • Fluorescently labeled protein from Protocol I

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization (optional)

  • Bovine Serum Albumin (BSA) for blocking

  • Mounting medium with an antifade reagent

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization (if required for intracellular targets): Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating the cells with 3% BSA in PBS for 30 minutes.

  • Staining: Incubate the cells with the fluorescently labeled protein (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope equipped with a laser and emission filter appropriate for the chosen dye (e.g., 633 nm or 647 nm laser line).

Mandatory Visualizations

To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_labeling Protein Labeling cluster_imaging Cellular Imaging alkyne_protein Alkyne-Modified Protein labeled_protein Fluorescently Labeled Protein alkyne_protein->labeled_protein azide_dye Azide-Functionalized Dye azide_dye->labeled_protein cu_catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) cu_catalyst->labeled_protein Click Chemistry staining Staining with Labeled Protein labeled_protein->staining Introduction to Cells cells Cell Culture fixation Fixation & Permeabilization cells->fixation fixation->staining microscopy Fluorescence Microscopy staining->microscopy click_chemistry cluster_reactants Reactants cluster_product Product alkyne R1-C≡CH catalyst Cu(I) alkyne->catalyst azide R2-N3 azide->catalyst triazole Triazole Linkage catalyst->triazole Cycloaddition

References

Safety Operating Guide

Proper Disposal of N-(m-PEG4)-N'-(azide-PEG3)-Cy5: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling N-(m-PEG4)-N'-(azide-PEG3)-Cy5 must adhere to stringent disposal protocols due to the compound's azide group, which presents potential explosive and toxic hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this fluorescent dye conjugate, ensuring laboratory safety and regulatory compliance.

The tripartite structure of this compound—comprising a PEGylated linker, a cyanine dye (Cy5), and a reactive azide group—necessitates a multi-faceted approach to its disposal. While the polyethylene glycol (PEG) component is generally considered biocompatible and biodegradable, the cyanine dye and, most critically, the azide functional group, are subject to specific hazardous waste regulations.

Quantitative Disposal Guidelines

The following table summarizes key quantitative considerations for the disposal of the constituent parts of this compound. These are general guidelines, and specific institutional and local regulations must always be consulted and followed.

ComponentGuidelineRegulatory ConsiderationSource
Organic Azides Should not be mixed with acidic or aqueous materials to prevent the formation of highly toxic and explosive hydrazoic acid.[1] Concentrations should not exceed 1 M when stored.Must be collected separately and treated as hazardous waste.[1] Avoid contact with metals to prevent the formation of explosive metal azides.[1][1]
Cyanine Dyes (e.g., Cy5) All dyes and stains should be collected for proper waste disposal.Generally prohibited from drain disposal, especially in concentrated forms.[2]
PEGylated Compounds Considered non-hazardous and biodegradable.Avoid release into wastewater systems to prevent impact on biological and chemical oxygen demand.[3]
Dilute Sodium Azide Solutions (for comparison) Solutions of 0.01% or less may be permissible for drain disposal with copious amounts of running water, but this is not recommended for organic azides.Not classified as an EPA P-listed waste when used as a preservative in a mixture.

Experimental Protocols for Disposal

The proper disposal of this compound requires a systematic approach to mitigate risks associated with its chemical properties. The following protocol is a step-by-step guide for laboratory personnel.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: All waste containing this compound, including unused stock solutions, experimental residues, and contaminated labware (e.g., pipette tips, tubes), must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Material: Use a non-metallic, sealable container (e.g., high-density polyethylene) to prevent the formation of explosive metal azides.

  • Labeling: The container must be labeled as "Hazardous Waste: Contains Organic Azide and Cyanine Dye." The full chemical name, this compound, should also be clearly written on the label.

Step 2: In-Lab Handling and Storage of Waste

  • Avoid Mixing: Do not mix waste containing this compound with other chemical waste streams, particularly acidic solutions or heavy metal waste.[1]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat, light, and sources of friction or shock.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling the compound or its waste.

Step 3: Neutralization of Azide (Expert Use Only)

For laboratories with the appropriate expertise and safety infrastructure, the reactive azide group may be chemically neutralized before disposal. This procedure should only be performed by trained personnel in a certified chemical fume hood.

  • Reduction to an Amine: A common method for neutralizing organic azides is reduction to the corresponding stable amine. This can be achieved using various reducing agents. Due to the complexity and potential hazards of this procedure, consulting with your institution's Environmental Health and Safety (EHS) department is mandatory before attempting any chemical neutralization.

Step 4: Final Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS or equivalent hazardous waste management office.

  • Professional Disposal: The waste will be collected by a licensed hazardous waste disposal company for appropriate treatment and disposal, likely through incineration at a permitted facility.

  • Do Not Drain Dispose: Under no circumstances should waste containing this compound be poured down the drain. This can lead to the formation of explosive compounds in the plumbing and is a violation of environmental regulations.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) segregate Segregate into Dedicated Non-Metallic Waste Container start->segregate no_drain DO NOT Pour Down Drain start->no_drain no_mix DO NOT Mix with Other Wastes (especially acids/metals) start->no_mix label Label Clearly: 'Hazardous Waste: Organic Azide, Cyanine Dye' segregate->label store Store in Designated Satellite Accumulation Area label->store ehs_contact Contact Environmental Health & Safety (EHS) store->ehs_contact pickup Arrange for Professional Hazardous Waste Pickup ehs_contact->pickup disposal Final Disposal by Licensed Contractor pickup->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(m-PEG4)-N'-(azide-PEG3)-Cy5

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling azide-containing compounds and cyanine dyes. A thorough risk assessment should be conducted before beginning any work with this compound.

Compound Details:

PropertyValue
Molecular Formula C42H60ClN5O7[1]
Molecular Weight 782.4 g/mol [1]
Appearance Solid
Solubility Water, DMSO, DMF, DCM[1]
Storage -20°C[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[2]

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves. For handling azides of high toxicity, silver shield gloves under nitrile are recommended.[2][3]Provides a robust barrier against skin contact. Double gloving offers protection in case of a breach in the outer glove.[2]
Eye Protection Chemical splash goggles must be worn at all times. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5]Protects against splashes and aerosols, which can cause serious eye damage.
Body Protection A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or exposure, a chemical-resistant apron should be utilized.[4]Prevents contamination of personal clothing and skin.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[4]Protects against inhalation of the compound.
Foot Protection Fully enclosed, chemical-resistant shoes are mandatory.[4]Prevents contamination of footwear and the spreading of the compound to other areas.

Operational Plan: Step-by-Step Handling

All handling of this compound must be conducted within a certified chemical fume hood to minimize exposure.[4]

1. Preparation:

  • Designate a specific area within the laboratory for handling the compound.

  • Ensure all necessary PPE is readily available and personnel are trained in its proper use.

  • Prepare all necessary equipment and reagents before bringing the compound into the handling area.

  • Cover the work surface with disposable plastic-backed absorbent pads.

2. Weighing and Reconstitution:

  • Handle the solid compound within a containment system (e.g., ventilated balance enclosure or glove box) to prevent inhalation of dust.

  • Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to avoid the formation of explosive metal azides.[4]

  • Slowly add the solvent to the solid to avoid aerosolization. The compound is soluble in water, DMSO, DMF, and DCM.[1]

3. Experimental Use:

  • Keep all containers tightly sealed when not in use.

  • Avoid heating the compound unless a thorough safety review and approval have been obtained, as organic azides can be heat-sensitive and potentially explosive.[6]

  • Avoid contact with strong oxidants.

  • If conducting reactions, use appropriate shielding (e.g., blast shield).

4. Storage:

  • Store the compound at -20°C in a tightly sealed, clearly labeled container.[1]

  • Store away from acids and other incompatible materials.[3]

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Work Area prep2 Don PPE prep1->prep2 prep3 Prepare Equipment prep2->prep3 weigh Weighing (in hood) prep3->weigh reconstitute Reconstitution weigh->reconstitute experiment Experimental Use reconstitute->experiment storage Storage (-20°C) experiment->storage disposal Waste Disposal experiment->disposal decontaminate Decontaminate Work Area disposal->decontaminate

Caption: Workflow for handling this compound.

Disposal Plan

All waste containing this compound, including contaminated PPE, solutions, and labware, must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Azide-containing waste should be kept separate from other waste streams.[4]

  • Collect liquid waste in a designated, leak-proof, and chemically compatible container.

  • Collect solid waste, such as contaminated gloves and weighing paper, in a separate, clearly labeled, sealed container.

2. Aqueous Waste Deactivation (for Azide):

  • Under no circumstances should you pour azide solutions down the drain. Reaction with lead or copper pipes can build up highly explosive azide salts.[3]

  • A colorimetric test can be used to detect the presence of azides in aqueous solutions.[3]

  • Deactivation of aqueous azide solutions can be performed by reacting with a 20% aqueous solution of sodium nitrite followed by the gradual addition of a 20% aqueous solution of sulfuric acid until the mixture is acidic. This should be done in a chemical fume hood with stirring.[3] Caution: The order of addition is essential. [3]

  • After deactivation, the solution must be neutralized to pH 6-9 with a dilute sodium hydroxide solution before disposal as hazardous waste.[3]

3. Cyanine Dye Waste:

  • For waste containing the cyanine dye, if not deactivated for the azide component, it should be collected as hazardous waste.

  • Some dye solutions can be neutralized before disposal. For acid dyes, baking soda can be added to neutralize the bath. For basic dyes, citric acid can be used.[7] Always check with your institution's EHS for specific guidelines.

4. Final Disposal:

  • All waste, including deactivated solutions and solid waste, must be disposed of through your institution's Environmental Health & Safety (EHS) office.

  • Label all waste containers clearly with the contents.

Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_treatment Waste Treatment (Aqueous Azide) cluster_disposal Final Disposal liquid_waste Liquid Waste deactivate Deactivate with NaNO2/H2SO4 liquid_waste->deactivate solid_waste Solid Waste ehs Dispose via EHS solid_waste->ehs neutralize Neutralize to pH 6-9 deactivate->neutralize neutralize->ehs

Caption: Logical relationship of the disposal plan.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.